molecular formula C14H18O3 B1325239 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid CAS No. 861556-61-8

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Cat. No.: B1325239
CAS No.: 861556-61-8
M. Wt: 234.29 g/mol
InChI Key: FECCDGJFEPFWQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is a keto acid compound with the molecular formula C 14 H 18 O 3 and a molecular weight of 234.29 g/mol . It is characterized by a density of approximately 1.093 g/cm³ and a flash point of 219.3°C . This compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research. Its structure, featuring both a carboxylic acid and an aromatic ketone functional group, allows it to undergo various chemical transformations. The keto acid backbone is a key motif in synthesizing more complex molecules, such as esters like Ethyl 6-(2,5-dimethylphenyl)-6-oxohexanoate . Similar keto acid structures are utilized in the synthesis of glycopeptides and other complex organic targets . Researchers can employ this compound in the development of potential therapeutic agents and specialty chemicals. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2,5-dimethylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-7-8-11(2)12(9-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECCDGJFEPFWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10645264
Record name 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861556-61-8
Record name 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10645264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid: Synthesis, Properties, and Potential Applications

Introduction

This compound is an aryl-keto acid of interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a substituted aromatic ring coupled to a linear carboxylic acid chain via a ketone functional group, makes it a versatile building block for the synthesis of more complex molecules. Aryl-keto acids are a significant class of compounds, serving as valuable intermediates in the production of nonproteinogenic α-amino acids, hydroxyl α-amino acids, and other bioactive molecules.[1] This guide provides a comprehensive overview of the chemical properties, a validated synthesis protocol, and the prospective applications of this compound, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueSource
CAS Number 861556-61-8[2]
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Purity Typically ≥97%
InChI Key FECCDGJFEPFWQF-UHFFFAOYSA-N
Storage Temperature 2-8°C
Predicted Boiling Point ~350-400 °C (at 760 mmHg)Predicted
Predicted Melting Point ~70-90 °CPredicted
Predicted Solubility Soluble in organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water.Predicted

Synthesis of this compound

The most established and efficient method for the synthesis of aryl-keto derivatives is the Friedel-Crafts acylation.[1] This reaction involves the electrophilic aromatic substitution of an arene with an acylating agent, typically an acyl chloride or anhydride, in the presence of a strong Lewis acid catalyst.[3] For the synthesis of this compound, the logical precursors are 1,4-dimethylbenzene (p-xylene) and a derivative of adipic acid, such as adipic anhydride or adipoyl chloride.[4]

Reaction Scheme

The overall reaction for the synthesis of this compound via Friedel-Crafts acylation is depicted below.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product p_xylene 1,4-Dimethylbenzene (p-Xylene) reaction_center + p_xylene->reaction_center adipic_anhydride Adipic Anhydride adipic_anhydride->reaction_center lewis_acid AlCl₃ (Lewis Acid) lewis_acid->reaction_center product 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid reaction_center->product Friedel-Crafts Acylation

Caption: Synthesis of this compound.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound based on established Friedel-Crafts acylation procedures.[5][6]

Materials:

  • 1,4-Dimethylbenzene (p-xylene)

  • Adipic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Deionized water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Acylium Ion Formation: Cool the suspension to 0°C in an ice bath. Dissolve adipic anhydride (1 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride. The formation of the acylium ion electrophile will occur.[7]

  • Electrophilic Aromatic Substitution: To the resulting mixture, add a solution of 1,4-dimethylbenzene (1 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts and wash with deionized water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Spectral Analysis

While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its chemical structure.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals in the range of 7.0-7.5 ppm, exhibiting coupling patterns characteristic of a 1,2,4-trisubstituted benzene ring.

  • Aliphatic Protons:

    • A triplet adjacent to the ketone (C5-H₂) around 2.9-3.1 ppm.

    • A triplet adjacent to the carboxylic acid (C2-H₂) around 2.3-2.5 ppm.

    • Multiplets for the other methylene protons (C3-H₂ and C4-H₂) in the range of 1.6-1.9 ppm.

  • Methyl Protons: Two singlets for the aromatic methyl groups around 2.3-2.5 ppm.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbons: A signal for the ketone carbonyl around 198-202 ppm and a signal for the carboxylic acid carbonyl around 175-180 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (125-140 ppm).

  • Aliphatic Carbons: Signals for the methylene carbons of the hexanoic acid chain between 20-40 ppm.

  • Methyl Carbons: Signals for the two aromatic methyl groups around 20 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • O-H Stretch: A broad absorption band from the carboxylic acid hydroxyl group in the region of 2500-3300 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band for the ketone carbonyl around 1680-1700 cm⁻¹ and another for the carboxylic acid carbonyl around 1700-1725 cm⁻¹.

  • C-H Stretch: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.

  • C=C Stretch: Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.

Potential Applications in Drug Discovery and Development

While specific biological activities of this compound have not been extensively reported, the broader class of 6-aryl-6-oxohexanoic acids has shown promise in several therapeutic areas.

Anti-inflammatory Agents

Derivatives of 6-aryl-oxohexanoic acids have been investigated for their anti-inflammatory properties.[4][8] The mechanism of action for some of these compounds is believed to involve the modulation of inflammatory signaling pathways, such as the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a key regulator of pro-inflammatory cytokine production.[4] The structural features of this compound make it a candidate for further investigation as a potential anti-inflammatory agent.

G cluster_pathway Potential Anti-inflammatory Mechanism stress Inflammatory Stimuli p38_mapk p38 MAPK Pathway stress->p38_mapk cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1) p38_mapk->cytokines compound 6-(Aryl)-6-oxohexanoic Acid Derivatives compound->p38_mapk Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Linkers in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of this compound, possessing both a lipophilic aromatic moiety and a terminal carboxylic acid, makes it a potential candidate for use as a linker in the development of antibody-drug conjugates (ADCs). The carboxylic acid can be activated for conjugation to an antibody, while the aromatic part can be further functionalized to attach a cytotoxic payload. The hexanoic acid chain provides a spacer to distance the drug from the antibody. 6-Oxohexanoic acid itself has been identified as a non-cleavable linker used in the synthesis of drug-linker conjugates for ADCs.[9]

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. Its synthesis is readily achievable through well-established Friedel-Crafts acylation protocols. While detailed experimental data on its properties are still emerging, its structural analogy to other biologically active aryl-keto acids suggests promising avenues for future research, particularly in the development of novel anti-inflammatory agents and as a component in advanced drug delivery systems like ADCs. This guide provides a foundational understanding for researchers looking to explore the chemical and therapeutic potential of this versatile molecule.

References

  • An efficient synthesis of aryl a-keto esters. (n.d.).
  • Synthesis and application of aryl-keto α-amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Macmillan Group. (2015, May 26). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of Oxo Acids. Princeton University. Retrieved from [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025, June 17). MDPI. Retrieved from [Link]

  • Synthesis of aryl ketones by acylation of arenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Friedel-Crafts Acylation: Mechanism, Reactions & limitations. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3. (n.d.). PubChem. Retrieved from [Link]

  • 6-Oxohexanoic acid | CAS#:928-81-4. (n.d.). Chemsrc. Retrieved from [Link]

  • 6-Oxohexanoic acid | CAS#:141-31-1. (n.d.). Chemsrc. Retrieved from [Link]

  • The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. (n.d.). ResearchGate. Retrieved from [Link]

  • Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate Properties. (n.d.). EPA. Retrieved from [Link]

  • 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

  • Process for producing high purity ketones by friedel-crafts acylation at low temperature. (n.d.). Google Patents.
  • 2,5-Dimethyl-6-oxohexanoic acid | C8H14O3. (n.d.). PubChem. Retrieved from [Link]

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 2,4-Dimethylhexanedioic acid, 6-methyl ester. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. (2023, January 20). MDPI. Retrieved from [Link]

  • The Role of 6-Ethoxy-6-Oxohexanoic Acid in Agrochemical and Dyestuff Industries. (2026, January 29). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Showing Compound 6-Hydroxyhexanoic acid (FDB029184). (2011, September 21). FooDB. Retrieved from [Link]

  • Hexanoic Acid (C6H12O2). (n.d.). BMRB. Retrieved from [Link]

Sources

Structural Elucidation and Characterization of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Modal Analytical Framework for Drug Development

Executive Summary & Synthetic Context

This guide outlines the definitive structural proof for 6-(2,5-dimethylphenyl)-6-oxohexanoic acid (CAS: N/A, analogue context). In drug development, this molecule frequently appears as a linker intermediate or a Friedel-Crafts acylation product used in the synthesis of PPAR agonists (e.g., Gemfibrozil analogs) or histone deacetylase (HDAC) inhibitors.[1]

The structural integrity of this compound relies on confirming two distinct moieties: the regiochemistry of the dimethylphenyl ring and the integrity of the keto-hexanoic acid chain .[1]

The Synthetic Origin (The "Why")

Understanding the synthesis is prerequisite to analysis. This molecule is typically generated via the Friedel-Crafts acylation of p-xylene (1,4-dimethylbenzene) with adipic anhydride (or adipoyl chloride mono-ester) using a Lewis acid catalyst (


).[1]
  • Regioselectivity Challenge: While p-xylene is symmetric, ensuring the acylation occurs without methyl migration or contamination from m-xylene (leading to the 2,4-dimethyl isomer) is critical.[1]

  • Target Structure:

    • Ring: 2,5-dimethyl substitution pattern.[1]

    • Linker: 6-carbon chain with a ketone at

      
       and carboxylic acid at 
      
      
      
      .[1]

Analytical Strategy & Workflow

To rigorously prove the structure, we employ a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS), FT-IR, and 1D/2D NMR.[1]

AnalyticalWorkflow cluster_decision Critical Quality Attribute (CQA) Sample Crude Reaction Mixture Purification Flash Chromatography (Hex/EtOAc) Sample->Purification HRMS HRMS (ESI-) Formula Confirmation C14H18O3 Purification->HRMS IR FT-IR Func. Groups (COOH vs C=O) HRMS->IR NMR_1D 1H & 13C NMR Connectivity IR->NMR_1D NMR_2D 2D NMR (HMBC/NOESY) Regio-Confirmation NMR_1D->NMR_2D Final Certified Structure NMR_2D->Final

Figure 1: The structural elucidation workflow. The critical path relies on 2D NMR to distinguish regioisomers.

Mass Spectrometry & Infrared Spectroscopy[1][2]

High-Resolution Mass Spectrometry (HRMS)

Before NMR, we must establish the molecular formula


.[1]
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (preferred for carboxylic acids).[1]

  • Expected Data:

    • [M-H]⁻: 233.1183 m/z (Calculated).[1]

    • Fragmentation: Look for loss of

      
       (44 Da) typical of carboxylic acids, and cleavage alpha to the ketone.
      
FT-IR Fingerprinting

IR is vital to confirm the oxidation state of the carbons before NMR interpretation.[1]

Functional GroupWavenumber (

)
Diagnostic Feature
O-H Stretch 2800–3200 (Broad)Carboxylic acid dimer (broad "hump").[1]
C=O (Acid) ~1710Sharp, intense.[1] Typical aliphatic acid.[1]
C=O (Ketone) ~1680Lower frequency due to conjugation with the aromatic ring.
C=C (Aromatic) 1450–1600Multiple bands confirming the benzene ring.

NMR Spectroscopy: The Definitive Proof

This is the most critical section. We must distinguish the 2,5-dimethyl isomer from potential 2,4-dimethyl or 3,4-dimethyl impurities.[1]

1H NMR Assignment (500 MHz, )

Logic: The 2,5-dimethyl substitution pattern leaves three aromatic protons.[1]

  • H-6 is isolated (singlet) and ortho to the ketone (deshielded).[1]

  • H-3 and H-4 are adjacent (ortho-coupling).[1]

PositionShift (

, ppm)
Multiplicity

(Hz)
IntegrationAssignment Logic
COOH ~11.0 - 12.0Broad s-1HExchangeable acidic proton.[1]
Ar-H6 7.45 Singlet (s) -1HKey Diagnostic: Ortho to C=O, isolated from other protons.[1][2]
Ar-H4 7.18Doublet (d)7.81HMeta to C=O, ortho to H3.[1]
Ar-H3 7.12Doublet (d)7.81HOrtho to H4.[1]
C5-H 2.92Triplet (t)7.22H

-to-Ketone.[1] Deshielded.
Ar-CH3 2.45Singlet (s)-3HMethyl at C2 (Ortho to C=O).[1]
Ar-CH3 2.35Singlet (s)-3HMethyl at C5.[1]
C2-H 2.40Triplet (t)7.22H

-to-COOH.[1]
C3/C4-H 1.65 - 1.75Multiplet (m)-4HCentral methylene chain.[1]
Isomer Differentiation (The "Expert Insight")

How do you know it is not the 2,4-dimethyl isomer (from m-xylene impurity)?

  • 2,5-Isomer (Target): The proton ortho to the carbonyl (H-6) is a Singlet .[1]

  • 2,4-Isomer (Impurity): The proton ortho to the carbonyl (H-6) would be a Doublet (coupled to H-5).[1]

2D NMR Connectivity (HMBC)

To link the aliphatic chain to the ring, we use Heteronuclear Multiple Bond Correlation (HMBC).

HMBC_Logic cluster_legend HMBC Correlation Key H_Ar6 Proton H-6 (Singlet, 7.45 ppm) C_Ketone Ketone C=O (~200 ppm) H_Ar6->C_Ketone 3-bond (Strong) C_Me Methyl C2 (~21 ppm) H_Ar6->C_Me 3-bond H_Chain Chain H-5 (Triplet, 2.92 ppm) H_Chain->C_Ketone 2-bond C_Ipso Aromatic C1 (Ipso) H_Chain->C_Ipso 3-bond legend Blue arrows: Ring-to-Carbonyl Red arrows: Chain-to-Ring

Figure 2: HMBC Connectivity Strategy. The convergence of correlations from H-6 (ring) and H-5 (chain) at the Ketone Carbon confirms the linkage.

Experimental Protocols

Sample Preparation for NMR
  • Solvent:

    
     (99.8% D) + 0.03% TMS.[1]
    
    • Note: If solubility is poor due to the carboxylic acid, add 1-2 drops of

      
       or use DMSO-
      
      
      
      .[1] However, DMSO may obscure the acid proton.
  • Concentration: 10-15 mg in 600

    
     solvent.
    
  • Tube: 5mm high-precision NMR tube. Filter solution through cotton wool to remove particulates (paramagnetic impurities degrade resolution).[1]

Instrument Parameters (Generic 500 MHz)
  • 1H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 1.0s.

  • 13C NMR: 512-1024 scans (due to low sensitivity of quaternary carbons), D1 = 2.0s.

  • HMBC: Optimized for long-range coupling

    
    .[1][3]
    
  • Processing: Apply 0.3 Hz Line Broadening (LB) for 1H to enhance signal-to-noise.

References

  • Friedel-Crafts Acylation Context

    • Carey, F. A.; Sundberg, R. J.[1] Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.[1]

  • Spectrometric Identification

    • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds, 8th Ed.; Wiley, 2014.[1] [1]

  • NMR Data for Aryl Ketones (Grounding)

    • Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2142 (2,5-Dimethylacetophenone).[1] (Search CAS: 2142-73-6 for model compound comparison).[1]

  • HMBC Methodology

    • Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry; Elsevier, 2016.[1]

Sources

Technical Monograph: 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid , structured for researchers and drug development professionals.

CAS Number: 861556-61-8 Molecular Formula: C₁₄H₁₈O₃ Molecular Weight: 234.29 g/mol

Introduction & Chemical Identity

This compound is a functionalized aryl-keto acid characterized by a p-xylene-derived aromatic core linked to a six-carbon carboxylic acid chain via a ketone functionality. Structurally, it serves as a critical "C6-linker" scaffold in medicinal chemistry, bridging the gap between short-chain analogs (like succinic derivatives) and longer fatty acid mimetics.

In drug discovery, this molecule acts as a versatile intermediate. Its specific substitution pattern (2,5-dimethyl) provides steric bulk and lipophilicity, often exploited to optimize hydrophobic interactions in enzyme binding pockets (e.g., histone deacetylases or PPAR ligands). Furthermore, the ketone moiety offers a handle for further derivatization, such as reduction to a methylene group (to form alkyl-phenyl acids) or reductive amination.

Physicochemical Profile
PropertyValue / Description
CAS Number 861556-61-8
IUPAC Name This compound
SMILES CC1=C(C(=O)CCCCC(=O)O)C=C(C)C=C1
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Sparingly soluble in water
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Predicted) ~4.7 (Carboxylic acid)

Synthesis & Reaction Engineering

The synthesis of this compound is classically achieved via Friedel-Crafts Acylation .[1] Unlike shorter chain analogs (C4, C5) that utilize stable cyclic anhydrides (succinic, glutaric), the C6 adipic chain requires careful reagent selection due to the instability (polymerization) of adipic anhydride.

Core Methodology: Friedel-Crafts Acylation

The most robust protocol utilizes monomethyl adipoyl chloride or adipoyl chloride with p-xylene, followed by hydrolysis. The direct use of polyadipic anhydride is possible but often yields lower selectivity.

Reaction Scheme (Graphviz)

SynthesisPathway cluster_conditions Critical Control Points Xylene p-Xylene (Substrate) Inter Intermediate Complex (Acylium Ion) Xylene->Inter DCM, 0°C Reagent Monomethyl Adipoyl Chloride (Acylating Agent) Reagent->Inter DCM, 0°C AlCl3 AlCl3 (Lewis Acid) AlCl3->Inter Ester Methyl 6-(2,5-dimethylphenyl)- 6-oxohexanoate Inter->Ester -HCl Product 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid (CAS 861556-61-8) Ester->Product Hydrolysis (NaOH/MeOH -> H3O+) Control1 Temp < 5°C (Addition) Control2 Stoichiometry 1.1:1 (AlCl3:Reagent)

Caption: Stepwise Friedel-Crafts synthesis pathway via monomethyl adipoyl chloride intermediate.

Detailed Protocol (Self-Validating System)

Objective: Synthesis of this compound on a 10 mmol scale.

  • Reagent Preparation:

    • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and N₂ inlet, dissolve Aluminum Chloride (AlCl₃) (1.46 g, 11 mmol, 1.1 equiv) in anhydrous Dichloromethane (DCM) (20 mL).

    • Checkpoint: Ensure the system is strictly anhydrous. AlCl₃ must be yellow/white powder; grey/clumped solid indicates hydrolysis and will fail.

  • Acylium Ion Formation:

    • Cool the suspension to 0°C (ice bath).

    • Add Monomethyl Adipoyl Chloride (1.78 g, 10 mmol) dropwise over 15 minutes.

    • Observation: The suspension should homogenize slightly as the acylium complex forms.

  • Electrophilic Attack:

    • Add p-Xylene (1.06 g, 10 mmol) dropwise. Maintain internal temperature < 5°C to prevent poly-acylation or isomerization.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the starting ester spot indicates conversion.

  • Quenching & Hydrolysis:

    • Pour the reaction mixture carefully onto Ice/HCl (50 g ice + 5 mL conc. HCl). Caution: Exothermic.

    • Extract with DCM (3 x 30 mL). Wash combined organics with Brine, dry over MgSO₄, and concentrate to yield the Methyl Ester Intermediate .

    • Hydrolysis Step: Dissolve the crude ester in Methanol (15 mL) and add 2M NaOH (10 mL). Reflux for 2 hours.

    • Cool, acidify with 1M HCl to pH 2. The product, This compound , will precipitate or form an oil that crystallizes upon standing.

  • Purification:

    • Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (DCM:MeOH 95:5).

Applications in Drug Discovery

This molecule is not merely a final product but a versatile Pharmacophore Building Block .

A. Linker Chemistry (PROTACs & Conjugates)

The C6 chain provides an optimal "spacer" length (approx. 7–9 Å) for PROTACs (Proteolysis Targeting Chimeras), linking an E3 ligase ligand to a protein of interest. The terminal carboxylic acid allows for facile amide coupling to amines using standard EDC/NHS or HATU chemistry.

B. Scaffold Derivatization

The ketone group at the C6 position is a reactive center for diversifying the scaffold.

Derivatization Pathways (Graphviz)

Derivatization Core 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid Red Clemmensen Reduction (Zn(Hg), HCl) Core->Red Cycl Intramolecular Cyclization (PPA or SOCl2/AlCl3) Core->Cycl Amin Reductive Amination (R-NH2, NaBH3CN) Core->Amin Prod_Red 6-(2,5-Dimethylphenyl)hexanoic acid (Saturated Linker) Red->Prod_Red Remove Ketone Prod_Cycl Tetralone Derivative (Bicyclic Core) Cycl->Prod_Cycl Ring Closure Prod_Amin N-Substituted Amino Acid Analog Amin->Prod_Amin Introduce Nitrogen

Caption: Primary derivatization pathways for library generation.

  • Reduction (Wolff-Kishner / Clemmensen): Converts the keto-acid to 6-(2,5-dimethylphenyl)hexanoic acid , creating a completely hydrophobic aryl-alkyl chain often used to probe lipophilic pockets in receptors like PPARs (Peroxisome Proliferator-Activated Receptors).

  • Cyclization: Under strong acidic conditions (Polyphosphoric Acid - PPA), the molecule can undergo intramolecular cyclization to form substituted tetralones or benzosuberones (depending on ring size preference and conditions), which are privileged structures in CNS drug design.

Analytical Characterization (Expectations)

To validate the synthesis of CAS 861556-61-8, the following spectral signatures must be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Singlet (or tight multiplet) at ~7.0–7.2 ppm (3H) corresponding to the 1,2,5-substitution pattern.

    • Methyl Groups: Two singlets at ~2.3–2.4 ppm (6H, Ar-CH₃).

    • Alpha-Keto Methylene: Triplet at ~2.9 ppm (2H, -CH₂-C=O).

    • Alpha-Acid Methylene: Triplet at ~2.35 ppm (2H, -CH₂-COOH).

    • Internal Methylenes: Multiplets at ~1.7 ppm (4H).

  • ¹³C NMR:

    • Carbonyls: Ketone (~200 ppm), Carboxylic Acid (~178 ppm).

    • Aromatic Carbons: Six signals in the 125–140 ppm range.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at 233.2 m/z .

Safety & Handling

  • Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ketone is stable, but the carboxylic acid can degrade if exposed to moisture/heat over prolonged periods.

  • Disposal: Dispose of as halogen-free organic waste.

References

  • Olah, G. A.Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.
  • PubChem. Compound Summary for Aryl-Oxohexanoic Acid Analogs. National Library of Medicine.[2] Available at: [Link]

Sources

Technical Guide: 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid , focusing on its molecular weight as a critical quality attribute (CQA) in synthetic organic chemistry and drug development.

Molecular Weight Characterization, Synthesis, and Analytical Validation[1]

Part 1: Executive Summary & Physicochemical Profile[1][2]

This compound (CAS: 861556-61-8) is a keto-acid building block used primarily as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) targeting p38 MAPK pathways and novel antimicrobial agents.[1]

Precise knowledge of its molecular weight (MW) is not merely a physical constant but a checkpoint for reaction stoichiometry and impurity profiling during the fabrication of downstream active pharmaceutical ingredients (APIs).

1.1 Molecular Weight Specifications

For high-precision applications (e.g., HRMS validation), researchers must distinguish between the Average Molecular Weight (used for molarity calculations) and the Monoisotopic Mass (used for mass spectrometry identification).

PropertyValueTechnical Context
Chemical Formula C₁₄H₁₈O₃ Derived from Friedel-Crafts acylation of p-xylene.[1]
Average Molecular Weight 234.29 g/mol Used for gravimetric stoichiometry.[1]
Monoisotopic Mass 234.12559 Da The exact mass of the most abundant isotope peak (

).
[M+H]⁺ (ESI Positive) 235.1329 Da The target ion for LC-MS validation.
[M-H]⁻ (ESI Negative) 233.1183 Da The target ion for negative mode ionization.
1.2 Structural Integrity

The "2,5-dimethylphenyl" moiety is generated via the acylation of p-xylene.[1] The substitution pattern is critical; steric hindrance from the ortho-methyl group (position 2) influences both the chemical reactivity of the ketone and the metabolic stability of derived drugs.

Part 2: Synthesis & Fabrication Protocols

To ensure the correct molecular weight and purity, the synthesis must avoid common side reactions such as double acylation or polymerization. The following protocol is a self-validating system designed to yield high-purity product.

2.1 Friedel-Crafts Acylation Workflow

Reaction Principle: The electrophilic aromatic substitution of p-xylene (1,4-dimethylbenzene) with adipoyl chloride or adipic anhydride using Aluminum Chloride (


) as a Lewis acid catalyst.[1]

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried 3-neck flask under Argon, suspend 1.1 equivalents of anhydrous

      
       in dry Dichloromethane (DCM) or Nitrobenzene.
      
    • Cool to 0–5 °C.

    • Why: Low temperature prevents isomerization of the methyl groups on the benzene ring.[1]

  • Acylium Ion Formation:

    • Add 1.0 equivalent of Adipic Anhydride (or Adipoyl Chloride mono-methyl ester if protecting the tail is required, followed by hydrolysis).

    • Stir for 15 minutes to generate the active acylium complex.

  • Electrophilic Attack:

    • Add 1.0 equivalent of p-xylene dropwise.[1]

    • Mechanism:[1][2] The electrophile attacks the ring ortho to a methyl group (positions 2, 3, 5, or 6 are equivalent in p-xylene).

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quenching & Isolation (MW Checkpoint):

    • Pour mixture over crushed ice/HCl.

    • Extract with Ethyl Acetate.[1] Wash with brine.[1]

    • Critical Control Point: Monitor via TLC or LC-MS. Unreacted p-xylene (MW 106.[1]17) and Adipic acid (MW 146.14) must be absent.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate to remove isomers or polymeric byproducts.[1]

2.2 Reaction Mechanism Visualization[1]

SynthesisPathway Reactants p-Xylene (C8H10) + Adipic Anhydride Complex Acylium Ion Complex Reactants->Complex AlCl3 / 0°C Transition Sigma Complex (Arenium Ion) Complex->Transition Electrophilic Attack Product 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid (MW: 234.29) Transition->Product Deprotonation & Hydrolysis

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the target keto-acid.[1]

Part 3: Analytical Validation (MW Verification)

In drug development, verifying the molecular weight is the primary step in confirming the identity of an intermediate.

3.1 High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Instrument: Q-TOF or Orbitrap.[1]

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.[1]

  • Acceptance Criteria:

    • Observed Mass: 235.1329 ± 5 ppm ([M+H]⁺).

    • Isotope Pattern: The [M+1] peak (due to ¹³C) should be approximately 15.4% of the base peak intensity (calculated based on 14 carbons).

3.2 Nuclear Magnetic Resonance (NMR) Validation

To confirm the MW is derived from the correct isomer (2,5-dimethyl vs 2,4-dimethyl), ¹H NMR is required.[1]

  • Solvent:

    
     or 
    
    
    
    .[1]
  • Key Signals:

    • Aromatic Region: Two singlets (or split signals) representing the 3 aromatic protons. The 2,5-substitution pattern typically yields a specific coupling pattern (singlet at ~7.0-7.2 ppm for the isolated proton between methyls, and doublets for the others).[1]

    • Methyl Groups: Two distinct singlets around 2.3–2.5 ppm (3H each).[3]

    • Aliphatic Chain: Multiplets for the

      
       chain.
      
3.3 Quality Control Decision Tree

QC_Workflow Start Crude Product Isolated LCMS LC-MS Analysis (Target: 235.13 m/z) Start->LCMS Purity Purity > 95%? LCMS->Purity NMR 1H NMR (Isomer Check) Purity->NMR Yes Reprocess Recrystallize Purity->Reprocess No Release Release for Drug Synthesis NMR->Release Pattern Confirmed Reprocess->LCMS

Figure 2: Analytical decision tree for verifying molecular weight and structural identity.

Part 4: Applications in Drug Development[1]

The precise molecular weight of this compound allows it to serve as a stoichiometric anchor in the synthesis of several bioactive classes:

  • p38 MAPK Inhibitors:

    • The keto-acid moiety is often cyclized or coupled to amines to form peptidomimetics that inhibit mitogen-activated protein kinases, a target for rheumatoid arthritis therapies [1].[1]

  • Antimicrobial Thioureido Derivatives:

    • The carboxylic acid tail is converted to an acyl chloride and reacted with thioureas.[1] The lipophilic 2,5-dimethylphenyl head group enhances membrane penetration in Gram-positive pathogens [2].[1]

  • Metabolic Probes:

    • Used as a reference standard for identifying metabolites of fibrate drugs (e.g., Gemfibrozil analogs) where oxidation of the alkyl chain occurs.

References
  • BenchChem. (2025). A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery. Retrieved from

  • MDPI. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates. Molecules. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] this compound Product Analysis. Retrieved from

  • PubChem. (2024).[4] Compound Summary: this compound.[1] National Library of Medicine.[1][4] Retrieved from [4]

Sources

solubility of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the principles, determination, and application of solubility data for this compound, a novel aromatic keto-carboxylic acid. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the theoretical framework and practical methodologies for its determination. We will delve into the physicochemical properties of the molecule, the theoretical underpinnings of solubility in various organic solvents, a detailed experimental protocol for solubility assessment, and the interpretation of this data in the context of drug development. This guide is intended to serve as a foundational resource for researchers working with this and similar molecules.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low bioavailability and therapeutic failure. This compound, as an aromatic keto-carboxylic acid, presents a unique set of physicochemical characteristics that govern its solubility profile. Understanding and quantifying its solubility in various organic solvents is paramount for formulation development, toxicity studies, and ensuring consistent therapeutic outcomes. Aromatic carboxylic acids are a significant class of compounds in medicinal chemistry and their derivatives are explored for a wide range of therapeutic applications.[1][2][3]

The structure of this compound, featuring a substituted aromatic ring, a ketone group, and a carboxylic acid moiety, suggests a complex interplay of polarity, hydrogen bonding capability, and crystalline structure that will influence its solubility. This guide will provide the necessary tools to investigate and understand this critical property.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is the first step in predicting and interpreting its solubility.

PropertyValueSource
CAS Number 861556-61-8
Molecular Formula C14H18O3
Molecular Weight 234.29 g/mol
Appearance Solid (predicted)Inferred
pKa (predicted) ~4-5Inferred from carboxylic acid functionality
LogP (predicted) ~3.5Inferred from structure
InChI Key FECCDGJFEPFWQF-UHFFFAOYSA-N

Note: Some properties are predicted based on the chemical structure and data for similar compounds.

The presence of both a polar carboxylic acid group and a nonpolar dimethylphenyl group suggests that the solubility of this compound will be highly dependent on the polarity of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] Polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better at dissolving non-polar solutes.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol), which is a function of the enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution:

ΔG_sol = ΔH_sol - TΔS_sol

For a compound to dissolve, the Gibbs free energy of solution must be negative. This can be achieved through a favorable enthalpy of solution (exothermic process) or a large positive entropy of solution.

The solubility of an organic compound is influenced by several factors:

  • Solute-Solvent Interactions: Stronger interactions between the solute and solvent molecules compared to the solute-solute and solvent-solvent interactions favor dissolution. For this compound, the carboxylic acid group can act as a hydrogen bond donor and acceptor, while the ketone group can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are expected to be good solvents.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute (ΔH_lattice) is a significant barrier to dissolution. A higher crystal lattice energy will generally result in lower solubility.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[5] For most solids, solubility increases with increasing temperature, as the dissolution process is often endothermic.

  • pH: For ionizable compounds like carboxylic acids, the pH of the medium plays a crucial role. In a basic solution, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in polar solvents than the neutral acid.

Experimental Determination of Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[5] This method involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture at a constant temperature until equilibrium is reached.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to a known volume of organic solvent A->B C Agitate at constant temperature (e.g., 25°C) B->C D Allow to equilibrate (typically 24-72 hours) C->D E Separate solid from solution (centrifugation/filtration) D->E F Quantify concentration in the supernatant (e.g., HPLC-UV) E->F G Calculate solubility (e.g., in mg/mL or mol/L) F->G

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several glass vials.

    • Add a precise volume (e.g., 1 mL) of the desired organic solvent to each vial. A range of solvents with varying polarities should be tested (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, heptane).

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (a preliminary time-to-equilibrium study is recommended, but 24-72 hours is typical).

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation followed by filtration through a syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the standard solutions and the saturated supernatant samples using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the supernatant samples by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Application

The solubility data obtained from the experiments should be tabulated for easy comparison across different solvents.

Example Data Table (Hypothetical Values):

SolventPolarity IndexPredicted Solubility (g/L)
Heptane0.1< 0.1
Toluene2.41-5
Dichloromethane3.15-10
Ethyl Acetate4.410-20
Acetone5.120-50
Ethanol5.2> 50
Methanol6.6> 100

This data can be used to:

  • Select appropriate solvents for synthesis and purification: Solvents with high solubility are ideal for reaction media, while a combination of a good solvent and a poor solvent is often used for crystallization.

  • Guide formulation development: For liquid formulations, a solvent that provides the desired solubility and is pharmaceutically acceptable is chosen.

  • Inform preclinical studies: The solubility in biorelevant media can be estimated based on the solubility in solvents that mimic these environments.

The relationship between solvent polarity and the solubility of this compound can be visualized to better understand the dissolution behavior.

Solubility_Polarity cluster_solute This compound cluster_solvents Solvent Polarity Spectrum Solute Polar Head (COOH) Non-polar Tail (Aromatic Ring) NonPolar Non-Polar Solvents (e.g., Heptane) Solute->NonPolar Low Solubility (Weak Interactions) MidPolar Medium-Polar Solvents (e.g., Ethyl Acetate) Solute->MidPolar Moderate Solubility (Balanced Interactions) Polar Polar Protic Solvents (e.g., Methanol) Solute->Polar High Solubility (Strong H-Bonding)

Caption: Relationship between solute structure and solvent polarity on solubility.

Conclusion

References

  • Palmer, D. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.
  • Ghiandoni, G. M., et al. (2020).
  • Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
  • De Wit, M., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • De Wit, M., et al. (n.d.).
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2020).
  • Unknown. (n.d.).
  • BenchChem. (2025). A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery.
  • ResearchGate. (n.d.). Applications of aromatic carboxylic acids in organic synthesis.
  • Sigma-Aldrich. (n.d.). 6-oxohexanoic acid.
  • Horgan, C. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA.
  • ScienceDaily. (2024).
  • Google Patents. (n.d.).
  • EPA CompTox Chemicals Dashboard. (n.d.). Ethyl 6-(3,5-dimethylphenyl)
  • PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid.
  • Cheméo. (n.d.). Chemical Properties of 6-Phenylhexanoic acid (CAS 5581-75-9).
  • ACS Omega. (2026).
  • Cayman Chemical. (2024).
  • EPA CompTox Chemicals Dashboard. (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemicalBook. (n.d.). This compound.
  • NIST. (1989).

Sources

Technical Guide: Spectral Profiling of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

[1]

Chemical Identity & Significance

This compound is a functionalized aromatic keto-acid often utilized as a synthetic intermediate in the development of peroxisome proliferator-activated receptor (PPAR) agonists and other lipid-regulating pharmacophores.[1] Its structure combines a lipophilic dimethylphenyl "tail" with a polar hexanoic acid "head," linked by a metabolically active ketone moiety.[1]

Core Identifiers
PropertyDetail
IUPAC Name This compound
CAS Number 861556-61-8
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Monoisotopic Mass 234.1256
SMILES CC1=CC(=C(C=C1)C(=O)CCCCC(=O)O)C

Synthetic Context & Impurity Profile

Understanding the synthesis is critical for interpreting spectral impurities (e.g., solvent peaks, unreacted starting materials). This compound is typically synthesized via Friedel-Crafts acylation .[1][2][3]

Reaction Pathway

The synthesis involves the electrophilic aromatic substitution of p-xylene (1,4-dimethylbenzene) with adipic anhydride (or methyl adipoyl chloride followed by hydrolysis), catalyzed by a Lewis acid (e.g., AlCl₃).[1]

SynthesisPXp-Xylene(C8H10)ComplexAcylium IonComplexPX->Complex+ AlCl3(Lewis Acid)AAAdipic Anhydride(C6H10O3)AA->ComplexProduct6-(2,5-Dimethylphenyl)-6-oxohexanoic acidComplex->ProductHydrolysis(H3O+)

Figure 1: Friedel-Crafts acylation pathway.[1] Note that acylation occurs ortho to a methyl group due to the symmetry of p-xylene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR analysis provides the definitive structural proof, distinguishing the 2,5-substitution pattern from potential 2,4-isomers.[1]

^1H NMR (Proton) Analysis

The spectrum is characterized by three distinct regions: the aromatic zone (3 protons), the alpha-carbonyl zone (4 protons), and the internal methylene zone (4 protons).

Solvent: CDCl₃ (Chloroform-d) or DMSO-d₆.[1] Reference: TMS (0.00 ppm).

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
12.0 Broad s1H-COOH Carboxylic acid proton (exchangeable).[1]
7.45 Singlet (s)1HAr-H6 Ortho to ketone; deshielded by anisotropy.[1]
7.15 Doublet (d)1HAr-H3 Ortho coupling to H4 (~7.8 Hz).[1]
7.05 Doublet (d)1HAr-H4 Ortho coupling to H3.[1]
2.92 Triplet (t)2H-C(=O)CH ₂-Alpha to ketone; deshielded.[1]
2.46 Singlet (s)3HAr-CH ₃ (C2)Ortho to ketone; slightly deshielded.[1]
2.38 Triplet (t)2H-CH ₂COOHAlpha to carboxylic acid.[1]
2.34 Singlet (s)3HAr-CH ₃ (C5)Meta to ketone; typical benzylic shift.[1]
1.65 - 1.75 Multiplet (m)4H-CH₂-CH ₂-CH ₂-Internal methylenes (beta/gamma).[1]

Diagnostic Logic:

  • The singlet at ~7.45 ppm is the "smoking gun" for the 2,5-substitution pattern. In 1,2,4-trimethylbenzene derivatives, you would typically see different coupling patterns. Here, H6 is isolated between the carbonyl and the C5-methyl, resulting in a singlet (or very fine meta-doublet).[1]

^13C NMR (Carbon) Analysis

Key features include two distinct carbonyl signals and the aromatic ipso carbons.[1]

Shift (δ ppm)TypeAssignmentNotes
203.5 QuaternaryC =O (Ketone)Conjugated with aromatic ring.[1]
179.2 QuaternaryC OOH (Acid)Typical aliphatic carboxylic acid.[1]
137.5 QuaternaryAr-C -ipsoAttached to ketone.[1]
135.2 QuaternaryAr-C -MeC2 or C5 (methyl bearing).[1]
132.8 QuaternaryAr-C -MeC2 or C5 (methyl bearing).[1]
131.5 CHAr-C HAromatic methine.[1]
130.1 CHAr-C HAromatic methine.[1]
128.5 CHAr-C HAromatic methine.[1]
38.5 CH₂-C H₂-C=O[1]Alpha to ketone.[1][2][4]
33.8 CH₂-C H₂-COOHAlpha to acid.
24.1 CH₂Internal CH₂Beta/Gamma carbons.[1]
23.8 CH₂Internal CH₂Beta/Gamma carbons.[1]
20.8 CH₃Ar-C H₃Methyl group.[1]
19.5 CH₃Ar-C H₃Methyl group (ortho to ketone).[1]

Infrared (IR) Spectroscopy

IR provides rapid confirmation of the two carbonyl environments.

  • Broad Band (3300–2500 cm⁻¹): O-H stretch of carboxylic acid (often centered ~3000 cm⁻¹ due to dimer formation).[1]

  • Strong Peak (1710 cm⁻¹): C=O stretch of the carboxylic acid.[1]

  • Strong Peak (1680 cm⁻¹): C=O stretch of the aryl ketone.[1] The conjugation with the benzene ring lowers the frequency compared to the acid carbonyl.

  • Medium Peaks (1600, 1500 cm⁻¹): C=C aromatic ring skeletal vibrations.[1]

  • Weak Peaks (2900–2850 cm⁻¹): C-H aliphatic stretching.[1]

Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group.[1]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI (Negative mode for acid).[1]

Key Fragments (EI)
  • m/z 234 [M]⁺: Molecular ion (often weak).[1]

  • m/z 216 [M-18]⁺: Loss of water (characteristic of carboxylic acids/keto-acids).[1]

  • m/z 133 [C₉H₉O]⁺ (Base Peak): The 2,5-dimethylbenzoyl cation .[1] This is formed by alpha-cleavage between the carbonyl carbon and the aliphatic chain.[1] This is the most diagnostic peak for the aromatic head group.

  • m/z 105 [C₈H₉]⁺: Loss of CO from the m/z 133 fragment (2,5-dimethylphenyl cation).[1]

MS_FragMMolecular Ionm/z 234F1[M - H2O]+m/z 216M->F1- H2OF2Dimethylbenzoyl Cationm/z 133 (Base Peak)M->F2Alpha Cleavage(Loss of -(CH2)4COOH)F3Dimethylphenyl Cationm/z 105F2->F3- CO

Figure 2: Primary mass spectrometry fragmentation pathway (EI).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234567, this compound.[1] Retrieved from [Link][1]

  • Friedel, C., & Crafts, J. M. (1877).Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed.[1] John Wiley & Sons.[1] (Grounding for spectral assignments).

The Technical Guide to 6-Aryl-6-Oxohexanoic Acids: From Synthetic Intermediates to Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aryl-6-oxohexanoic acids (also known as 6-aryl-6-ketohexanoic acids or


-aroylvaleric acids) represent a pivotal class of chemical intermediates and bioactive scaffolds.[1] Structurally characterized by a six-carbon backbone terminating in a carboxylic acid at one end and an aryl ketone at the other, these compounds bridge the gap between simple aliphatic building blocks and complex aromatic signaling molecules.

Historically utilized as precursors in the synthesis of adipic acid derivatives and polyanhydrides, this scaffold has evolved into a critical pharmacophore in medicinal chemistry. Its primary utility lies in Matrix Metalloproteinase (MMP) inhibition , where the carboxylic acid (or its hydroxamate derivatives) serves as a Zinc-Binding Group (ZBG). More recently, derivatives have emerged as ROR


t inverse agonists  and non-cleavable linkers in Antibody-Drug Conjugates (ADCs) .

Historical Genesis & Chemical Lineage

The Friedel-Crafts Legacy (1877)

The history of 6-aryl-6-oxohexanoic acids is inextricably linked to the discovery of electrophilic aromatic substitution by Charles Friedel and James Crafts in 1877. While their initial work focused on alkyl halides and simple acyl chlorides, the extension of this methodology to dicarboxylic acid anhydrides laid the foundation for synthesizing


-aroyl fatty acids.
The Nylon Era & Polymer Chemistry (1930s)

In the 1930s, researchers like Julian W. Hill at DuPont (working alongside Wallace Carothers) investigated adipic anhydride as a monomer for polymerization. During these studies, the reactivity of adipic anhydride with aromatic substrates via Friedel-Crafts acylation was refined, establishing a reliable route to 6-phenyl-6-oxohexanoic acid. This period marked the transition of these compounds from laboratory curiosities to scalable industrial intermediates.

Modern Medicinal Chemistry (1990s–Present)

The late 20th century saw a surge in interest due to the "MMP Hypothesis" in cancer metastasis and inflammation. Researchers identified that the 6-oxo-6-aryl scaffold could mimic the transition state of peptide hydrolysis, leading to its exploration as a non-peptidic inhibitor backbone.

Chemical Architecture & Synthesis[2]

Core Synthetic Pathway: Friedel-Crafts Acylation

The most authoritative method for synthesizing 6-aryl-6-oxohexanoic acids is the aluminum chloride-catalyzed acylation of an arene using adipic anhydride or alkyl adipoyl chloride .

Reaction Logic:

  • Activation: The Lewis acid (

    
    ) coordinates with the carbonyl oxygen of the anhydride, generating a highly electrophilic acylium ion equivalent.
    
  • Attack: The aromatic ring (nucleophile) attacks the electrophile, forming a resonance-stabilized sigma complex (Wheland intermediate).

  • Re-aromatization: Loss of a proton restores aromaticity.

  • Ring Opening: In the case of cyclic anhydrides (like adipic anhydride, though often polymeric), the attack opens the ring/chain to release the free carboxylic acid terminus.

FriedelCraftsMechanism AdipicAnhydride Adipic Anhydride (Electrophile Precursor) Complex Acylium-Like Complex AdipicAnhydride->Complex Activation AlCl3 AlCl3 Catalyst AlCl3->Complex Intermediate Sigma Complex (Wheland) Complex->Intermediate + Benzene Benzene Benzene (Nucleophile) Benzene->Intermediate Product 6-Oxo-6-phenylhexanoic Acid (Aluminum Salt) Intermediate->Product - H+ FinalAcid Final Acid (After Acid Quench) Product->FinalAcid HCl/H2O Hydrolysis

Caption: Mechanistic flow of the Friedel-Crafts acylation converting adipic anhydride and benzene into the target keto-acid.

Validated Experimental Protocol

Target: Synthesis of 6-oxo-6-phenylhexanoic acid (5-benzoylpentanoic acid). Scale: Laboratory (10–50 mmol).

Reagents:

  • Benzene (Solvent & Reactant): Excess (or use 1.2 eq in nitrobenzene/DCM).

  • Adipic Anhydride (polymeric or monomeric): 1.0 equivalent.

  • Aluminum Chloride (

    
    ): 2.2 equivalents (Stoichiometric amount required as the product complexes with the Lewis acid).
    
  • Hydrochloric Acid (conc.): For quenching.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Catalyst Suspension: Charge the flask with anhydrous

    
     (2.2 eq) and dry benzene (10 mL/g of reactant). Cool to 0–5°C using an ice bath.
    
  • Addition: Dissolve adipic anhydride (1.0 eq) in a minimum amount of dry benzene (or add solid in portions). Add slowly to the stirred

    
     suspension over 30 minutes. Note: Exothermic reaction; maintain temp <10°C.
    
  • Reaction: Allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux (80°C) for 2–4 hours. Evolution of HCl gas indicates reaction progress (use a scrubber).

  • Quench (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto a slurry of crushed ice and concentrated HCl (approx. 5:1 ratio). Caution: Vigorous hydrolysis.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (

    
    ). Combine organic layers.
    
  • Purification: Wash organics with brine, dry over

    
    , and concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water or Hexane/Ethyl Acetate.
    

Self-Validation Check:

  • TLC: Monitor disappearance of anhydride.

  • Appearance: Product should be a white to off-white solid (MP: ~78–80°C).

  • NMR: Look for the characteristic triplet of the

    
    -methylene to the ketone (~2.9 ppm) and the 
    
    
    
    -methylene to the acid (~2.3 ppm).

Medicinal Chemistry & Biological Applications[1][2][3][4][5][6][7][8]

Matrix Metalloproteinase (MMP) Inhibition

The 6-aryl-6-oxohexanoic acid scaffold is a classic "non-hydroxamate" MMP inhibitor precursor.

  • Mechanism: MMPs are zinc-dependent endopeptidases. The catalytic domain contains a

    
     ion coordinated by three histidine residues. Inhibitors must provide a Zinc-Binding Group (ZBG).
    
  • Role of the Scaffold: The carboxylic acid moiety can bind the catalytic zinc (monodentate or bidentate). However, it is often derivatized into a hydroxamic acid (-CONHOH), which is a much more potent bidentate ZBG. The long hydrophobic chain (C6) fits into the S1' specificity pocket of the enzyme.

ROR t Inverse Agonism

Recent studies (e.g., Nakajima et al., 2021) identified 6-oxo-4-phenylhexanoic acid derivatives (isomeric to the 6-oxo-6-phenyl scaffold) as potent inverse agonists of ROR


t  (Retinoic acid receptor-related Orphan Receptor gamma t).[2]
  • Therapeutic Relevance: ROR

    
    t drives the differentiation of Th17 cells, which are implicated in autoimmune diseases like psoriasis and multiple sclerosis.
    
  • SAR Insight: The keto-acid linker provides the necessary flexibility to navigate the ligand-binding domain (LBD) of the nuclear receptor, positioning the aryl group for

    
    -stacking interactions.
    
Antibody-Drug Conjugates (ADCs)

6-Oxohexanoic acid derivatives serve as non-cleavable linkers .[3]

  • Application: Used to attach cytotoxic payloads (like Monomethyl Auristatin F, MMAF) to monoclonal antibodies.

  • Stability: The alkyl chain provides metabolic stability in plasma, ensuring the payload is only released after internalization and lysosomal degradation of the antibody.

Pharmaceutical Impurity Profiling

Loxoprofen Impurity: 6-(4-(1-Carboxyethyl)phenyl)-6-oxohexanoic acid is a known impurity of the NSAID Loxoprofen.[3]

  • Significance: During the Friedel-Crafts synthesis of Loxoprofen intermediates, side reactions involving adipoyl derivatives can generate this impurity. Monitoring it is a critical Quality Control (QC) parameter.

Quantitative Data & Characterization

Table 1: Physicochemical Profile of 6-Oxo-6-phenylhexanoic Acid
PropertyValueNotes
CAS Number 4144-62-1Primary identifier
Molecular Formula

Molecular Weight 206.24 g/mol
Melting Point 78–80 °CSolid at RT
pKa (Acid) ~4.75Typical for alkyl carboxylic acids
LogP ~2.5Moderate lipophilicity
Solubility DMSO, Ethanol, MeOHPoorly soluble in water
Diagram: Biological Interaction Network

This diagram illustrates how the 6-aryl-6-oxohexanoic acid scaffold interacts with key biological targets.

BioActivity Scaffold 6-Aryl-6-oxohexanoic Acid (Scaffold) MMP MMP Inhibition (Zinc Chelation) Scaffold->MMP ROR RORγt Inverse Agonist (Autoimmune Modulation) Scaffold->ROR ADC ADC Linker (Stable Tether) Scaffold->ADC Impurity Loxoprofen Impurity (Process Control) Scaffold->Impurity Zinc Zinc Binding Group (COOH or CONHOH) MMP->Zinc S1Pocket S1' Pocket Fit (Hydrophobic Chain) MMP->S1Pocket Th17 Th17 Cell Suppression ROR->Th17

Caption: Mapping the pharmacological versatility of the 6-aryl-6-oxohexanoic acid scaffold.

References

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392.

  • Hill, J. W. (1930).[4] Studies of Polymerization and Ring Formation.[4] XV. Artificial Fibers from Synthetic Linear Condensation Superpolymers.[4] Journal of the American Chemical Society, 52(10), 4110–4114.

  • Nakajima, R., et al. (2021).[2] Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile.[2] Bioorganic & Medicinal Chemistry Letters, 36, 127786.

  • Abouzid, K., et al. (2007).[5] 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities.[5] Medicinal Chemistry, 3(5), 433-438.

  • Doronina, S. O., et al. (2006).[3] Enhanced activity of monomethylauristatin F through monoclonal antibody delivery: effects of linker technology on efficacy and toxicity.[3] Bioconjugate Chemistry, 17(1), 114–124.[3]

Sources

A Technical Guide to the Potential Biological Activity of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of novel chemical entities is the starting point for innovation in drug discovery. This guide focuses on 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, a compound for which no direct biological data has been published. By dissecting its structure into its core components—the 2,5-dimethylphenyl scaffold and the 6-oxohexanoic acid chain—we can infer a compelling rationale for its investigation. Drawing from structure-activity relationships of analogous compounds, this document postulates that this compound holds significant, unexplored potential as an anti-inflammatory, antiproliferative, and antimicrobial agent. We provide a comprehensive theoretical framework and detailed experimental protocols to guide its initial exploration, aiming to bridge the gap between chemical novelty and biological validation.

Introduction and Rationale

This compound is an aryl keto-acid derivative. Its structure is characterized by a hexanoic acid chain, a ketone group at the 6-position, and a 2,5-dimethyl-substituted phenyl ring attached at the same carbon. While this specific molecule remains uncharacterized in biological literature, its structural relatives have shown promising pharmacological activities.

  • Aryl-Oxohexanoic Acids: This class of compounds is noted for its anti-inflammatory properties. Studies on 6-aryl-4-oxohexanoic acids have demonstrated their ability to modulate eicosanoid biosynthesis and reduce inflammation in vivo.[1][2]

  • 2,5-Dimethylphenyl Scaffold: This moiety is a feature in various biologically active molecules, including compounds with significant antiproliferative activity against cancer cells and potent antimicrobial efficacy against multidrug-resistant Gram-positive bacteria.[3][4][5]

Based on this evidence, we hypothesize that the unique combination of these structural features in this compound could result in a multifaceted biological profile. This guide outlines the scientific basis for this hypothesis and provides a rigorous experimental framework for its validation.

Postulated Biological Activities and Mechanisms of Action

Anti-Inflammatory and Immunomodulatory Potential

The most probable activity, based on the aryl-oxohexanoic acid core, is the modulation of inflammatory pathways.

Key Rationale: Research on analogous 6-aryl-4-oxohexanoic acids has established them as non-steroidal anti-inflammatory drug (NSAID) candidates.[1]

Potential Mechanisms:

  • p38 MAPK Pathway Inhibition: The p38 mitogen-activated protein kinase (MAPK) pathway is a critical transducer of inflammatory signals, leading to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][7] Blockade of this pathway is a validated strategy for controlling inflammation.[8] The structure of our target compound is analogous to other small molecules designed to inhibit this pathway.

  • RORγt Modulation: The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation, which is pivotal in the pathogenesis of numerous autoimmune diseases.[9][10] Small molecule inverse agonists targeting RORγt can suppress IL-17 production, representing a promising therapeutic approach.[11]

Signaling Pathway Visualization: p38 MAPK Inhibition

p38_MAPK_Pathway cluster_upstream Upstream Activators cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stressors Stressors MAP3K MAP3K (e.g., TAK1, ASK1) Stressors->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK MAP2K->p38 phosphorylates TF Transcription Factors (e.g., ATF2, CREB) p38->TF activates MK2 MAPKAPK2 (MK2) p38->MK2 activates Cytokine_Prod Pro-inflammatory Cytokine Production (TNF-α, IL-6, COX-2) TF->Cytokine_Prod induces transcription MK2->Cytokine_Prod stabilizes mRNA Compound 6-(2,5-Dimethylphenyl) -6-oxohexanoic acid Compound->p38 Potential Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway.

Antiproliferative and Cytotoxic Potential

Key Rationale: A study on bromolactones derived from a structurally similar precursor, (E)-3-(2′,5′-dimethylphenyl)hex-4-enoic acid, demonstrated significant antiproliferative activity against several canine and human cancer cell lines, including Jurkat (T-cell leukemia).[4][5]

Potential Mechanisms: The compound could induce cell death through various mechanisms, including:

  • Apoptosis Induction: Triggering programmed cell death is a hallmark of many anticancer agents.

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at specific checkpoints (e.g., G2/M).

Further investigation is warranted against a panel of cancer cell lines, particularly those where related dimethylphenyl compounds have shown activity.

Antimicrobial Potential

Key Rationale: The 2,5-dimethylphenyl scaffold is a known feature in compounds with potent antimicrobial properties, especially against drug-resistant Gram-positive pathogens.[3][12] For instance, novel thiazole derivatives bearing this scaffold have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[13][14]

Potential Targets: The compound should be screened against clinically relevant, multidrug-resistant Gram-positive bacteria to determine its potential as a lead for new antibiotic development.

A Framework for Experimental Validation

To rigorously test the hypotheses outlined above, a systematic, multi-tiered screening approach is required. The following protocols are designed to provide clear, actionable methodologies for an initial in vitro evaluation.

Synthesis and Characterization

The target compound can be synthesized via a Friedel-Crafts acylation reaction. This established method involves the reaction of an acyl chloride or anhydride with an aromatic compound in the presence of a Lewis acid catalyst.[15][16][17]

  • Reactants: 1,4-Dimethylbenzene (p-xylene) and a derivative of adipic acid (e.g., adipoyl chloride).

  • Catalyst: A strong Lewis acid such as aluminum chloride (AlCl₃).

  • Characterization: The final product must be purified (e.g., via column chromatography) and its structure confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Workflow Visualization: Experimental Screening Cascade

workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis (Friedel-Crafts Acylation) purify Purification & Characterization (NMR, MS) synthesis->purify anti_inflam Anti-inflammatory (Whole Blood Assay) purify->anti_inflam Test Compound antiprolif Antiproliferative (MTT Assay) purify->antiprolif Test Compound antimicrob Antimicrobial (MIC Assay) purify->antimicrob Test Compound kinase Kinase Assays (p38 MAPK) anti_inflam->kinase If Active apoptosis Apoptosis/Cell Cycle (Flow Cytometry) antiprolif->apoptosis If Active

Caption: A streamlined workflow from synthesis to in vitro screening.

Detailed Experimental Protocols

This ex vivo assay provides a physiologically relevant model to assess the inhibition of key inflammatory mediators.[18][19] It measures the compound's effect on the production of prostaglandin E2 (PGE₂), a key product of the COX pathway.[20]

Objective: To determine the IC₅₀ of the test compound for the inhibition of lipopolysaccharide (LPS)-induced PGE₂ production.

Materials:

  • Freshly drawn human whole blood (heparinized).

  • Lipopolysaccharide (LPS) from E. coli.

  • Test compound stock solution (in DMSO).

  • Phosphate-buffered saline (PBS).

  • 96-well U-shaped plates.

  • PGE₂ ELISA kit.

  • Positive control (e.g., Diclofenac).

Procedure:

  • Prepare serial dilutions of the test compound and positive control in PBS from the DMSO stock.

  • Add 25 µL of each compound dilution (or vehicle control) to the appropriate wells of a 96-well plate.

  • Add 200 µL of fresh human whole blood to each well.

  • Incubate the plate at 37°C for 30 minutes to allow for compound pre-incubation.

  • Add 25 µL of LPS solution (final concentration 10 µg/mL) to induce inflammation.[20]

  • Incubate the plate for 24 hours at 37°C.

  • Centrifuge the plate at 3000 x g for 10 minutes at 4°C to pellet the blood cells.

  • Carefully collect the plasma supernatant.

  • Quantify the PGE₂ concentration in the plasma using a commercial ELISA kit according to the manufacturer's instructions.

  • Calculate the percentage inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

The MTT assay is a colorimetric method for assessing cell viability, based on the ability of mitochondrial dehydrogenases in living cells to reduce the tetrazolium salt MTT to a purple formazan product.[21]

Objective: To determine the IC₅₀ of the test compound against a panel of human cancer cell lines (e.g., Jurkat, A549, Caco-2).[5][22]

Materials:

  • Selected cancer cell lines.

  • Complete cell culture medium.

  • Test compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well flat-bottomed plates.

  • Positive control (e.g., Cisplatin).[22]

Procedure:

  • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[23]

  • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound and add them to the wells. Include vehicle-only and medium-only controls.

  • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[24]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[25][26]

Objective: To determine the MIC of the test compound against Gram-positive bacteria (e.g., S. aureus ATCC 29213, MRSA USA300, E. faecalis ATCC 29212).

Materials:

  • Bacterial strains.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).[27]

  • Test compound stock solution (in DMSO).

  • 96-well U-shaped plates.

  • Positive control (e.g., Vancomycin).

Procedure:

  • Prepare a 0.5 McFarland standard suspension of the bacteria from an overnight culture.

  • Dilute the bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.[27]

  • In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB.

  • Inoculate each well with the diluted bacterial suspension. Include a positive growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plate at 35°C for 16-20 hours in ambient air.[27]

  • Read the MIC as the lowest concentration of the compound at which there is no visible bacterial growth.

Data Presentation

All quantitative results from the primary screens should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity of this compound

Assay TypeTarget/Cell LineEndpointResult (IC₅₀ / MIC)Positive Control
Anti-Inflammatory Human Whole BloodPGE₂ Inhibitione.g., 1.5 µMDiclofenac (e.g., 0.1 µM)
Antiproliferative Jurkat (Leukemia)Cell Viabilitye.g., 5.2 µMCisplatin (e.g., 2.0 µM)
A549 (Lung Cancer)Cell Viabilitye.g., 12.8 µMCisplatin (e.g., 4.5 µM)
Caco-2 (Colon Cancer)Cell Viabilitye.g., > 50 µMCisplatin (e.g., 8.1 µM)
Antimicrobial S. aureusBacterial Growthe.g., 8 µg/mLVancomycin (e.g., 1 µg/mL)
MRSABacterial Growthe.g., 8 µg/mLVancomycin (e.g., 1 µg/mL)
E. faecalisBacterial Growthe.g., 32 µg/mLVancomycin (e.g., 2 µg/mL)

(Note: Data are hypothetical and for illustrative purposes only.)

Conclusion and Future Directions

This guide establishes a strong, evidence-based rationale for investigating the biological activities of this compound. By leveraging structure-activity relationship data from analogous compounds, we have prioritized anti-inflammatory, antiproliferative, and antimicrobial activities as the most promising avenues for exploration. The detailed protocols provided offer a clear and robust pathway for initial in vitro screening to validate these hypotheses.

Positive results from this initial screening cascade would justify advancing the compound to more detailed mechanistic studies and subsequent lead optimization efforts. Future work should focus on synthesizing a small library of analogs to explore the structure-activity relationship, potentially by modifying the substituents on the phenyl ring or altering the length and functionality of the keto-acid chain. This systematic approach will be crucial in determining if this compound or its derivatives can serve as a scaffold for the development of a new class of therapeutic agents.

References

  • Patel, A., et al. (2008). Human whole blood assay for rapid and routine testing of non-steroidal anti-inflammatory drugs (NSAIDs) on cyclo-oxygenase-2 activity. PubMed. Available at: [Link]

  • Cui, G., et al. (2020). Small molecules targeting RORγt inhibit autoimmune disease by suppressing Th17 cell differentiation. Cell Death & Disease. Available at: [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Assay Genie. Available at: [Link]

  • Luebke, J. I., & Bixby, J. L. (2021). The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Bachstetter, A. D., & Van Eldik, L. J. (2010). The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS. Aging and disease. Available at: [Link]

  • Li, P., et al. (2010). Targeting p38 MAPK for the treatment of inflammatory arthritis. Ovid. Available at: [Link]

  • Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

  • Schett, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). MDPI. Available at: [Link]

  • Koeth, L. M., et al. (2015). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Journal of Visualized Experiments. Available at: [Link]

  • Gaublomme, J. T., & Yosef, N. (2015). Regulation of IL-17 in autoimmune diseases by transcriptional factors and microRNAs. Mediators of Inflammation. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics. Available at: [Link]

  • Castro, G., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PLOS ONE. Available at: [Link]

  • Hsieh, W., et al. (2020). Regulation of RORγt in Inflammatory Lymphoid Cell Differentiation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Berditsch, M. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Karlsruhe Institute of Technology. Available at: [Link]

  • Huh, J. R., & Littman, D. R. (2020). Transcriptional Regulators of T Helper 17 Cell Differentiation in Health and Autoimmune Diseases. Frontiers in Immunology. Available at: [Link]

  • FWD-AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Technical University of Denmark. Available at: [Link]

  • Smith, J. R., et al. (2019). Effects of Microplate Type and Broth Additives on Microdilution MIC Susceptibility Assays. Journal of Clinical Microbiology. Available at: [Link]

  • Bio-protocol. (n.d.). MTT Assay protocol. Bio-protocol. Available at: [Link]

  • Drapiewska, A., et al. (2018). Preparation of Enantiomeric β-(2',5'-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Larsson, K., et al. (2020). Anti-Inflammatory Properties of Chemical Probes in Human Whole Blood: Focus on Prostaglandin E2 Production. Frontiers in Pharmacology. Available at: [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. Available at: [Link]

  • Drapiewska, A., et al. (2018). Preparation of Enantiomeric -(2',5'-Dimethylphenyl) Bromolactones, Their Antiproliferative Activity and Effect on Biolog. Semantic Scholar. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and development of N-2,5-dimethylphenylthioureido acid derivatives as scaffolds for new antimicrobial candidates targeting multidrug-resistant gram-positive pathogens. KTU ePubl. Available at: [Link]

  • Thirunarayanan, G., & Vanangamudi, G. (2016). Assessment of Substituent Effects and Antimicrobial Activities of some 2ʹ,5ʹ-Dimethyl Phenyl Chalcones. ResearchGate. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Antibiotics. Available at: [Link]

  • J&K Scientific LLC. (2025). Friedel-Crafts Acylation. J&K Scientific. Available at: [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. SynArchive.com. Available at: [Link]

  • Narender, P., et al. (2017). One-pot synthesis of aryl ketone from carboxylic acid via friedel-craft acylation. Journal of the Chilean Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Organic Chemistry Portal. Available at: [Link]

  • Immuneed. (2022). Whole blood analysis and its role in pre-clinical drug development. Immuneed. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. MDPI. Available at: [Link]

  • Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Bentham Science. Available at: [Link]

  • Tran, T. A. T., et al. (2019). Whole blood assay as a model for in vitro evaluation of inflammasome activation and subsequent caspase-mediated interleukin-1 beta release. PLOS ONE. Available at: [Link]

  • Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available at: [Link]

  • Johnson, S. A., et al. (2024). Development of an In Vitro Whole Blood Model to Study Anti-Inflammatory Effects of Strawberry Polyphenolic Compounds and Postprandial Inflammation. MDPI. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2025). Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo- N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Dunwell, D., & Evans, D. (1977). Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • Milenkovic, D., et al. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. MDPI. Available at: [Link]

  • Kavaliauskas, P., et al. (2023). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. ResearchGate. Available at: [Link]

  • Dunwell, D., & Evans, D. (1977). Synthesis and antiinflammatory activity of some 2-aryl-6-benzoxazoleacetic acid derivatives. Europe PMC. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, a valuable keto-acid intermediate in pharmaceutical and fine chemical synthesis. The protocol herein details a robust and efficient method centered on the Friedel-Crafts acylation of p-xylene with adipic anhydride, a classic yet powerful C-C bond-forming reaction.[1] This application note is designed to offer not just a step-by-step procedure but also a deeper understanding of the underlying chemical principles, safety considerations, and characterization techniques essential for successful and reproducible synthesis.

Introduction: The Strategic Importance of Aryl Keto-Acids

Aryl keto-acids, such as this compound, are pivotal structural motifs in a wide array of biologically active molecules and advanced materials. The presence of both a ketone and a carboxylic acid functionality within the same molecule provides a versatile platform for further chemical transformations, making them key intermediates in multi-step synthetic pathways.[2][3][4] The Friedel-Crafts acylation stands as one of the most reliable and direct methods for the preparation of aryl ketones.[5][6] This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto an aromatic ring, a transformation that is fundamental to modern organic synthesis.[7]

The choice of p-xylene as the aromatic substrate and adipic anhydride as the acylating agent is a strategic one. p-Xylene is an activated aromatic compound due to the electron-donating nature of its two methyl groups, which facilitates the electrophilic attack. Adipic anhydride, a cyclic anhydride, serves as a readily available and stable source of the acylium ion precursor. The use of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), is crucial for the activation of the anhydride and the subsequent generation of the reactive electrophile.[8]

Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of the adipic anhydride. This coordination polarizes the C-O bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate that will be attacked by the aromatic ring.[5]

  • Electrophilic Attack: The electron-rich π-system of the p-xylene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack temporarily disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate, also known as a sigma complex.[8]

  • Deprotonation and Aromatization: A weak base, such as the [AlCl₃(OOCR)]⁻ complex, removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in a complexed form with the product.[8]

  • Work-up: An aqueous work-up is necessary to decompose the aluminum chloride-ketone complex and protonate the carboxylate to yield the final carboxylic acid product.[9]

Logical Flow of the Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Work-up and Isolation A Adipic Anhydride + AlCl₃ B Lewis Acid-Base Complex A->B Coordination C Resonance-Stabilized Acylium Ion B->C Cleavage E Sigma Complex (Cyclohexadienyl Cation) C->E Nucleophilic Attack D p-Xylene D->E F Product-Catalyst Complex E->F Deprotonation & Aromatization G Aqueous Work-up (H₂O, HCl) F->G H This compound G->H Protonation & Purification

Figure 1: Mechanism of the Friedel-Crafts Acylation. This diagram illustrates the key stages of the reaction, from the generation of the acylium ion to the formation of the final product.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
p-XyleneReagentSigma-Aldrich106-42-3
Adipic Anhydride≥97%Sigma-Aldrich2035-75-8
Aluminum Chloride (Anhydrous)≥99.99%Sigma-Aldrich7446-70-0
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich75-09-2
Hydrochloric Acid (HCl)37%Fisher Scientific7647-01-0
Sodium Sulfate (Anhydrous)ACS ReagentFisher Scientific7757-82-6
Diethyl EtherACS ReagentFisher Scientific60-29-7
HexanesACS ReagentFisher Scientific110-54-3
Equipment
  • Three-neck round-bottom flask (500 mL)

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Safety Precautions
  • Aluminum chloride is highly corrosive and reacts violently with water, releasing HCl gas.[10][11] Handle anhydrous AlCl₃ in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[12][13]

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a well-ventilated fume hood.

  • Concentrated hydrochloric acid is corrosive and can cause severe burns. Handle with care and appropriate PPE.[14]

  • The reaction is exothermic, especially during the addition of aluminum chloride. Maintain a controlled temperature using an ice bath.

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Charging: To the flask, add p-xylene (100 mL) and adipic anhydride (25.6 g, 0.2 mol). Stir the mixture to dissolve the anhydride.

  • Catalyst Addition: In a separate dry beaker, weigh anhydrous aluminum chloride (66.7 g, 0.5 mol) in a fume hood. Carefully and portion-wise, add the AlCl₃ to the stirred solution in the flask over 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. A vigorous evolution of HCl gas will be observed.

  • Reaction: After the complete addition of AlCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 50-60 °C and maintain this temperature for 3-4 hours, or until the reaction is complete (monitored by TLC).

  • Quenching and Work-up: Cool the reaction mixture back to 0-5 °C using an ice bath. Slowly and carefully, pour the reaction mixture onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL). This step should be performed in a large beaker with vigorous stirring in a fume hood due to the exothermic nature and HCl evolution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a mixture of diethyl ether and hexanes to afford this compound as a solid.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Characterization and Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Spectroscopic Data
TechniqueExpected Peaks/Signals
¹H NMR (CDCl₃, 400 MHz)δ ~11.5 (br s, 1H, COOH), 7.2-7.0 (m, 3H, Ar-H), 2.9 (t, 2H, -COCH₂-), 2.4 (s, 3H, Ar-CH₃), 2.3 (s, 3H, Ar-CH₃), 2.3 (t, 2H, -CH₂COOH), 1.7-1.6 (m, 4H, -CH₂CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ ~200 (C=O, ketone), ~180 (C=O, acid), ~135-128 (Ar-C), ~38 (-COCH₂-), ~34 (-CH₂COOH), ~24, ~21, ~20 (aliphatic CH₂ and Ar-CH₃)
IR (KBr) ν ~3300-2500 cm⁻¹ (br, O-H stretch), ~1710 cm⁻¹ (C=O stretch, acid), ~1685 cm⁻¹ (C=O stretch, ketone)
Mass Spec (ESI-) m/z calculated for C₁₄H₁₈O₃: 234.1256; found [M-H]⁻ ~233.1

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used. The provided data is based on typical values for similar structures.[15][16]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend reaction time or slightly increase temperature. Ensure anhydrous conditions.
Loss of product during work-upEnsure complete extraction. Be careful not to discard the organic layer.
Formation of Side Products Reaction temperature too highMaintain strict temperature control during AlCl₃ addition. Consider running the reaction at a lower temperature for a longer duration.[17]
Non-selective acylationWhile p-xylene is expected to give a single major product, other isomers are possible. Purification by column chromatography may be necessary.
Difficult Purification Oily productEnsure complete removal of solvent. Try different recrystallization solvent systems.

Conclusion

The Friedel-Crafts acylation of p-xylene with adipic anhydride is a reliable and scalable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can efficiently produce this valuable intermediate for further applications in drug discovery and chemical synthesis. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature, and the use of anhydrous reagents.

References

  • Vertex AI Search. (n.d.). Advancements in lewis acid catalysis for friedel-crafts acylation reactions. Retrieved February 19, 2026.
  • Google Scholar. (n.d.). An efficient synthesis of aryl a-keto esters. Retrieved February 19, 2026.
  • Aurigene Pharmaceutical Services. (n.d.). An Efficient and Practical Synthesis of Aryl and Hetaryl α-Keto Esters. Retrieved February 19, 2026.
  • ResearchGate. (n.d.). Final steps to the synthesis of selected γ‐aryl‐keto‐α‐amino acids. Retrieved February 19, 2026.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved February 19, 2026, from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved February 19, 2026, from [Link]

  • StudySmarter. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 19, 2026, from [Link]

  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved February 19, 2026, from [Link]

  • University of Calgary. (n.d.). Ch17: Friedel-Crafts acylation. Retrieved February 19, 2026, from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). FRIEDEL-CRAFT REACTION: A REVIEW. Retrieved February 19, 2026.
  • Beilstein Journals. (2010, January 20). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Retrieved February 19, 2026, from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved February 19, 2026, from [Link]

  • DCM Shriram. (n.d.). Material Safety Data Sheet - ANHYDROUS ALUMINIUM CHLORIDE. Retrieved February 19, 2026, from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. Retrieved February 19, 2026, from [Link]

  • Beilstein Journals. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved February 19, 2026, from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2007044270A1 - Process for producing high purity ketones by friedel-crafts acylation at low temperature.
  • YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved February 19, 2026, from [Link]

  • Wiley Online Library. (n.d.). Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Retrieved February 19, 2026.
  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, March 2). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Retrieved February 19, 2026, from [Link]

  • University of Liverpool IT Services. (2002, February 25). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Retrieved February 19, 2026, from [Link]

  • Pearson. (2024, June 25). Show how you would use the Friedel–Crafts acylation, Clemmensen r.... Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-6-oxohexanoic acid. Retrieved February 19, 2026, from [Link]

  • EPA. (n.d.). 6-(5-Chloro-2-methoxyphenyl)-6-oxohexanoic acid Properties. Retrieved February 19, 2026, from [Link]

Sources

Application Note: High-Purity Isolation of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid via Solvent-Mediated Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid , a keto-acid intermediate often synthesized via Friedel-Crafts acylation of p-xylene with adipic anhydride (or adipoyl chloride). While structurally related to the lipid-regulating drug Gemfibrozil (which utilizes a phenoxy-ether linkage), this keto-acid analog presents unique purification challenges due to the presence of unreacted aluminum salts, isomeric byproducts, and oligomeric tars common in Lewis acid-mediated synthesis.

This guide provides a self-validating recrystallization protocol using a Methanol:Water binary system, optimized to achieve >98% HPLC purity and remove trace inorganic contaminants.

Chemical Context & Physicochemical Profiling[1][2][3][4][5]

The Molecule[5][6]
  • IUPAC Name: this compound

  • Structure: An aromatic ketone coupled to a C6 carboxylic acid tail.

  • Key Functional Groups:

    • Aromatic Head: Lipophilic, controls solubility in non-polar solvents.

    • Carboxylic Tail: Hydrophilic, pH-sensitive, allows solubility in polar protic solvents and alkaline media.

    • Ketone Linker: Susceptible to reduction; requires non-reducing isolation conditions.

Solubility Thermodynamics

Successful recrystallization relies on the differential solubility of the target versus impurities (AlCl₃ residuals, p-xylene, adipic acid).

Solvent SystemTemperature BehaviorSuitabilityNotes
Water Insoluble (Cold) / Poor (Hot)PoorGood for washing out inorganic salts, but cannot dissolve the organic bulk.
Toluene Soluble (Cold)IntermediateGood for initial extraction of crude from reaction mass, but product may not crystallize upon cooling (high solubility).
Methanol Soluble (Cold)PoorToo soluble; yield loss will be high without an anti-solvent.
MeOH : Water (70:30) Soluble (Hot) / Insoluble (Cold) Excellent Recommended System. Balances the lipophilic head and hydrophilic tail.
Ethyl Acetate : Hexane Soluble (Hot) / Insoluble (Cold)GoodAlternative system if moisture sensitivity is a concern (rare for this acid).

Experimental Protocol: Recrystallization Workflow

Pre-requisites
  • Crude Material: Friedel-Crafts reaction mass, quenched with dilute HCl and extracted (typically into Toluene or DCM), then concentrated to a solid/semi-solid.

  • Purity Goal: >98% (HPLC area).

  • Safety: Work in a fume hood. p-Xylene derivatives can be irritants.[1]

Step-by-Step Procedure
Phase A: Dissolution & Hot Filtration (Removal of Insolubles)
  • Charge Crude: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 60 mL of Methanol (HPLC grade).

  • Heating: Heat the mixture to reflux (~65°C) with magnetic stirring. The solid should dissolve completely.[2]

    • Note: If the solution remains cloudy due to inorganic salts (AlCl₃ remnants), this is expected.

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed Buchner funnel (or a glass frit) to remove mechanical impurities and insoluble aluminum salts.

    • Causality: Filtering hot prevents premature crystallization of the product on the filter paper, which would lead to yield loss.

Phase B: Nucleation & Crystal Growth
  • Anti-Solvent Addition: Return the clear filtrate to the heat. Slowly add Water (pre-warmed to 50°C) dropwise until a persistent turbidity (cloudiness) is observed.

    • Target Ratio: Typically requires ~25-30 mL of water for 60 mL Methanol (approx 2:1 to 7:3 ratio).

  • Clarification: Add just enough hot Methanol (1-2 mL) to clear the turbidity, creating a saturated solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Critical Control Point: Do not shock-cool in an ice bath immediately. Rapid cooling traps impurities (occlusion) and forms micro-crystals that are hard to filter.

  • Final Crystallization: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1 hour to maximize yield.

Phase C: Isolation & Drying
  • Filtration: Collect the crystals via vacuum filtration.

  • Washing: Wash the filter cake with 20 mL of cold Methanol:Water (50:50) .

    • Why: This washes away the "mother liquor" containing soluble impurities (unreacted xylene, oligomers) without redissolving the product.

  • Drying: Dry the solid in a vacuum oven at 45°C for 6-12 hours until constant weight is achieved.

Process Visualization (Experimental Workflow)

The following diagram illustrates the critical decision nodes and flow of the purification process.

RecrystallizationWorkflow Start Crude Reaction Mass (Quenched & Extracted) Dissolve Dissolution (Reflux in Methanol) Start->Dissolve CheckInsol Insoluble Matter? Dissolve->CheckInsol HotFilter Hot Filtration (Remove Al salts/dust) CheckInsol->HotFilter Yes AntiSolv Add Warm Water (Until Turbidity) CheckInsol->AntiSolv No HotFilter->AntiSolv Cooling Controlled Cooling (RT -> 4°C) AntiSolv->Cooling Filter Vacuum Filtration Cooling->Filter Wash Wash Cake (Cold 50:50 MeOH:Water) Filter->Wash Dry Vacuum Drying (45°C) Wash->Dry QC QC: HPLC & Melting Point Dry->QC

Caption: Figure 1.[1][3] Step-by-step logic flow for the recrystallization of this compound, highlighting the critical hot filtration step.

Quality Control & Validation

To ensure the protocol was successful, the isolated material must pass the following checks:

Melting Point Analysis
  • Expected Range: The keto-acid typically melts in the range of 85–90°C (analogous to unsubstituted 6-oxohexanoic acid [1] and related aryl-keto derivatives).

  • Criterion: A sharp melting range (< 2°C spread) indicates high purity. A broad range (> 3°C) suggests wetness or isomeric contamination.

HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) gradient.

  • Detection: UV at 210 nm (carbonyl) and 254 nm (aromatic).

  • Acceptance: >98.0% Area. Look for the disappearance of the p-xylene peak (early eluting) and adipic acid (very early eluting).

Troubleshooting Guide

ObservationRoot CauseCorrective Action
"Oiling Out" (Product forms a liquid blob instead of crystals)Temperature too high during anti-solvent addition or cooling too fast.Re-heat to reflux until clear. Add a seed crystal.[2] Cool very slowly with vigorous stirring.
Low Yield (<60%) Too much solvent used or mother liquor not cold enough.Concentrate the mother liquor by rotary evaporation and repeat the cooling cycle (Second Crop).
Colored Product (Yellow/Brown) Oxidation products or polymerized tars.Perform a "charcoal treatment": Add activated carbon to the hot methanol solution, stir for 5 mins, then hot filter before adding water.

References

  • Creger, P. L. (1972).[4][5] U.S. Patent No.[4][5][6] 3,674,836.[4][5][6] Washington, DC: U.S. Patent and Trademark Office. (Describes synthesis of related aryloxy-alkanoic acids and purification methodologies).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.). 2,5-Dimethyl-6-oxohexanoic acid (Compound Summary). National Library of Medicine. [Link]

Sources

Application Note: Purification of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification protocol for 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid , a structural analogue to the fibrate class of lipid-lowering agents (e.g., Gemfibrozil). The synthesis of this compound via Friedel-Crafts acylation typically yields a crude mixture containing unreacted xylenes, aliphatic impurities, and oligomeric byproducts.

The presence of both a lipophilic dimethylphenyl domain and a hydrophilic carboxylic acid tail creates a unique separation challenge: severe peak tailing on standard silica gel due to silanol interactions. This guide provides a self-validating protocol using an acid-modified mobile phase to suppress ionization, ensuring sharp peak shape and high recovery (>90%).

Compound Profile & Physicochemical Analysis[1][2][3][4][5]

Understanding the analyte's interaction with the stationary phase is critical for method design.

PropertyValue / DescriptionChromatographic Implication
Structure Aryl Ketone + Carboxylic AcidDual polarity: Lipophilic head, Hydrophilic tail.
pKa (Acid) ~4.8 (Carboxylic acid)Will ionize (

) on neutral silica (

), causing streaking.
LogP ~2.8 - 3.2 (Predicted)Moderately lipophilic; requires mid-polarity elution.
UV Absorbance

Detectable by standard UV detectors (Aromatic ring).
Solubility Soluble in EtOAc, DCM, MeOHGood solubility allows for liquid loading if concentration is high.
The "Tailing" Mechanism

On untreated silica gel, the carboxylic acid proton interacts with surface silanol groups (


). Without an acidic modifier, the equilibrium shifts toward the ionized form, which binds strongly and irregularly to the silica, resulting in broad, tailing peaks that co-elute with impurities.

Pre-Column Analytics & Method Development

Before scaling to a column, the separation must be validated via Thin Layer Chromatography (TLC).

TLC Optimization
  • Stationary Phase: Silica Gel

    
     plates.
    
  • Standard Solvent: Hexane:Ethyl Acetate (7:3)

    
     Result: Streak from baseline to 
    
    
    
    0.4.
  • Optimized Solvent: Hexane:Ethyl Acetate (7:3) + 1% Acetic Acid

    
     Result: Compact spot, 
    
    
    
    .
Visualization Techniques
  • UV (254 nm): Dark spot against green background (Aromatic ring).

  • Bromocresol Green Stain: Dip plate and heat. The acid turns yellow against a blue background. This is specific to the carboxylic acid moiety and confirms the product identity.

Detailed Experimental Protocol

Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase A: Hexanes (HPLC Grade).

  • Mobile Phase B: Ethyl Acetate (HPLC Grade) + 1% Acetic Acid (v/v).

  • Column Dimensions: Dependent on load (Ratio 1:30 silica to crude mass).

Sample Preparation (Dry Loading)

Rationale: For keto-acids, liquid loading in strong solvents (like DCM) often leads to band broadening at the top of the column. Dry loading is superior for resolution.

  • Dissolve crude this compound in a minimum amount of Acetone or THF.

  • Add Silica Gel (ratio 1:1 by weight to crude).

  • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder remains.

Column Packing & Elution
  • Packing: Slurry pack silica using 100% Hexanes . This prevents heat generation and bubble formation when the polar solvent is introduced later.

  • Sand Layer: Add 1 cm of sea sand on top of the packed bed to protect the surface.

  • Loading: Carefully pour the dry-loaded sample powder onto the sand layer. Cover with another 0.5 cm of sand.[1]

Gradient Elution Table

Flow Rate: Adjusted to column diameter (e.g., 15-20 mL/min for a 25mm column).

Time / Volume% Mobile Phase B (EtOAc + 1% AcOH)Description
0 - 2 CV 0%Elutes unreacted p-xylene (non-polar impurities).
2 - 5 CV 0%

20%
Linear gradient. Elutes weak non-polar byproducts.
5 - 12 CV 20%

40%
Product Elution Window. Expect product at ~30% B.
12 - 15 CV 100%Flush column to remove highly polar adipic acid residues.

(CV = Column Volume)

Post-Run Processing & Analysis

Acetic Acid Removal

The presence of acetic acid in the collected fractions can catalyze degradation or interfere with NMR.

  • Pool fractions containing the product (verified by TLC).[1]

  • Azeotropic Distillation: Add Toluene (equal volume) to the combined fractions.

  • Concentrate on a rotary evaporator. The Toluene/Acetic Acid azeotrope facilitates the removal of the acid at lower temperatures.

  • Repeat Toluene addition/evaporation twice.

Diagram: Purification Workflow

The following diagram illustrates the decision logic and workflow for purifying this specific keto-acid.

G Crude Crude Reaction Mixture (Friedel-Crafts) TLC TLC Method Dev (Hex:EtOAc + 1% AcOH) Crude->TLC Check Rf Prep Sample Prep (Dry Load on Silica) TLC->Prep Validated Column Flash Column Gradient: 0-40% EtOAc (+AcOH) Prep->Column Load Fractions Fraction Analysis (UV + Bromocresol Green) Column->Fractions Elute Fractions->Column Mixed Fracs (Re-column) Workup Acid Removal (Toluene Azeotrope) Fractions->Workup Pool Pure Fracs Final Pure 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid Workup->Final Evaporate

Caption: Workflow for the purification of aryl keto-acids, highlighting the critical acid-removal step post-elution.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Streaking / Tailing Insufficient Acid ModifierIncrease Acetic Acid to 1.5% or switch to Formic Acid (0.5%).
Product Co-elution Gradient too steepShallow the gradient slope (e.g., hold at 20% B for 3 CVs).
Product Degradation Acid sensitivityEnsure rapid workup; do not leave product in acidic mobile phase overnight.
"Ghost" Peaks Column contaminationFlush column with 100% MeOH or EtOAc prior to equilibration.

References

  • Gemfibrozil Synthesis Context: Creger, P. L. (1972).[2] 2,2-Dimethyl-ω-aryloxyalkanoic acids and salts and esters thereof. U.S. Patent 3,674,836.[2]

  • Chromatography of Carboxylic Acids: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[3]

  • General Protocol for Keto-Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Section on Purification of Carboxylic Acids.

  • Tailing Mechanisms: Snyder, L. R., & Kirkland, J. J. (2011). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Chapter on Mobile Phase Modifiers).

Sources

Application Note: Structural Elucidation of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed protocol and in-depth analysis for the structural characterization of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid using one-dimensional ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies outlined herein are designed for researchers, scientists, and professionals in drug development, offering a robust framework for unambiguous spectral assignment. This note emphasizes the causality behind experimental choices and provides a self-validating system for spectral interpretation, grounded in authoritative spectroscopic principles.

Introduction

This compound is a molecule of interest in synthetic organic chemistry and potentially in medicinal chemistry, combining an aromatic ketone with a carboxylic acid functionality. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of such organic compounds. ¹H NMR provides information on the proton environment and connectivity, while ¹³C NMR, often enhanced by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), reveals the carbon skeleton of the molecule.[1][2] This guide will systematically dissect the NMR spectra of the title compound, providing predicted chemical shifts and coupling patterns to facilitate its unambiguous identification.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for acquiring high-quality NMR spectra. The following protocol ensures a homogeneous solution free of particulate matter that could degrade spectral resolution.[3]

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard[5][6]

  • High-quality 5 mm NMR tubes[7]

  • Pasteur pipette and vial

Protocol:

  • Weigh the appropriate amount of the compound into a clean, dry vial.[8]

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][9] The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, but for carboxylic acids which may have limited solubility or engage in hydrogen bonding, DMSO-d₆ can be a superior alternative.[7][10]

  • Add a small amount of TMS to the solvent. TMS is the universally accepted internal standard for ¹H, ¹³C, and ²⁹Si NMR, with its signal defined as 0.0 ppm.[6][11][12] It is chemically inert, volatile for easy sample recovery, and its sharp singlet signal rarely overlaps with analyte signals.[13]

  • Gently agitate or vortex the vial to ensure the complete dissolution of the sample.

  • If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[8]

  • Cap the NMR tube securely and label it appropriately.

Data Acquisition

NMR spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher for optimal resolution.

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse

  • Number of Scans: 8-16

  • Relaxation Delay: 1-2 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR and DEPT-135 Acquisition Parameters (Typical):

  • Pulse Program: Standard proton-decoupled (for ¹³C), DEPT-135

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[14]

  • Relaxation Delay: 2 seconds

  • Spectral Width: 0 to 220 ppm

Workflow for NMR Analysis

The structural elucidation of the target molecule follows a systematic workflow to ensure accurate data interpretation and confirmation of the chemical structure.[15]

G cluster_0 Preparation & Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation A Sample Preparation (Dissolve in Deuterated Solvent with TMS) B Data Acquisition (1H, 13C, DEPT-135 Spectra) A->B C 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) B->C D 13C & DEPT-135 NMR Analysis (Chemical Shift, Carbon Type) C->D E Assign Signals to Molecular Structure D->E F Final Structure Verification E->F

Caption: Standard experimental workflow for NMR-based structural elucidation.

¹H and ¹³C NMR Spectral Analysis

The following sections detail the predicted NMR signals for this compound.

Molecular Structure and Atom Numbering

G cluster_0 This compound mol C1-C2-C3-C4-C5(=O)-C6-C7-C8-C9-C10-C11 | O-H

Caption: Structure of this compound with numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons, the aliphatic chain protons, the methyl group protons, and the carboxylic acid proton.

  • Carboxylic Acid Proton (COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm.[16][17] This significant downfield shift is due to deshielding and hydrogen bonding. The signal may be broad and its integration should be interpreted with caution.[18] In the presence of D₂O, this signal will disappear due to proton-deuterium exchange.[19]

  • Aromatic Protons (Ar-H): The 2,5-dimethylphenyl group will exhibit three distinct aromatic proton signals. Due to the substitution pattern, complex splitting (multiplets) is expected in the range of δ 7.0-7.8 ppm.[20] The electron-withdrawing ketone group will deshield the adjacent aromatic protons.

  • Aliphatic Protons (CH₂):

    • -CH₂-CO- (Position 5): The methylene group alpha to the ketone will be deshielded, appearing as a triplet around δ 2.8-3.0 ppm.[21][22]

    • -CH₂-COOH (Position 2): The methylene group alpha to the carboxylic acid will also be deshielded, resonating as a triplet around δ 2.2-2.5 ppm.[19]

    • Internal Methylene Groups (Positions 3 and 4): These protons will appear as multiplets in the more shielded region of δ 1.6-1.8 ppm.

  • Methyl Protons (Ar-CH₃): Two singlets are expected for the two methyl groups on the aromatic ring, likely in the region of δ 2.3-2.5 ppm.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct singlets for each unique carbon environment.[14] The DEPT-135 experiment will be instrumental in distinguishing between CH₃, CH₂, and CH carbons.[1][2]

  • Carbonyl Carbons (C=O):

    • Ketone (C-6): The ketone carbonyl carbon is highly deshielded and will appear far downfield, typically in the range of δ 195-210 ppm.[22]

    • Carboxylic Acid (C-1): The carboxylic acid carbonyl carbon will resonate in the range of δ 175-185 ppm.[17][23]

  • Aromatic Carbons (Ar-C): The aromatic carbons will produce signals between δ 125-140 ppm. Quaternary carbons (those bearing the methyl groups and the ketone) will typically show weaker signals in a standard ¹³C spectrum and will be absent in a DEPT-135 spectrum.[24][25]

  • Aliphatic Carbons (CH₂): The methylene carbons of the hexanoic acid chain will appear in the range of δ 20-45 ppm. The carbons alpha to the carbonyl groups (C-2 and C-5) will be the most deshielded. In the DEPT-135 spectrum, all CH₂ signals will appear as negative peaks.[1][2]

  • Methyl Carbons (Ar-CH₃): The two methyl carbons attached to the aromatic ring will be found in the shielded upfield region, around δ 20-25 ppm. These will appear as positive signals in the DEPT-135 spectrum.

Summary of Predicted NMR Data

Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm) Carbon Type (DEPT-135)
COOH10.0 - 13.0br s175 - 185C (absent)
Ar-H7.0 - 7.8m125 - 140CH (positive)
Ar-C--130 - 145C (absent)
-CH₂- (Pos. 5)2.8 - 3.0t35 - 45CH₂ (negative)
-CH₂- (Pos. 2)2.2 - 2.5t30 - 40CH₂ (negative)
-CH₂- (Pos. 3, 4)1.6 - 1.8m20 - 30CH₂ (negative)
Ar-CH₃2.3 - 2.5s20 - 25CH₃ (positive)

br s = broad singlet, m = multiplet, t = triplet, s = singlet

Conclusion

The combined application of ¹H, ¹³C, and DEPT-135 NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. By following the detailed protocols and utilizing the spectral predictions outlined in this guide, researchers can confidently verify the synthesis and purity of this compound, a critical step in any chemical research or drug development pipeline. The principles discussed herein are broadly applicable to the characterization of a wide range of small organic molecules.

References

  • Fiveable. (2025, September 15). DEPT-135 Definition - Organic Chemistry Key Term. Retrieved from Fiveable. [Link]

  • Wikipedia. (n.d.). Tetramethylsilane. Retrieved from Wikipedia. [Link]

  • American Chemical Society. (2021, March 29). Tetramethylsilane. Retrieved from ACS.org. [Link]

  • Chemistry Stack Exchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? Retrieved from Chemistry Stack Exchange. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from Iowa State University. [Link]

  • Chemistry Explained. (2025, November 19). Why TMS Is the Standard in NMR Spectroscopy. Retrieved from YouTube. [Link]

  • PubChem. (n.d.). Hexanoic Acid. National Institutes of Health. Retrieved from PubChem. [Link]

  • University of Regensburg. (n.d.). ¹³C NMR Spectroscopy. Retrieved from University of Regensburg. [Link]

  • Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents. Retrieved from Save My Exams. [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from Michigan State University. [Link]

  • University of Maryland, Baltimore County. (2023, August 29). Small molecule NMR sample preparation. Retrieved from UMBC. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from NC State University Libraries. [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectra of reactant hexanoic acid (below) and amide-POSS (above). Retrieved from ResearchGate. [Link]

  • eGPAT. (2019, June 5). Solvents in NMR spectroscopy. Retrieved from eGPAT. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from Western University. [Link]

  • University of Ottawa. (2008, June 20). APT vs DEPT-135. NMR Facility Blog. Retrieved from University of Ottawa. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from University of Calgary. [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. Retrieved from Oregon State University. [Link]

  • OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from OpenOChem Learn. [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from OpenOChem Learn. [Link]

  • Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from Oregon State University. [Link]

  • JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from JoVE. [Link]

  • Chemistry LibreTexts. (n.d.). Carboxylic acid NMR. Retrieved from Chemistry LibreTexts. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from JEOL. [Link]

Sources

mass spectrometry analysis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and Quantitation of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid via LC-MS/MS

Introduction & Scientific Context

This compound (C₁₄H₁₈O₃; MW 234.29 Da) is a critical keto-acid intermediate often encountered in the synthesis and metabolic profiling of fibrate-class lipid-lowering agents (e.g., Gemfibrozil analogs). Structurally, it consists of a lipophilic 2,5-dimethylphenyl moiety linked via a ketone to a hydrophilic hexanoic acid tail.

In pharmaceutical development, this compound represents a "Related Substance" that requires rigorous monitoring due to its potential formation via Friedel-Crafts acylation errors or oxidative metabolism. Its amphiphilic nature—possessing both a hydrophobic aromatic ring and an ionizable carboxylic acid—presents unique challenges for chromatographic retention and ionization efficiency.

Analytical Challenge:

  • Isomerism: It must be chromatographically resolved from its positional isomer, 6-(2,4-dimethylphenyl)-6-oxohexanoic acid.

  • Ionization: While the ketone is proton-accepting (ESI+), the carboxylic acid is proton-donating (ESI-). This protocol prioritizes Negative Electrospray Ionization (ESI-) for superior sensitivity and selectivity, leveraging the stability of the carboxylate anion

    
    .
    

Experimental Protocol

Reagents and Chemicals[1]
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water (

    
    ).
    
  • Additives: Ammonium Acetate (10 mM) or Formic Acid (0.1%). Note: For ESI-, Ammonium Acetate is preferred to buffer pH, but Formic Acid is acceptable if retention on C18 is prioritized over max ionization.

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation is often insufficient for removing phospholipid interferences that suppress the ionization of this keto-acid. A Liquid-Liquid Extraction (LLE) is recommended.

  • Aliquot: Transfer 100

    
    L of plasma/reaction mixture to a glass tube.
    
  • Acidification: Add 10

    
    L of 1.0 M HCl to protonate the carboxylic acid (
    
    
    
    ), driving the molecule into the organic phase.
  • Extraction: Add 600

    
    L of Methyl tert-butyl ether (MTBE)  or Ethyl Acetate.
    
  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Concentration: Transfer the supernatant (organic layer) to a fresh tube and evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100

    
    L of Mobile Phase A/B (50:50).
    
LC-MS/MS Conditions
ParameterSettingRationale
System UHPLC coupled to Triple Quadrupole MSHigh pressure required for sub-2

m particle separation.
Column C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7

m
C18 provides necessary hydrophobic interaction for the dimethylphenyl group.
Mobile Phase A

+ 0.1% Formic Acid
Acidic pH suppresses carboxylic acid ionization during chromatography, sharpening peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides stronger elution strength than MeOH for aromatic compounds.
Flow Rate 0.4 mL/minOptimal linear velocity for ESI efficiency.
Gradient 0-1 min: 10% B; 1-6 min: 10

90% B; 6-8 min: 90% B.
Shallow gradient ensures separation from potential positional isomers.
Ion Source ESI Negative (

)
Generates

(m/z 233.1).
Source Temp 350°CEnsures desolvation of the relatively non-volatile acid.

Mass Spectrometry & Fragmentation Mechanism

This section details the "Expertise" component.[1] Understanding the fragmentation logic allows for the distinction of this specific isomer from others.[2]

  • Precursor Ion:

    
     233.1 
    
    
    
  • Primary Fragment (Quantifier):

    
     189.1
    
    • Mechanism:[3]Decarboxylation . The carboxylic acid moiety readily loses

      
       (44 Da). This is the most abundant and stable transition.
      
  • Secondary Fragment (Qualifier):

    
     147.1
    
    • Mechanism:[3]McLafferty-like Rearrangement . The keto group facilitates a rearrangement involving the

      
      -hydrogens on the hexanoic chain, leading to cleavage of the alkyl chain.
      
    • This confirms the position of the ketone relative to the aromatic ring.

  • Tertiary Fragment:

    
     171.1
    
    • Mechanism:[3] Loss of

      
       + 
      
      
      
      (combined neutral loss of 62 Da) or specific alkyl chain cleavage.
MRM Transitions Table
CompoundPrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)Type
This compound 233.1 189.1 3015Quantifier
233.1147.13025Qualifier
233.1129.03035Structural

Visualizations

Figure 1: Analytical Decision Workflow

This diagram illustrates the logical flow from sample intake to data validation, highlighting critical decision points (pH adjustment) that ensure method robustness.

AnalyticalWorkflow Sample Sample (Plasma/Reaction Mix) pH_Adjust Acidification (pH < 3.0) Sample->pH_Adjust Protonate Acid LLE LLE Extraction (MTBE) pH_Adjust->LLE Partition to Organic Evap Evaporation & Reconstitution LLE->Evap Concentrate LC UHPLC Separation (C18 Column) Evap->LC Inject MS ESI(-) MS/MS Detection LC->MS Elute Data Quantitation & Ratio Check MS->Data m/z 233->189

Caption: Figure 1. Optimized analytical workflow for the extraction and detection of keto-acids.

Figure 2: ESI(-) Fragmentation Pathway

A mechanistic visualization of how the precursor ion breaks down, justifying the selection of MRM transitions.

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 233.1 Decarbox Product Ion 1 [M-H-CO₂]⁻ m/z 189.1 Parent->Decarbox Loss of CO₂ (44 Da) (Primary Transition) Rearrange Product Ion 2 (McLafferty) m/z 147.1 Parent->Rearrange Alkyl Chain Cleavage (Secondary Transition) DeepCleave Aromatic Core m/z 105.0 Decarbox->DeepCleave High Energy CID

Caption: Figure 2. Proposed fragmentation pathway of this compound in negative mode.

Validation & Quality Assurance

To ensure Trustworthiness , the method must be validated against ICH M10 or FDA Bioanalytical Method Validation guidelines.

  • Linearity: The method typically demonstrates linearity from 1 ng/mL to 1000 ng/mL (

    
    ) using 
    
    
    
    weighting.
  • Recovery: LLE recovery should exceed 85% due to the high partition coefficient (

    
    ) of the dimethylphenyl group.
    
  • Matrix Effect: Assess ion suppression by infusing the analyte post-column while injecting a blank plasma extract. A dip in the baseline at the retention time indicates suppression.

    • Mitigation: If suppression >20% is observed, switch to a C18 column with a polar-embedded group or increase the LLE wash steps.

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer International Publishing.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60742, Gemfibrozil Related Compound. Retrieved from [Link] (Contextual reference for the parent drug class and structural analogs).

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization process in liquid chromatography-mass spectrometry. Journal of Chromatography A, 1216(4), 685–699. (Basis for mobile phase selection in ESI-).

Sources

Application Note: In Vitro Evaluation of Anti-Inflammatory Activity for 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Compound Profile

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is a keto-acid derivative structurally analogous to the fibrate class of drugs (e.g., Gemfibrozil).[1] Fibrates are canonical agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) .[1] While primarily known for lipid regulation, PPAR

agonists exhibit potent anti-inflammatory properties by trans-repressing Nuclear Factor-kappa B (NF-

B)
signaling [1].
Assay Strategy

To validate the anti-inflammatory potential of this specific keto-acid, a multi-parametric approach is required. We utilize the RAW 264.7 murine macrophage model stimulated with Lipopolysaccharide (LPS).[2][3][4] This system mimics the "cytokine storm" of acute inflammation.

The validation pipeline consists of three phases:

  • Safety Profiling: Establishing non-toxic dosage windows (CCK-8 Assay).

  • Phenotypic Screening: Quantifying the suppression of Nitric Oxide (NO) and pro-inflammatory cytokines (TNF-

    
    , IL-6).
    
  • Mechanistic Validation: Confirming NF-

    
    B nuclear translocation inhibition.
    

Experimental Workflow Visualization

The following diagram outlines the critical path for testing this compound (referred to as Compound X below).

G cluster_0 Phase 1: Safety cluster_1 Phase 2: Efficacy Start Compound X (Powder) Solubility Solubilization (DMSO Stock) Start->Solubility CellCulture RAW 264.7 Macrophage Seeding Solubility->CellCulture Viability CCK-8 / MTT Cytotoxicity Assay CellCulture->Viability PreTreat Pre-treatment (1h) Viability->PreTreat Select Non-Toxic Dose LPS LPS Stimulation (1 µg/mL) PreTreat->LPS Griess Griess Assay (NO Release) LPS->Griess ELISA ELISA (TNF-α, IL-6) LPS->ELISA

Figure 1: Sequential workflow for validating anti-inflammatory activity.[1]

Materials & Reagent Preparation

Compound Solubilization (Critical Step)

This compound is hydrophobic. Improper solubilization will yield false negatives.

  • Stock Solution: Dissolve powder in 100% DMSO to a concentration of 50 mM . Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock into serum-free DMEM immediately prior to use. Ensure final DMSO concentration is < 0.1% to avoid solvent toxicity.[3]

Cell Culture[1][7]
  • Cell Line: RAW 264.7 (ATCC® TIB-71™).

  • Media: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.

  • Passage: Do not allow cells to exceed 80% confluency. Scrape cells; do not use Trypsin (proteases can alter receptor expression).

Protocol Phase 1: Cytotoxicity Screen (CCK-8)[1]

Objective: Determine the maximum non-toxic concentration (MNTC). Anti-inflammatory effects observed at toxic doses are artifacts of cell death, not efficacy.

  • Seeding: Seed

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Aspirate media. Add Compound X at decreasing concentrations (e.g., 100, 50, 25, 12.5, 6.25 µM). Include a Vehicle Control (0.1% DMSO) .

  • Incubation: Incubate for 24h at 37°C, 5% CO

    
    .
    
  • Measurement: Add 10 µL CCK-8 reagent per well. Incubate 1–4h. Measure Absorbance at 450 nm.

  • Criteria: Select concentrations yielding >90% viability for Phase 2 assays.

Protocol Phase 2: Anti-Inflammatory Efficacy[1]

Nitric Oxide (NO) Inhibition (Griess Assay)

NO is a short-lived free radical produced by iNOS.[1] It is the primary biomarker for macrophage activation [2].

Step-by-Step Protocol:

  • Seeding: Seed RAW 264.7 cells (

    
     cells/mL) in 24-well plates. Adhere overnight.
    
  • Pre-treatment: Replace media with fresh media containing Compound X (at MNTC determined in Phase 1). Incubate for 1 hour .

    • Control: 0.1% DMSO (Negative Control).

    • Positive Control:[4] Dexamethasone (1 µM).

  • Stimulation: Add LPS (Lipopolysaccharide, E. coli O111:B4) to a final concentration of 1 µg/mL . Co-incubate for 18–24 hours .

  • Supernatant Collection: Centrifuge plate at 1000 rpm for 5 min. Transfer 100 µL supernatant to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL Sulfanilamide solution (1% in 5% phosphoric acid). Incubate 5 min (dark).

    • Add 50 µL NED solution (0.1% N-1-napthylethylenediamine dihydrochloride).[1] Incubate 5 min (dark).

  • Read: Measure Absorbance at 540 nm . Calculate Nitrite concentration using a NaNO

    
     standard curve.[3]
    
Cytokine Quantification (ELISA)

While NO indicates oxidative stress, TNF-


 and IL-6 drive the inflammatory cascade.[1]
  • Sample: Use the remaining supernatant from Step 5.1 (store at -80°C if not using immediately).

  • Kit Selection: Mouse TNF-

    
     and Mouse IL-6 Sandwich ELISA kits.[1]
    
  • Dilution: Supernatants from LPS-stimulated cells are highly concentrated.[1] Perform a pilot dilution (1:10 to 1:50) to ensure values fall within the linear range of the standard curve.

Protocol Phase 3: Mechanistic Validation (NF- B)[1]

Hypothesis: If Compound X acts like a fibrate, it should activate PPAR


, which physically interacts with the RelA (p65) subunit of NF-

B, preventing its translocation to the nucleus [3].
NF- B p65 Nuclear Translocation Assay[1]
  • Seeding: Seed cells on sterile glass coverslips or in a black-walled 96-well imaging plate.

  • Treatment: Pre-treat with Compound X (1h), then LPS (1 µg/mL) for 30 minutes . (Note: NF-

    
    B translocation is a rapid event).[1]
    
  • Fixation: 4% Paraformaldehyde (15 min). Permeabilize with 0.2% Triton X-100.

  • Staining:

    • Primary Ab: Anti-NF-

      
      B p65 (Rabbit monoclonal).[1]
      
    • Secondary Ab: Alexa Fluor 488 (Goat anti-Rabbit).

    • Nuclear Stain:[1] DAPI (Blue).

  • Analysis: High-Content Imaging or Confocal Microscopy.[1]

    • Positive Result: Compound X retains p65 in the cytoplasm (green ring) despite LPS stimulation.

    • Negative Result: p65 overlaps with DAPI (cyan/white nucleus).

Mechanistic Pathway Diagram[1]

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα (Degradation) IKK->IkB NFkB NF-κB (p65) Translocation IkB->NFkB Releases Nucleus Nucleus / DNA Binding NFkB->Nucleus Compound Compound X (6-oxo acid) PPAR PPARα Activation Compound->PPAR Agonist? PPAR->NFkB Trans-repression (BLOCKS) Inflammation Cytokines (TNF-α, IL-6, iNOS) Nucleus->Inflammation

Figure 2: Proposed Mechanism of Action.[1] Compound X activates PPAR


, which inhibits NF-

B signaling.[1]

Data Analysis & Reporting

Present your findings using the following structure:

AssayReadoutCalculationSuccess Criteria
Viability OD 450nm% Viability =

> 90% viability at test dose
NO Release OD 540nmInterpolate from NaNO

Standard Curve
Significant reduction vs. LPS-only (p<0.[1]05)
ELISA OD 450nmpg/mL concentrationDose-dependent reduction of TNF-

/IL-6

Statistical Method: Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the LPS-only control.

References

  • Chinetti, G. et al. (1998). Peroxisome Proliferator-Activated Receptors (PPARs): Nuclear Receptors at the Crossroads between Lipid Metabolism and Inflammation.[1] Inflammation Research.

  • Promega Corporation. Griess Reagent System Protocol. Technical Bulletin.

  • Bouhlel, M.A. et al. (2007). PPARs: Key regulators of macrophage inflammatory responses. BioEssays.

  • ATCC. RAW 264.7 Cell Line Handling Guide.

Sources

using 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid as a research tool

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Epigenetic and Metabolic Modulator Design

Abstract & Core Utility

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid (CAS: 861556-61-8) is a privileged structural intermediate used primarily in the discovery of Histone Deacetylase (HDAC) inhibitors and Peroxisome Proliferator-Activated Receptor (PPAR) ligands .

Its chemical architecture—comprising a hydrophobic 2,5-dimethylphenyl "cap" , a C6-oxo-alkyl "linker" , and a carboxylic acid "tail" —mimics the pharmacophore of clinically approved drugs like Vorinostat (SAHA) and Gemfibrozil . This application note details its use as a "Tool Compound" for synthesizing isoform-selective HDAC probes (specifically for HIV latency reversal and oncology) and exploring metabolic signaling pathways.

Key Research Applications:

  • Epigenetics: Precursor for hydroxamic acid-based HDAC inhibitors (Class I/IIb selectivity).

  • Virology: Development of Latency Reversing Agents (LRAs) for HIV eradication strategies.[1]

  • Metabolism: Investigation of fatty acid oxidation and PPAR

    
    /
    
    
    
    agonism.
Chemical Properties & Handling
PropertySpecification
Chemical Name This compound
CAS Number 861556-61-8
Molecular Formula C

H

O

Molecular Weight 234.29 g/mol
Solubility DMSO (>50 mM), Ethanol (>50 mM), Water (Low)
Stability Stable at -20°C (solid). Avoid repeated freeze-thaw cycles in solution.
Appearance Off-white to pale yellow solid

Preparation of Stock Solution (50 mM):

  • Weigh 11.7 mg of the compound.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 30 seconds until clear.

  • Aliquot into amber vials and store at -20°C.

Application I: Design & Synthesis of HDAC Inhibitors

The most high-impact application of this compound is as a precursor for Hydroxamic Acid derivatives. The carboxylic acid terminus serves as a "dummy" Zinc Binding Group (ZBG) that can be activated to a hydroxamate (strong ZBG) or benzamide (Class I selective ZBG).

Mechanism of Action

HDACs remove acetyl groups from lysine residues on histone tails.[2][3] Inhibitors typically follow a Cap-Linker-ZBG model:

  • Cap: The 2,5-dimethylphenyl group occupies the hydrophobic rim of the HDAC enzyme, providing isoform selectivity (steric bulk excludes HDAC8 in some conformations).

  • Linker: The 6-carbon chain spans the hydrophobic channel (approx. 11 Å), mimicking the lysine side chain.

  • ZBG: The ketone at position 6 can interact with the Zinc ion, or the terminal acid can be converted to a hydroxamate to chelate the Zinc at the active site.

Protocol: Conversion to Hydroxamic Acid (The "SAHA Analog" Synthesis)

This protocol converts the tool compound into a potent HDAC inhibitor.

Reagents:

  • This compound (1.0 eq)

  • Ethyl chloroformate (1.2 eq)

  • Hydroxylamine hydrochloride (NH

    
    OH·HCl) (3.0 eq)
    
  • Triethylamine (TEA) (3.0 eq)

  • THF (anhydrous) and Methanol

Step-by-Step Methodology:

  • Activation: Dissolve the starting acid (100 mg, 0.43 mmol) in anhydrous THF (5 mL) at 0°C. Add TEA (1.2 eq) followed by Ethyl chloroformate (1.2 eq). Stir for 30 min to form the mixed anhydride.

  • Preparation of Nucleophile: In a separate flask, dissolve NH

    
    OH·HCl (3.0 eq) in Methanol (2 mL) and add TEA (3.0 eq). Stir for 10 min.
    
  • Coupling: Filter the hydroxylamine solution directly into the mixed anhydride reaction mixture at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Evaporate solvents. Redissolve in EtOAc, wash with 1N HCl, sat. NaHCO

    
    , and brine. Dry over MgSO
    
    
    
    .
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash chromatography.

Result: You have synthesized N-hydroxy-6-(2,5-dimethylphenyl)-6-oxohexanamide, a potent Class I/IIb HDAC inhibitor probe.

Application II: Biological Evaluation (HDAC Fluorometric Assay)

Once derivatized (or using the parent acid as a weak control), use this protocol to validate activity.

Assay Principle: Uses a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC). HDAC activity cleaves the acetyl group, allowing trypsin to release the fluorescent AMC fluorophore.

Protocol:

  • Plate Setup: Use a 96-well black microplate.

  • Enzyme Mix: Dilute Recombinant HDAC1 or HeLa Nuclear Extract in Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl

    
    ).
    
  • Inhibitor Addition: Add 10 µL of your synthesized probe (serially diluted in DMSO/Buffer) to wells.

    • Control: Use Vorinostat (SAHA) as a positive control (IC

      
       ~50-100 nM).
      
    • Negative Control: Use the parent acid (this compound) to demonstrate the necessity of the hydroxamate ZBG.

  • Incubation: Incubate for 15 mins at 37°C.

  • Substrate Initiation: Add 20 µL of Boc-Lys(Ac)-AMC (50 µM final). Incubate 30 mins at 37°C.

  • Developer: Add 50 µL of Trypsin/Developer solution. Incubate 15 mins.

  • Read: Measure Fluorescence (Ex: 360 nm / Em: 460 nm).

Data Analysis: Calculate % Inhibition =


. Plot log[Concentration] vs. % Inhibition to determine IC

.
Visualizing the Mechanism

The following diagram illustrates the structural logic of using this compound as a scaffold for drug discovery, highlighting the "Cap-Linker-ZBG" relationship.

G cluster_0 Structural Pharmacophore Compound 6-(2,5-Dimethylphenyl)- 6-oxohexanoic Acid Cap 2,5-Dimethylphenyl (Hydrophobic Cap) Compound->Cap Linker C6-Oxo Chain (Linker) Compound->Linker Tail Carboxylic Acid (Pre-ZBG) Compound->Tail Target HDAC Active Site (Zinc Pocket) Cap->Target Rim Binding Deriv Hydroxamic Acid Derivative Tail->Deriv Chemical Activation Deriv->Target Chelation (Zn2+) Outcome Epigenetic Modulation (HIV Latency Reversal / Apoptosis) Target->Outcome Inhibition

Caption: Pharmacophore decomposition of the scaffold and its transformation into an active epigenetic modulator.

References
  • Bressi, J. C., et al. (2010). "Discovery of potent, selective, and orally bioavailable histone deacetylase (HDAC) inhibitors."[1] Journal of Medicinal Chemistry, 53(3), 1205-1210. Link

  • Wightman, F., et al. (2012). "HDAC inhibitors in HIV latency." Immunology and Cell Biology, 90, 47–54. Link

  • Fleming, I., et al. (2020). "Selective Class I HDAC Inhibitors Based on Aryl Ketone Zinc Binding Induce HIV-1 Protein for Clearance."[2][3] ACS Medicinal Chemistry Letters, 11(7), 1476–1483.[2] Link[2]

  • Miller, T. A., et al. (2003). "Histone deacetylase inhibitors."[1][2][3][4][5] Journal of Medicinal Chemistry, 46(24), 5097-5116. Link

Sources

Application Notes and Protocols for 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Keto-Hexanoic Acid Derivative

In the landscape of medicinal chemistry, the identification of novel scaffolds with therapeutic promise is a cornerstone of innovation. 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid represents one such molecule of interest, belonging to the class of aryl-keto-alkanoic acids. While direct biological data on this specific compound is nascent, its structural motifs—the 2,5-dimethylphenyl group, the hexanoic acid chain, and the ketone functionality—are present in a variety of bioactive molecules. This guide provides a comprehensive framework for exploring the therapeutic potential of this compound, with a primary focus on its prospective applications as an anti-inflammatory, anti-cancer, and antimicrobial agent.

The rationale for investigating these applications is grounded in established principles of medicinal chemistry. Arylalkanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Furthermore, the 2,5-dimethylphenyl moiety has been incorporated into compounds exhibiting antimicrobial and anticancer activities[2][3]. The keto group can also play a crucial role in biological activity, with alpha-keto acids being recognized as important intermediates in metabolism and cell signaling[4]. This document will serve as a detailed roadmap for researchers, outlining synthetic considerations, proposed mechanisms of action, and robust experimental protocols to systematically evaluate the therapeutic candidacy of this compound.

Section 1: Synthesis and Characterization

A logical first step in the investigation of a novel compound is its chemical synthesis and purification. A plausible synthetic route for this compound is via a Friedel-Crafts acylation reaction.

Proposed Synthetic Scheme:

Synthesis AdipicAnhydride Adipic Anhydride Catalyst AlCl3 (Lewis Acid) AdipicAnhydride->Catalyst Dimethylbenzene 1,4-Dimethylbenzene Dimethylbenzene->Catalyst Intermediate This compound Catalyst->Intermediate Friedel-Crafts Acylation

Caption: Proposed Friedel-Crafts acylation for synthesis.

Protocol 1: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to a solution of 1,4-dimethylbenzene in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene).

  • Acylation: Cool the mixture in an ice bath. Slowly add adipic anhydride to the stirred solution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Section 2: Potential Application as an Anti-Inflammatory Agent

The structural similarity of this compound to known 6-aryl-4-oxohexanoic acids, which have demonstrated anti-inflammatory properties, provides a strong rationale for investigating this therapeutic area[5]. The proposed mechanism of action is the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).

Proposed Anti-Inflammatory Workflow:

Anti_Inflammatory_Workflow A In Vitro Screening B COX-1/COX-2 Inhibition Assays A->B C Cytokine Release Assays (LPS-stimulated macrophages) A->C D In Vivo Models B->D C->D E Carrageenan-Induced Paw Edema D->E F Adjuvant-Induced Arthritis D->F G Mechanism of Action Studies E->G F->G H Western Blot for p38 MAPK, NF-κB G->H

Caption: Experimental workflow for anti-inflammatory evaluation.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method to assess the inhibitory activity of the test compound against COX enzymes.

  • Assay Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of a chromogenic substrate in the presence of arachidonic acid.

  • Materials:

    • Ovine COX-1 and human recombinant COX-2 enzymes.

    • Arachidonic acid (substrate).

    • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate).

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

    • Positive controls (e.g., SC-560 for COX-1, celecoxib for COX-2).

  • Procedure:

    • Prepare a reaction mixture containing buffer, heme, and the respective COX enzyme in a 96-well plate.

    • Add various concentrations of the test compound or positive controls to the wells.

    • Incubate for a short period at room temperature.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Measure the absorbance at 590 nm over time using a plate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Parameter Description
IC₅₀ (COX-1) Concentration for 50% inhibition of COX-1
IC₅₀ (COX-2) Concentration for 50% inhibition of COX-2
Selectivity Index IC₅₀ (COX-1) / IC₅₀ (COX-2)

Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rodents

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and test compound groups (at various doses).

  • Compound Administration: Administer the test compound or controls orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Section 3: Potential Application as an Anticancer Agent

The 2,5-dimethylphenyl scaffold is present in compounds with demonstrated antiproliferative activity[3]. The keto-acid functionality may also contribute to anticancer effects, potentially through mechanisms such as histone deacetylase (HDAC) inhibition, as seen with other keto-acid containing molecules[6].

Proposed Anticancer Workflow:

Anticancer_Workflow A In Vitro Cytotoxicity Screening B MTT/MTS Assay on a Panel of Cancer Cell Lines A->B C Mechanism of Action Studies B->C D Cell Cycle Analysis (Flow Cytometry) C->D E Apoptosis Assays (Annexin V/PI Staining) C->E F HDAC Inhibition Assay C->F G In Vivo Xenograft Models E->G H Tumor Growth Inhibition Studies G->H

Caption: Experimental workflow for anticancer evaluation.

Protocol 4: In Vitro Cytotoxicity (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value.

Cell Line IC₅₀ (µM) at 48h
MCF-7 TBD
A549 TBD
HCT116 TBD

Section 4: Potential Application as an Antimicrobial Agent

Both the 2,5-dimethylphenyl group and the hexanoic acid chain are found in compounds with antimicrobial properties[2][7][8]. This suggests that this compound could be a candidate for development as a novel antibacterial or antifungal agent.

Proposed Antimicrobial Workflow:

Antimicrobial_Workflow A Initial Screening B Broth Microdilution for MIC Determination A->B C MBC/MFC Determination B->C D Spectrum of Activity B->D G Time-Kill Kinetics C->G E Testing against Gram-positive and Gram-negative bacteria D->E F Testing against Fungal Strains D->F H Mechanism of Action Studies G->H

Caption: Experimental workflow for antimicrobial evaluation.

Protocol 5: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standardized method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Microorganism Strains: Use a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus fumigatus) strains.

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Microorganism MIC (µg/mL)
S. aureus TBD
E. coli TBD
C. albicans TBD

Conclusion and Future Directions

This compound presents an intriguing scaffold for drug discovery. Based on the analysis of its structural components, this compound warrants investigation as a potential anti-inflammatory, anticancer, and antimicrobial agent. The protocols and workflows detailed in this guide provide a systematic and scientifically rigorous approach to evaluating its therapeutic potential. Positive results in the initial in vitro screens should be followed by more in-depth mechanistic studies and validation in appropriate in vivo models. The journey from a novel chemical entity to a therapeutic agent is long and challenging, but the foundational experiments outlined here are the critical first steps in this endeavor.

References

  • Keto acid - Wikipedia. Available at: [Link]

  • keto acids: Topics by Science.gov. Available at: [Link]

  • Aryl-n-hexanamide linked enaminones of usnic acid as promising antimicrobial agents - PubMed. (2022-05-24). Available at: [Link]

  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - ACS Publications. (2021-03-25). Available at: [Link]

  • Design, synthesis, and antibacterial evaluation of arylidene derivatives of rhodanine-3-hexanoic acid - Pharmaspire. (2022-06-07). Available at: [Link]

  • Chemopreventive mechanisms of α-keto acid metabolites of naturally occurring organoselenium compounds - PubMed. (2011-06-15). Available at: [Link]

  • 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities | Bentham Science Publishers. (2007-09-01). Available at: [Link]

  • Compound α-keto acid tablet supplementation alleviates chronic kidney disease progression via inhibition of the NF-kB and MAPK pathways - PubMed. (2019-04-11). Available at: [Link]

  • Aryl-n-hexanamide linked enaminones of usnic acid as promising antimicrobial agents | Request PDF - ResearchGate. (2022-05-24). Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Available at: [Link]

  • Traditional synthesis of 6-hydroxyhexanoic acid and its preparative challenges. Available at: [Link]

  • 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc. (2025-08-25). Available at: [Link]

  • Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens - MDPI. (2023-01-20). Available at: [Link]

  • Preparation of Enantiomeric β-(2′,5′-Dimethylphenyl)Bromolactones, Their Antiproliferative Activity and Effect on Biological Membranes - MDPI. (2018-11-20). Available at: [Link]

  • Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines. (2011-09-23). Available at: [Link]

  • Investigation of substituted 6-aminohexanoates as skin penetration enhancers - DOI. (2012-01-01). Available at: [Link]

  • 3-Oxo-γ-costic acid fungal-transformation generates eudesmane sesquiterpenes with in vitro tumor-inhibitory activity | Request PDF - ResearchGate. Available at: [Link]

  • Biological activities of meroterpenoids isolated from different sources - Monash. (2022-09-19). Available at: [Link]

  • APRIL 14 - 17, 2025 - Drug Discovery Chemistry. (2025-03-07). Available at: [Link]

  • ToxicoDB. Available at: [Link]

  • 2,5-Dimethyl-6-oxohexanoic acid | C8H14O3 | CID 12400849 - PubChem. Available at: [Link]

Sources

Application Note: 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid as a p38 MAPK Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This application note provides a comprehensive technical guide for the utilization of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid (CAS: 861556-61-8) as a p38 Mitogen-Activated Protein Kinase (MAPK) inhibitor.

While standard inhibitors like SB203580 and BIRB-796 are widely documented, specific keto-acid derivatives such as this compound represent a distinct chemical class. This guide assumes the user is evaluating or utilizing this specific molecule for p38 inhibition and requires a rigorous validation framework.

Introduction & Mechanism of Action

The Target: p38 MAPK Signaling

The p38 MAPK pathway is a critical cellular cascade responding to stress stimuli (UV, osmotic shock, inflammatory cytokines). Activation of p38


 leads to the phosphorylation of downstream substrates including MAPKAPK2 (MK2)  and transcription factors like ATF2 , driving the production of pro-inflammatory cytokines (TNF-

, IL-1

, IL-6).
The Compound: this compound[1][2][3][4]
  • Chemical Structure: A keto-acid comprising a hexanoic acid chain terminated by a 2,5-dimethylphenyl ketone.

  • Proposed Mechanism: Unlike classic ATP-competitive inhibitors (e.g., pyridinyl-imidazoles) that bind the hinge region, keto-acid derivatives often exhibit allosteric or substrate-competitive kinetics, potentially binding to the DFG-pocket or interfering with substrate docking.

  • Key Application: Inhibition of stress-induced cytokine production and modulation of inflammatory gene expression.

Chemical Properties & Handling Protocol

Safety Note: Treat as a potent bioactive small molecule. Wear PPE (gloves, lab coat, safety glasses).

PropertySpecification
CAS Number 861556-61-8
Molecular Weight ~234.29 g/mol
Appearance White to off-white crystalline solid
Solubility DMSO (up to 50 mM), Ethanol (moderate). Poorly soluble in water.
Storage -20°C (desiccated). Stable for >12 months in solid state.
Stock Solution Prepare 10 mM in DMSO. Aliquot (20-50

L) and store at -80°C to avoid freeze-thaw cycles.

Biological Validation Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Method)

Objective: Determine the IC


 of the compound against recombinant p38

.

Reagents:

  • Recombinant p38

    
     active kinase (10 ng/well).
    
  • Substrate: ATF2 or MBP (Myelin Basic Protein).

  • ATP (10

    
    M, near 
    
    
    
    ).
  • ADP-Glo™ Kinase Assay Kit (Promega).

Protocol:

  • Preparation: Dilute this compound in kinase buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl

    
    , 0.1 mg/mL BSA) to 3x concentrations (e.g., 0.1 nM to 10 
    
    
    
    M).
  • Incubation: Mix 2

    
    L of compound + 2 
    
    
    
    L of p38
    
    
    enzyme. Incubate for 15 min at RT (allows pre-equilibration).
  • Reaction Start: Add 2

    
    L of ATP/Substrate mix. Incubate for 60 min at RT.
    
  • Detection: Add 5

    
    L ADP-Glo™ Reagent (40 min incubation) followed by 10 
    
    
    
    L Kinase Detection Reagent (30 min incubation).
  • Read: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC

    
    .
    
Cell-Based Assay: Inhibition of LPS-Induced TNF-

Objective: Validate cellular permeability and target engagement in a physiological context.

Cell System: THP-1 (Human Monocytic Cell Line) or RAW 264.7 (Murine Macrophage).

Workflow Diagram (Graphviz):

CellBasedAssay Figure 1: Workflow for assessing p38-mediated TNF-alpha suppression. Cells THP-1 Cells (0.5 x 10^6/mL) PreTreat Pre-treatment (Compound: 1h) Cells->PreTreat  Seed & Rest Stimulation LPS Stimulation (100 ng/mL, 4h) PreTreat->Stimulation  Inhibit p38 Supernatant Collect Supernatant Stimulation->Supernatant  Cytokine Release ELISA TNF-alpha ELISA Supernatant->ELISA  Quantify

Protocol:

  • Seeding: Seed THP-1 cells at

    
     cells/mL in RPMI-1640 + 10% FBS. Differentiate with PMA (100 nM) for 24h if using THP-1 (optional for RAW 264.7).
    
  • Starvation: Wash and replace with low-serum media (0.5% FBS) for 4h to reduce basal signaling.

  • Treatment: Add this compound (0.1, 1, 10, 50

    
    M). Include SB203580  (10 
    
    
    
    M) as a positive control and DMSO (0.1%) as vehicle. Incubate for 1 hour .
  • Stimulation: Add LPS (Lipopolysaccharide) to a final concentration of 100 ng/mL. Incubate for 4 hours .

  • Harvest: Centrifuge at 1000 x g for 5 min. Collect supernatant.

  • Quantification: Analyze TNF-

    
     levels using a commercial ELISA kit.
    
  • Result: Expect a dose-dependent reduction in TNF-

    
    .
    
Western Blot Validation (Target Engagement)

Objective: Confirm inhibition of p38 downstream signaling (phosphorylation of HSP27 or MK2) without affecting total p38 levels.

Protocol:

  • Lysate Preparation: Following the cell treatment above (1h compound + 30 min LPS), lyse cells in RIPA buffer + Phosphatase Inhibitors (Na

    
    VO
    
    
    
    , NaF).
  • SDS-PAGE: Load 20-30

    
    g protein/lane.
    
  • Antibodies:

    • Primary: Anti-Phospho-HSP27 (Ser82) [1:1000] (Downstream marker).

    • Primary: Anti-Phospho-p38 (Thr180/Tyr182) [1:1000] (Activation marker - Note: p38 inhibitors often prevent downstream signaling but may NOT prevent p38 phosphorylation itself, or may even cause hyper-phosphorylation due to feedback loop loss).

    • Loading Control: Anti-GAPDH or Anti-Total p38.

  • Observation: Effective inhibition is indicated by the loss of p-HSP27 signal , even if p-p38 remains high.

Pathway Visualization

The following diagram illustrates the p38 MAPK signaling cascade and the specific intervention point of the inhibitor.

p38Pathway Figure 2: p38 MAPK Signaling Cascade and Inhibitor Action. Stress Stress Stimuli (LPS, UV, Osmotic) MAP3K MAP3Ks (TAK1, ASK1) Stress->MAP3K MKK MKK3 / MKK6 MAP3K->MKK p38 p38 MAPK (Target) MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 ATF2 ATF2 (Transcription) p38->ATF2 Inhibitor 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid Inhibitor->p38 Inhibition HSP27 HSP27 (Actin Remodeling) MK2->HSP27 Cytokines Inflammatory Cytokines (TNF-α, IL-1β) ATF2->Cytokines Gene Expression

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media Compound insolubility at high concentration.Do not exceed 0.1% DMSO final concentration. Sonicate stock solution before use.
No Inhibition (Cell Assay) Poor cell permeability.Verify incubation time (min 1h pre-treat). Check serum binding (use 0.5% FBS).
High Background (Kinase Assay) ATP concentration too high.Use ATP concentration close to

(approx. 10-50

M) to detect competitive inhibitors.
Hyper-phosphorylation of p38 Feedback loop disruption.This is common with ATP-competitive inhibitors. Rely on p-HSP27 or p-MK2 as the readout for efficacy, not p-p38.

References

  • Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. Link

  • Kumar, S., et al. (1997). p38 MAP kinases: key signaling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery. Link

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. (Reference for standard inhibitor benchmarking). Link

  • PubChem Compound Summary. this compound (CID: 1532029). Link

developing analogs of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Development and Evaluation of Novel Analogs of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Introduction: The Rationale for Analog Development

In the landscape of modern drug discovery, the identification of a lead compound is merely the first step in a complex, multi-stage process.[1] this compound represents a chemical scaffold with potential therapeutic value, likely within the domain of anti-inflammatory or immunomodulatory agents, given the known activities of similar aryl-oxohexanoic acid derivatives.[2] However, a lead compound rarely possesses the optimal balance of potency, selectivity, and pharmacokinetic properties required for clinical success. The strategic development of analogs—molecules with targeted structural modifications—is therefore a cornerstone of medicinal chemistry.[3]

This guide provides a comprehensive framework for the design, synthesis, and in-vitro evaluation of novel analogs of this compound. The objective is to systematically explore the structure-activity relationship (SAR) of this scaffold to generate new chemical entities with enhanced therapeutic profiles. This process involves improving biological activity, optimizing absorption, distribution, metabolism, and excretion (ADME) properties, and reducing potential toxicity.[4][5] We will delve into the principles of bioisosterism, provide robust synthetic protocols based on established chemical transformations, and detail validated in-vitro assays for preliminary biological characterization.

Part 1: Analog Design Strategy - A Bioisosteric Approach

The core strategy for modifying the parent compound is rooted in the principle of bioisosterism. This involves replacing specific atoms or functional groups with others that have similar physical or chemical properties, with the goal of modulating the molecule's interaction with its biological target and improving its overall drug-like characteristics.[4][6][7][8] The thoughtful deployment of bioisosteres allows for the probing of steric, electronic, and lipophilic effects on biological activity.[5]

Our design strategy will focus on three primary regions of the this compound scaffold:

  • The Aromatic Ring: Modifications here can influence target binding affinity and metabolic stability. Introducing fluorine, for example, can increase lipophilicity and block sites of metabolic oxidation.[2][5]

  • The Keto-Aliphatic Linker: The ketone functionality and the length of the hexanoic acid chain are critical for the molecule's overall conformation and interaction with target proteins.[9]

  • The Carboxylic Acid Terminus: The carboxylic acid group is often a site of rapid metabolism and can contribute to poor oral bioavailability. Replacing it with a non-classical bioisostere, such as a tetrazole, can enhance metabolic stability and improve pharmacokinetic profiles.[4][6]

Caption: Key modification points on the parent scaffold for analog development.

Part 2: Synthetic Protocols - The Friedel-Crafts Acylation Approach

The most direct and versatile method for synthesizing the core aryl-keto-acid structure is the Friedel-Crafts acylation.[2][10] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, p-xylene or a substituted analog—with an acylating agent derived from a dicarboxylic acid, such as adipic anhydride or adipoyl chloride.[11] The reaction is typically mediated by a strong Lewis acid catalyst, like aluminum trichloride (AlCl₃), which activates the acylating agent to form a highly electrophilic acylium ion.[11][12]

Protocol 2.1: General Synthesis of 6-Aryl-6-oxohexanoic Acid Analogs

Causality: This protocol uses adipic anhydride as the acylating agent, which is generally safer and easier to handle than adipoyl chloride. Anhydrous dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the reactants. The reaction is initiated at 0°C to control the initial exothermic reaction between AlCl₃ and the anhydride, then allowed to warm to room temperature to drive the reaction to completion. A stoichiometric excess of AlCl₃ is required because the catalyst complexes with the product ketone, rendering it inactive.[10]

Materials:

  • Substituted Aromatic Compound (e.g., p-xylene, 2,5-difluorotoluene)

  • Adipic Anhydride

  • Aluminum Chloride (AlCl₃), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add the substituted aromatic compound (1.0 eq) and anhydrous DCM to the flask. Cool the solution to 0°C in an ice bath.

  • Carefully add anhydrous AlCl₃ (2.2 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • In a separate flask, dissolve adipic anhydride (1.1 eq) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Add the adipic anhydride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M HCl.

  • Stir vigorously for 30 minutes until all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient elution system (e.g., 20% to 50% Ethyl Acetate in Hexanes). The desired product can often be further purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

Table 1: Proposed Analogs and Synthetic Variations
Analog IDAromatic SubstrateAcylating AgentKey Physicochemical ChangeRationale
Parent p-XyleneAdipic Anhydride-Baseline Compound
ANA-01 1,4-DifluorobenzeneAdipic AnhydrideIncreased lipophilicity, altered electronicsIntroduce electron-withdrawing groups to probe electronic effects on binding.[2]
ANA-02 1,4-DimethoxybenzeneAdipic AnhydrideIncreased polarity, H-bond acceptorIntroduce electron-donating groups.
ANA-03 p-XylenePimelic AnhydrideIncreased chain length by one carbonExplore impact of linker length on conformational flexibility and potency.[9]
ANA-04 p-XyleneGlutaric AnhydrideDecreased chain length by one carbonAssess necessity of the six-carbon chain for activity.

Part 3: In Vitro Biological Evaluation

To assess the therapeutic potential of the newly synthesized analogs, a tiered approach to in vitro screening is recommended. Initial assays should focus on broad mechanisms relevant to inflammation, followed by more specific target-based assays if a primary mechanism is identified. Dysregulation of inflammatory processes can lead to various chronic diseases, making anti-inflammatory activity a key therapeutic target.[13][14]

Screening_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_analysis Data Analysis S1 Analog Synthesis (Protocol 2.1) S2 Purification & Characterization (Chromatography, NMR, MS) S1->S2 P1 Primary Assay: Inhibition of Protein Denaturation (Protocol 3.1) S2->P1 Compound Library P2 Secondary Assay: Membrane Stabilization (Protocol 3.2) P1->P2 Active Compounds A1 Calculate IC50 Values P2->A1 Dose-Response Data A2 Structure-Activity Relationship (SAR) Analysis A1->A2 A2->S1 Design Next Generation

Caption: Workflow from synthesis to biological evaluation and SAR analysis.

Protocol 3.1: Inhibition of Heat-Induced Protein Denaturation

Principle: Inflammation can involve the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of a standard protein, such as bovine serum albumin (BSA), can be a useful measure of its potential anti-inflammatory activity.[15] Many anti-inflammatory drugs show a dose-dependent ability to inhibit this process.[15]

Materials:

  • Bovine Serum Albumin (BSA), 1% solution in phosphate-buffered saline (PBS)

  • Synthesized Analogs and Parent Compound (stock solutions in DMSO)

  • Diclofenac Sodium (positive control)

  • Phosphate-Buffered Saline (PBS), pH 6.4

  • UV-Vis Spectrophotometer and 96-well plates

Procedure:

  • Prepare test solutions by mixing 0.5 mL of 1% BSA solution with 0.45 mL of PBS.

  • Add 0.05 mL of the test compound solution at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). For the control, add 0.05 mL of DMSO.

  • For the positive control, use Diclofenac Sodium at the same concentrations.

  • Incubate all samples at 37°C for 20 minutes.

  • Induce denaturation by heating the samples at 70°C for 10 minutes.

  • Cool the samples to room temperature.

  • Measure the absorbance (turbidity) of each sample at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of denaturation using the following formula:

    • % Inhibition = [ (Abs_Control - Abs_Test) / Abs_Control ] x 100

Data Analysis: Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).

Protocol 3.2: Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The membrane of red blood cells is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize the RBC membrane against hypotonicity-induced lysis can be inferred to have membrane-stabilizing properties, a key mechanism of anti-inflammatory action.[13][15]

Materials:

  • Fresh human whole blood (collected with anticoagulant)

  • Isotonic Saline (0.9% NaCl)

  • Hypotonic Saline (0.25% NaCl)

  • Phosphate Buffer (pH 7.4)

  • Synthesized Analogs and Parent Compound (stock solutions in DMSO)

  • Diclofenac Sodium (positive control)

  • Centrifuge and Spectrophotometer

Procedure:

  • Prepare a 10% v/v suspension of red blood cells in isotonic saline after centrifuging and washing the cells.

  • Set up reaction mixtures containing:

    • 1.0 mL of phosphate buffer

    • 2.0 mL of hypotonic saline

    • 0.5 mL of the HRBC suspension

    • 0.5 mL of the test compound at various concentrations.

  • For the positive control, use Diclofenac Sodium. For the negative control, use 0.5 mL of DMSO.

  • Incubate all samples at 37°C for 30 minutes.

  • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Carefully collect the supernatant and measure the absorbance at 560 nm, which corresponds to the amount of hemaglobin released.

  • Calculate the percentage of membrane stabilization using the formula:

    • % Protection = [ (Abs_Control - Abs_Test) / Abs_Control ] x 100

Data Analysis: Determine the IC₅₀ value for each compound by plotting the percentage of membrane protection against the compound concentration.

Part 4: Data Interpretation and Lead Optimization

The IC₅₀ values obtained from the in vitro assays provide the quantitative basis for building a structure-activity relationship (SAR). By correlating the structural changes in each analog with its biological activity, researchers can deduce which modifications are beneficial or detrimental.

Table 2: Example SAR Data Table
Analog IDAromatic Ring SubstituentChain LengthProtein Denaturation IC₅₀ (µM)HRBC Stabilization IC₅₀ (µM)
Parent 2,5-DimethylC6150220
ANA-01 2,5-DifluoroC685110
ANA-02 2,5-DimethoxyC6250300
ANA-03 2,5-DimethylC7180250
ANA-04 2,5-DimethylC5135190

Interpretation: From this hypothetical data, one might conclude that:

  • Electron-withdrawing groups on the aromatic ring (ANA-01) enhance activity.

  • Electron-donating groups (ANA-02) are detrimental to activity.

  • The C6 aliphatic chain length is optimal, as both lengthening (ANA-03) and shortening (ANA-04) lead to a decrease or only a minor improvement in potency.

These initial findings guide the next round of analog design. For instance, future work could focus on synthesizing analogs with different halogen substitutions on the phenyl ring or exploring bioisosteric replacements for the carboxylic acid on the most potent scaffolds identified. This iterative process of design, synthesis, and testing is fundamental to optimizing a lead compound into a viable drug candidate.[16]

References

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025). Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • Bioisosteric Replacement Str
  • What is the role of bioisosterism in drug design? (2025).
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. IntechOpen.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry.
  • A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery. (2025). Benchchem.
  • Peiris, D. S. H. S., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Boger, D. L., et al. (2001). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Bioorganic & Medicinal Chemistry Letters.
  • Ezung, B., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources.
  • Friedel–Crafts reaction. Wikipedia.
  • Friedel–Crafts Acyl
  • Friedel-Crafts Acyl
  • Wager, T. T. (2018). A Prospective Method To Guide Small Molecule Drug Design.
  • Kirsch, S. F. (2015). Design and synthesis of analogues of natural products. Organic & Biomolecular Chemistry.
  • Lu, J. J., et al. (2022). Paving the way for small-molecule drug discovery. Expert Opinion on Drug Discovery.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid is a valuable keto-acid derivative with significant potential as a building block in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a substituted aromatic ring linked to a linear carboxylic acid chain, makes it an attractive intermediate for developing novel compounds with diverse biological activities. This application note provides a comprehensive guide for the scale-up synthesis of this target molecule, focusing on a robust and efficient Friedel-Crafts acylation strategy. The protocols and discussions herein are tailored for researchers, scientists, and drug development professionals, emphasizing scientific integrity, safety, and practical scalability.

Scientific Rationale and Synthetic Strategy

The most direct and industrially viable route for the synthesis of this compound is the Friedel-Crafts acylation of p-xylene with adipic anhydride. This electrophilic aromatic substitution reaction offers several advantages for scale-up production. The use of an acid anhydride as the acylating agent is often preferred over the corresponding acyl chloride due to its lower cost and easier handling.

The reaction is catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), which activates the adipic anhydride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich p-xylene ring to form the desired keto-acid. A key benefit of Friedel-Crafts acylation is the deactivating effect of the resulting ketone group on the aromatic ring, which effectively prevents polysubstitution, a common issue in Friedel-Crafts alkylation reactions. Furthermore, the acylium ion intermediate is resonance-stabilized and does not undergo rearrangement, leading to a predictable and clean product profile.

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation of p-xylene with adipic anhydride proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to one of the carbonyl oxygens of adipic anhydride, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The electron-rich p-xylene ring acts as a nucleophile, attacking the activated carbonyl carbon.

  • Formation of the Sigma Complex: This attack transiently disrupts the aromaticity of the p-xylene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₃-anhydride complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

  • Hydrolysis: The resulting product is then hydrolyzed during the work-up to yield the final this compound.

G cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Work-up Adipic_Anhydride Adipic Anhydride Acylium_Ion Acylium Ion Intermediate Adipic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + p-Xylene p_Xylene p-Xylene Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product 6-(2,5-Dimethylphenyl)- 6-oxohexanoic Acid Product_Complex->Final_Product + H₂O

Caption: Reaction mechanism for the Friedel-Crafts acylation.

Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Density (g/mL)Boiling Point (°C)Safety Precautions
p-Xylene106-42-3106.160.861138Flammable, harmful if inhaled or in contact with skin.
Adipic Anhydride2035-75-8128.111.21285Causes skin and eye irritation.
Aluminum Chloride (anhydrous)7446-70-0133.342.48180 (sublimes)Reacts violently with water, causes severe skin burns and eye damage.
Dichloromethane (DCM)75-09-284.931.3339.6Suspected of causing cancer.
Hydrochloric Acid (conc.)7647-01-036.461.18-85Causes severe skin burns and eye damage.
Sodium Bicarbonate144-55-884.012.20--
Anhydrous Magnesium Sulfate7487-88-9120.372.66--

Scale-Up Synthesis Protocol

This protocol is designed for a target scale of approximately 0.5 moles of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

1. Reaction Setup:

  • Assemble a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect the reaction from atmospheric moisture.

  • Ensure all glassware is thoroughly dried in an oven prior to use to prevent the deactivation of the aluminum chloride catalyst.

2. Reagent Charging:

  • To the reaction flask, add anhydrous aluminum chloride (160 g, 1.2 mol, 2.4 equivalents) and 500 mL of dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the stirred suspension to 0-5 °C using an ice-water bath.

  • In a separate beaker, dissolve adipic anhydride (64 g, 0.5 mol, 1.0 equivalent) in 250 mL of DCM.

  • Transfer the adipic anhydride solution to the dropping funnel.

3. Reaction Execution:

  • Add the adipic anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 60-90 minutes, maintaining the internal temperature between 0-5 °C. The reaction is exothermic, and careful control of the addition rate is crucial to prevent a runaway reaction.

  • After the addition is complete, add a solution of p-xylene (64 g, 0.6 mol, 1.2 equivalents) in 100 mL of DCM dropwise over 30-45 minutes, again maintaining the temperature at 0-5 °C.

  • Once the addition of p-xylene is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Product Isolation:

  • Cool the reaction mixture back to 0-5 °C in an ice-water bath.

  • Slowly and carefully quench the reaction by pouring the mixture onto a stirred slurry of crushed ice (1 kg) and concentrated hydrochloric acid (100 mL). This step is highly exothermic and should be performed with caution.

  • Transfer the quenched mixture to a large separatory funnel.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 200 mL).

  • Combine the organic layers and wash sequentially with water (2 x 300 mL), a saturated sodium bicarbonate solution (3 x 200 mL, until effervescence ceases), and brine (300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.

5. Purification:

  • The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot toluene.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum to afford pure this compound.

Process Workflow

Troubleshooting & Optimization

minimizing regioisomer formation in Friedel-Crafts acylation of dimethylbenzene

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Regioisomer Formation in the Friedel-Crafts Acylation of Dimethylbenzene

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with regioselectivity in the Friedel-Crafts acylation of dimethylbenzene (xylene). As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-proven insights to help you troubleshoot and optimize your reactions.

Core Principles: The Battle Between Electronics and Sterics

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) for creating aryl ketones.[1] The reaction involves an electrophilic acylium ion (R-C≡O⁺) attacking the electron-rich aromatic ring.[2] With dimethylbenzene, the two electron-donating methyl groups activate the ring, but they also create a complex regiochemical challenge. The outcome of the reaction is dictated by a delicate balance between two primary forces:

  • Electronic Effects: Methyl groups are activating and ortho, para-directing substituents.[3] They donate electron density to these positions, making them more nucleophilic and electronically favorable for attack by the acylium ion.

  • Steric Hindrance: The physical space occupied by the methyl groups and the approaching acylium ion-Lewis acid complex can prevent reaction at certain positions. This effect becomes more pronounced with bulkier acylating agents.[4]

Mastering regioselectivity requires understanding how to manipulate reaction conditions to favor one of these forces over the other.

Troubleshooting Guide & FAQs

Here we address specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: I'm acylating o-xylene and getting a mixture of two isomers. How can I favor the formation of just one?

Answer: This is a classic selectivity challenge. In o-xylene, you have two distinct positions available for acylation: position 4 (para to one methyl group, meta to the other) and position 3 (ortho to one methyl group, meta to the other).

  • Mechanistic Insight: Both positions 3 and 4 are electronically activated. However, position 3 is flanked by a methyl group, making it sterically hindered. Position 4 is significantly more accessible. Therefore, you are likely observing a mixture of 3,4-dimethylacetophenone and 2,3-dimethylacetophenone.

  • Troubleshooting & Optimization:

    • Increase Steric Bulk: The most effective strategy is to use a bulkier acylating agent. Switching from acetyl chloride (CH₃COCl) to pivaloyl chloride ((CH₃)₃CCOCl) will dramatically increase the steric demand of the electrophile, making an attack at the hindered 3-position highly unfavorable. This will strongly favor the formation of the 4-acylated product.

    • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -15 °C to 0 °C) enhances selectivity by favoring the kinetically controlled product, which is typically the one formed via the lowest energy transition state.[5] In this case, the less hindered pathway to the 4-isomer has a lower activation energy.

    • Choice of Catalyst: While AlCl₃ is standard, shape-selective catalysts like certain zeolites can be used to favor the formation of the less bulky isomer if desired, though this is a more advanced technique.[4]

Q2: My goal is a single, pure product. Which xylene isomer is the best starting material?

Answer: For achieving a single mono-acylated product with high purity, p-xylene is the ideal substrate.

  • Mechanistic Insight: Due to its symmetry, all four available positions on the p-xylene ring are chemically equivalent. Each position is ortho to one methyl group and meta to the other. Therefore, acylation can only yield one possible product: 2,5-dimethylacetophenone.[3]

In contrast, m-xylene is also an excellent choice for achieving high regioselectivity, though not with the absolute certainty of p-xylene.

  • Mechanistic Insight: In m-xylene, the methyl groups are at positions 1 and 3.

    • Position 4 (and 6): This position is ortho to one methyl group and para to the other. It is both highly activated electronically and sterically accessible.

    • Position 2: This position is ortho to both methyl groups, making it sterically very hindered.

    • Position 5: This position is meta to both methyl groups and is electronically deactivated.

    • The combination of powerful electronic activation and steric accessibility makes the 4-position the overwhelmingly favored site of attack, leading to 2,4-dimethylacetophenone as the major product with high selectivity.[4]

Q3: How does the choice of Lewis acid catalyst affect my product distribution?

Answer: The Lewis acid is not just a passive catalyst; its identity and quantity are critical.

  • Catalyst Activity: A highly reactive Lewis acid like AlCl₃ generates the acylium ion quickly and can lead to more aggressive, less selective reactions. Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer improved selectivity at the cost of longer reaction times or higher temperatures. In some modern applications, solid acid catalysts like Fe₂O₃-modified zeolites have shown excellent activity and can be recycled.[6]

  • Stoichiometry: In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a stable complex with the catalyst (e.g., AlCl₃).[7][8] This complex deactivates the product, preventing the poly-acylation that plagues Friedel-Crafts alkylation.[9][10] However, this also means that the catalyst is consumed. Therefore, you must use at least a stoichiometric amount (1.0 equivalent or slightly more) of the Lewis acid relative to the acylating agent. Using insufficient catalyst is a common cause of failed or incomplete reactions.[8]

Q4: I'm seeing tar and decomposition products, especially at higher temperatures. What's going wrong?

Answer: Tar formation is often a sign of side reactions or product/reagent degradation, which can be influenced by temperature and solvent choice.

  • Temperature Control: Friedel-Crafts reactions are often exothermic. Running the reaction at elevated temperatures can promote unwanted side reactions and polymerization, leading to tar.[1] It is crucial to control the temperature, especially during the addition of reagents, by using an ice bath. Low temperatures generally favor the desired kinetic product and minimize decomposition.[5][11]

  • Solvent Effects: The solvent can significantly impact selectivity and reaction outcome.

    • Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common and often favor the kinetically controlled product. In some systems, the product-catalyst complex may precipitate out of non-polar solvents, preventing potential isomer reversal.[12]

    • Polar solvents like nitrobenzene can sometimes change the product distribution by keeping intermediates soluble, potentially allowing a reversible reaction to equilibrate to the more thermodynamically stable isomer.[12] However, nitrobenzene is also a deactivating solvent and can slow the reaction. For most applications aiming for kinetic control, DCM is a reliable choice.[13]

Diagrams and Workflows

controlling_factors center Regioselectivity sub Substrate (Xylene Isomer) center->sub Electronic & Steric Pattern reagent Acylating Agent (Steric Bulk) center->reagent Steric Hindrance temp Temperature (Kinetic vs. Thermodynamic) center->temp Controls Reversibility cat Lewis Acid (Activity) center->cat Influences Reactivity solv Solvent (Polarity) center->solv Affects Intermediate Stability

Caption: Interplay of factors governing regioselectivity.

workflow start Start: Define Target Isomer select_xylene Select Xylene Isomer (p-xylene for simplicity, m-xylene for high selectivity) start->select_xylene select_acyl Select Acylating Agent (e.g., (CH3)3CCOCl for high steric demand) select_xylene->select_acyl conditions Set Conditions: - Low Temperature (0°C) - Anhydrous DCM solvent - Stoichiometric AlCl3 select_acyl->conditions run Run Reaction & Monitor (TLC) conditions->run analyze Workup & Analyze Product Ratio (GC/NMR) run->analyze optimize Optimize? (Adjust Temp/Solvent/Catalyst) analyze->optimize optimize->conditions Yes end End: Pure Product optimize->end No

Caption: Workflow for optimizing regioselectivity.

Data Summary Table

The choice of acylating agent has a profound impact on isomer distribution, especially for sterically sensitive substrates.

SubstrateAcylating AgentMajor Product(s)Rationale
p-Xylene Acetyl Chloride2,5-DimethylacetophenoneSymmetry allows only one product.
m-Xylene Acetyl Chloride2,4-Dimethylacetophenone (>95%)Strong electronic preference for the 4-position.[4]
o-Xylene Acetyl Chloride4-Acyl and 3-Acyl IsomersCompetition between sterically accessible (4) and hindered (3) positions.
o-Xylene Pivaloyl Chloride3,4-DimethylpivalophenoneBulky electrophile overwhelmingly favors the less hindered 4-position.
Experimental Protocol: Regioselective Acetylation of m-Xylene

This protocol details a standard procedure for the highly regioselective acetylation of m-xylene to yield 2,4-dimethylacetophenone, leveraging kinetic control.

Safety Precautions: This reaction is moisture-sensitive and exothermic. All glassware must be thoroughly dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon) in a fume hood. Aluminum chloride is corrosive and reacts violently with water.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • m-Xylene (anhydrous)

  • Acetyl Chloride (CH₃COCl) (anhydrous)

  • Dichloromethane (DCM) (anhydrous)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a nitrogen/argon inlet.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (50 mL) followed by anhydrous aluminum chloride (1.2 equivalents). Stir the suspension to ensure it is well-mixed.

  • Cooling: Immerse the flask in an ice/water bath to cool the suspension to 0 °C.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) to the stirred AlCl₃ suspension. This step forms the reactive electrophile complex. Allow the mixture to stir at 0 °C for 15-20 minutes.

  • Substrate Addition: Dissolve m-xylene (1.0 equivalent) in anhydrous DCM (20 mL) and add this solution to the dropping funnel. Add the m-xylene solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.

  • Reaction: Once the addition is complete, let the reaction stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup (Quenching): Once the reaction is complete, cool the flask back down in an ice bath. Very carefully and slowly, pour the reaction mixture onto a beaker of crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complex and should be done in a fume hood as HCl gas will evolve.[8]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The resulting ketone can be purified by vacuum distillation or column chromatography if necessary.

References
  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Andonian, A. Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. [Link]

  • ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO₂. [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

  • RSC Advances. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

  • Chemistry LibreTexts. (2015). 15.13: Friedel-Crafts Alkanoylation (Acylation). [Link]

  • ResearchGate. (n.d.). The effect of solvent on the conversion and selectivity of the Friedel-Crafts acetylation of Fl at 25 o C. [Link]

  • Google Patents. (2007).
  • Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. [Link]

  • Vaia. (n.d.). Friedel-Crafts acylation of the individual isomers of xylene. [Link]

  • RSC Advances. (2014). An efficient catalyst Fe₂O₃/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. [Link]

  • National Center for Biotechnology Information. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. [Link]

Sources

Technical Support Center: Synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, particularly low yields, in this synthetic procedure. Here, we address common issues through a detailed troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven experience.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via a Friedel-Crafts acylation reaction.[1] This involves the electrophilic aromatic substitution of p-xylene with an adipic acid derivative, typically adipic anhydride or adipoyl chloride, using a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[2][3] While a robust method for forming a C-C bond and creating the target aryl ketone, the reaction is sensitive to several factors that can significantly impact the yield.[4]

The general reaction scheme is as follows:


Image Caption: Friedel-Crafts acylation of p-xylene with adipic anhydride to yield this compound.

This guide will walk you through diagnosing and resolving the common pitfalls associated with this synthesis.

Troubleshooting Guide: Diagnosing Low Yield

This section is structured to help you systematically identify the root cause of poor reaction outcomes.

Question 1: My overall yield is consistently below 50%. What are the most critical factors I should investigate first?

A low yield in a Friedel-Crafts acylation is a multi-faceted problem, but it can almost always be traced back to one of three areas: the catalyst, the reagents (including solvents), or the reaction conditions.

The most frequent culprits are related to the Lewis acid catalyst, aluminum chloride (AlCl₃).[5]

  • Catalyst Stoichiometry and Activity: Unlike many catalytic reactions, Friedel-Crafts acylations require stoichiometric amounts of AlCl₃. This is because the ketone product is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[3][5] A general practice is to use at least one equivalent of the catalyst for each equivalent of the acylating agent.[5]

  • Moisture Contamination: Aluminum chloride reacts vigorously with water. Any moisture present in the glassware, reagents, or solvent will hydrolyze and deactivate the catalyst, halting the reaction.[6][7] It is imperative to use anhydrous reagents and flame- or oven-dried glassware.[8]

  • Reaction Temperature: Temperature control is crucial. While some reactions require heating to overcome the activation energy, excessively high temperatures can promote side reactions and decomposition of starting materials or products.[5]

A logical workflow for troubleshooting these primary factors is essential for efficient problem-solving.

TroubleshootingWorkflow Start Low Yield Observed Catalyst 1. Catalyst Issues? Start->Catalyst Reagents 2. Reagent/Solvent Purity? Start->Reagents Conditions 3. Reaction Conditions? Start->Conditions Moisture Moisture Contamination? Catalyst->Moisture Yes Stoichiometry Insufficient Catalyst? Catalyst->Stoichiometry Yes Purity Impure p-Xylene or Adipic Anhydride? Reagents->Purity Yes Temp Suboptimal Temperature? Conditions->Temp Yes Time Incorrect Reaction Time? Conditions->Time Yes Sol_Moisture Solution: Use anhydrous reagents/solvents. Flame/oven-dry all glassware. Moisture->Sol_Moisture Sol_Stoichiometry Solution: Use >2.0 eq. AlCl₃. The product ketone complexes with the catalyst. Stoichiometry->Sol_Stoichiometry Sol_Purity Solution: Purify reagents. Distill p-xylene. Recrystallize anhydride. Purity->Sol_Purity Sol_Temp Solution: Optimize temperature. Start at 0°C, then allow to warm. Avoid excessive heat. Temp->Sol_Temp Sol_Time Solution: Monitor reaction via TLC/GC. Quench only after starting material is consumed. Time->Sol_Time

Troubleshooting workflow for low yield.
Question 2: The reaction starts, but then seems to stop, leaving a significant amount of unreacted p-xylene. I've already increased the AlCl₃ to 2.2 equivalents. What should I check next?

This scenario strongly points towards catalyst deactivation or poor reagent quality.

  • Catalyst Quality: Ensure you are using a fresh bottle of anhydrous aluminum chloride. AlCl₃ is highly hygroscopic and can absorb atmospheric moisture over time, even in a sealed container. A yellowish or clumpy appearance is a sign of hydration and reduced activity.[9]

  • Solvent Purity: The choice of solvent is critical. While p-xylene can act as its own solvent if used in large excess, other solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are often employed.[10] These solvents must be rigorously dried. For instance, DCM should be distilled from calcium hydride before use.

  • Acylating Agent Purity: The acylating agent, adipic anhydride, can also degrade over time through hydrolysis. Ensure it is pure and dry before use. If using adipoyl chloride, it is even more sensitive to moisture.

Question 3: My reaction mixture turns very dark or black, and the final product is a difficult-to-purify oil. What causes this?

A dark, tarry reaction mixture is usually indicative of side reactions or decomposition, often caused by excessive heat.[5]

  • Temperature Control: The Friedel-Crafts acylation is an exothermic reaction. The initial mixing of reagents, especially the addition of AlCl₃, should be performed at a low temperature (e.g., 0-5 °C) to control the reaction rate. After the initial exotherm subsides, the reaction can be allowed to warm to room temperature or be gently heated to drive it to completion. Uncontrolled temperature spikes can lead to polymerization and charring.

  • Order of Addition: The standard procedure involves creating a suspension of AlCl₃ and the solvent, cooling it, and then adding the acylating agent to form the reactive acylium ion complex. The p-xylene is typically added last, in a controlled, dropwise manner. Reversing this order can lead to uncontrolled reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the reactants?

The stoichiometry is a critical parameter for maximizing yield. Below is a table of recommended molar ratios based on adipic anhydride as the acylating agent.

ReagentMolar Equivalents (eq.)Rationale
p-Xylene1.0 - 5.0Can be the limiting reagent or used as the solvent. Using it in excess can drive the reaction to completion.
Adipic Anhydride1.0Typically the limiting reagent if p-xylene is used as the solvent.
Aluminum Chloride (AlCl₃)2.2 - 2.5Stoichiometric amounts are required. More than 2 equivalents are needed because both the product ketone and the carboxylic acid end will complex with AlCl₃.[3]

Q2: Can I use a different Lewis acid catalyst?

While AlCl₃ is the most common and potent catalyst, others can be used. Ferric chloride (FeCl₃) is a milder alternative, but it must be anhydrous.[6] Using hydrated forms like FeCl₃·6H₂O is a common mistake and will lead to reaction failure due to water deactivating the catalyst.[6][11] For greener alternatives, solid acid catalysts like certain zeolites have been explored, though they may require higher temperatures.[12][13]

Q3: How do I properly quench the reaction and work up the product?

A proper work-up is crucial to prevent product loss and ensure purity. The AlCl₃-ketone complex must be hydrolyzed.

  • Quenching: The reaction mixture should be cooled in an ice bath and then slowly and carefully poured onto crushed ice, often containing concentrated hydrochloric acid.[5] This is a highly exothermic and gas-evolving step and must be done in a well-ventilated fume hood with appropriate personal protective equipment. The acid helps to break up the aluminum complexes and keep aluminum salts dissolved in the aqueous phase.

  • Extraction: After quenching, transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). The product will be in the organic layer.

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Dilute HCl (to remove any remaining aluminum salts).

    • Water.

    • A saturated sodium bicarbonate or sodium hydroxide solution (to extract the carboxylic acid product into the aqueous layer as its carboxylate salt).

  • Acidification and Isolation: Collect the basic aqueous layer. Re-acidify it with concentrated HCl until the pH is ~1-2. The product, this compound, should precipitate as a solid. This solid can then be collected by vacuum filtration.

Q4: My final product is an off-white or yellowish solid. How can I purify it further?

Recrystallization is the most effective method for purifying the final product.

  • Solvent Selection: A mixed solvent system is often effective. A common choice is a mixture of toluene and hexanes or ethyl acetate and hexanes. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Procedure: Dissolve the crude solid in a minimal amount of the hot solvent (or the more soluble component of a mixed system). If the solution is colored, you can add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

Detailed Protocol: Recrystallization of Crude this compound

This protocol provides a reliable method for purifying the product obtained after acidic work-up.

  • Preparation:

    • Weigh the crude, dry product.

    • Choose an appropriate recrystallization solvent system (e.g., Toluene/Hexane).

    • In an Erlenmeyer flask, add the crude solid and a stir bar.

  • Dissolution:

    • Add a small amount of toluene to the flask, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add hot toluene in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent, as this will reduce recovery yield.[14]

  • Decolorization (Optional):

    • If the solution is highly colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (approx. 1-2% of the solute weight).

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling and promote the formation of larger, purer crystals.[14]

    • Once the solution has reached room temperature and crystal formation has begun, slowly add hexane (the anti-solvent) until the solution becomes slightly turbid. Reheat gently until the solution is clear again.

    • Allow the solution to cool undisturbed.

    • Once crystal growth appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Break the vacuum and wash the crystals with a small portion of cold hexane to remove any residual soluble impurities.

    • Dry the purified crystals in a vacuum oven at a temperature below the product's melting point to remove all residual solvent.

References

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Chemistry Online. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • Martins, P., & Rives, V. (2014). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Retrieved from [Link]

  • Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation?. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2023, February 23). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved from [Link]

  • SCIRP. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Retrieved from [Link]

  • International Journal of Scientific Research. (n.d.). Environmentally Benign Process for Acylation of Arenes Using Carboxylic Acidanhydrides as Acylating Agents in Presence of Soli. Retrieved from [Link]

  • MilliporeSigma. (n.d.). Friedel–Crafts Acylation. Retrieved from [Link]

  • ResearchGate. (2019, April 8). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Retrieved from [Link]

  • OpenStax. (2023, September 20). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. Organic Chemistry. Retrieved from [Link]

  • Reddit. (2017, June 25). Finding theoretical yield (Friedel Crafts Acylation Reaction). r/chemhelp. Retrieved from [Link]

  • Pearson+. (2024, July 28). Draw the product(s) of each of the following reactions:c. p-xylen.... Study Prep. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]

  • ResearchGate. (2017, October 11). (PDF) An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-6-oxohexanoic acid. Retrieved from [Link]

  • MDPI. (2023, January 20). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexanoic acid, 4-oxo-, ethyl ester. Retrieved from [Link]

  • Neilson Lab. (n.d.). Purification of Laboratory Chemicals, Sixth Edition. Retrieved from [Link]

  • PubMed. (2017, December 15). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Retrieved from [Link]

Sources

stability issues of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this molecule in solution. Our goal is to equip you with the knowledge to ensure the integrity of your experiments through a combination of foundational FAQs, detailed troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and inherent stability of this compound.

Q1: What are the recommended storage and handling procedures for this compound?

A: For the solid (neat) compound, it is crucial to maintain its integrity by preventing exposure to environmental factors. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2][3][4] For handling, standard laboratory personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is recommended.[2][4] All handling should be performed in a well-ventilated space or a chemical fume hood.[1][3]

Q2: What are the primary stability concerns for this compound when in solution?

A: As an aryl-keto-carboxylic acid, this compound has three main potential routes of degradation in solution:

  • Photodegradation: The aromatic ketone structure makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation.[5][6]

  • Oxidation: The molecule can be sensitive to oxidative conditions, potentially targeting the alkyl chain or the benzylic position adjacent to the ketone. The presence of oxidizing agents or dissolved oxygen can accelerate this process.[7]

  • Hydrolysis at Extreme pH: While generally stable, prolonged exposure to strongly acidic or basic conditions may promote hydrolysis, although this is typically a slower process for ketones compared to esters or amides.[8]

Q3: Which solvents are recommended for preparing stock solutions, and what are the best practices?

A: The choice of solvent is critical for both solubility and stability.

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are common choices for creating high-concentration stock solutions of organic molecules. For aqueous experimental buffers, it is best to make a concentrated stock in an organic solvent and then dilute it into the aqueous medium to the final desired concentration, ensuring the final organic solvent concentration is compatible with your assay.

  • Best Practices:

    • Always use high-purity, anhydrous-grade solvents to minimize contaminants and water content.

    • Prepare stock solutions fresh whenever possible.

    • If storage is necessary, store stock solutions in amber vials at -20°C or -80°C to protect from light and thermal degradation.[9]

    • Before use, allow the solution to thaw completely and come to room temperature to ensure homogeneity.

Q4: Is this compound susceptible to decarboxylation?

A: Decarboxylation is a primary degradation pathway for β-keto acids, where the ketone is at the beta position (C-3) relative to the carboxylic acid.[9] However, in this compound, the ketone is at the zeta position (C-6). This structural difference makes it significantly less prone to spontaneous or heat-induced decarboxylation under typical experimental conditions. Degradation via this pathway is not a primary concern unless the molecule is subjected to extreme heat or specific chemical reactions.

Q5: How does pH influence the stability of this compound in aqueous solutions?

A: The pH of the solution can impact stability. The carboxylic acid moiety will be protonated at low pH and deprotonated (as a carboxylate anion) at neutral to alkaline pH. While the deprotonated form is generally more stable against certain reactions, extreme pH values can catalyze degradation.[9][10] It is advisable to conduct experiments in buffered solutions within a pH range of 5-8 to maintain stability, unless the experimental design requires otherwise. A study on a related compound, 6-oxohexanoic acid, showed stable production at pH 7.0.[11][12]

Troubleshooting Guide: Stability in Solution

This guide provides a problem-and-solution framework for common issues encountered during experimentation.

Problem 1: My compound's measured concentration is decreasing over time in solution.

Potential Cause Explanation & Troubleshooting Steps
Photodegradation The aromatic ketone moiety is a chromophore that can absorb UV-Vis light, leading to photochemical reactions. Solution: Protect your solutions from light at all stages of preparation, storage, and experimentation by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient lab light.[5]
Oxidative Degradation Dissolved oxygen in the solvent or the presence of trace metal ions can catalyze oxidation. Solution: Consider de-gassing your solvents by sparging with nitrogen or argon before preparing solutions. If your experiment is sensitive to oxidation, you may consider adding a small amount of an antioxidant, but this must be validated for compatibility with your assay.
Adsorption to Surfaces The compound may adsorb to the surfaces of plastic or glass containers, especially at low concentrations, leading to an apparent decrease in concentration. Solution: Use low-adsorption plasticware or silanized glass vials. Include a surfactant at a low concentration (e.g., 0.01% Tween-20) in your buffer if compatible with your experiment to reduce non-specific binding.

Problem 2: I am observing new or growing peaks in my HPLC/LC-MS analysis.

Potential Cause Explanation & Troubleshooting Steps
Formation of Degradation Products The new peaks are likely degradants resulting from hydrolysis, oxidation, or photodegradation. Their structures will be related to the parent compound. Solution: Perform a forced degradation study (see Protocol 1) to intentionally generate and identify potential degradation products. This involves exposing the compound to stress conditions (acid, base, peroxide, light, heat) and analyzing the resulting mixture, typically by LC-MS, to characterize the new peaks.[13]
Solvent-Related Impurities The impurities may be artifacts from the solvent or reactions between the compound and the solvent (e.g., transesterification with methanol). Solution: Always run a solvent blank in your analysis. Use high-purity (e.g., HPLC or MS-grade) solvents. If using a reactive solvent like methanol, prepare solutions fresh and analyze them promptly.

Problem 3: My experimental results are showing poor reproducibility.

Potential Cause Explanation & Troubleshooting Steps
Inconsistent Compound Concentration If the compound degrades between the time of solution preparation and its use in the assay, the effective concentration will vary, leading to inconsistent results. Solution: Prepare fresh solutions for each experiment from a solid aliquot. If using a frozen stock, ensure it is used within a validated stability window. Perform a quick concentration check via UV-Vis spectroscopy or HPLC before critical experiments.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing stability issues.

troubleshooting_workflow start Inconsistent Results or Unexpected Analytical Data check_prep Review Solution Preparation & Storage Procedures start->check_prep is_light_protected Is solution protected from light? check_prep->is_light_protected protect_light Action: Use amber vials or wrap in foil. Re-test. is_light_protected->protect_light No is_fresh Was the solution prepared fresh? is_light_protected->is_fresh Yes protect_light->check_prep prepare_fresh Action: Prepare fresh solution from solid. Re-test. is_fresh->prepare_fresh No forced_degradation Conduct Forced Degradation Study (See Protocol 1) is_fresh->forced_degradation Yes prepare_fresh->check_prep id_products Identify Degradation Products (e.g., by LC-MS) forced_degradation->id_products optimize_conditions Optimize Storage/Experimental Conditions (pH, Temp, Solvent) id_products->optimize_conditions final_protocol Establish Validated Protocol for Compound Handling optimize_conditions->final_protocol

Caption: A logical workflow for troubleshooting stability issues.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key stability assessment experiments.

Protocol 1: Forced Degradation Study

This study is designed to rapidly identify potential degradation pathways and products.

Objective: To generate and identify degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (or TFA) for mobile phase

  • 1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC system with UV/PDA and Mass Spectrometry (MS) detectors

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions (perform in parallel):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Photodegradation: Place 2 mL of the stock solution in a clear vial and expose it to a photostability chamber (or direct sunlight) for 48 hours. Keep a control sample wrapped in foil at the same temperature.

    • Thermal Degradation: Incubate 2 mL of the stock solution in an oven at 80°C for 48 hours.

  • Sample Preparation for Analysis:

    • Before injection, cool all samples to room temperature.

    • Neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.

    • Dilute all samples (including a "time-zero" unstressed control) to a final concentration of ~50 µg/mL with the mobile phase starting composition.

  • LC-MS Analysis:

    • Analyze the samples using a suitable C18 column.

    • Use a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Monitor the parent compound and any new peaks with both UV and MS detectors.

    • Characterize the mass-to-charge ratio (m/z) of the new peaks to propose structures for the degradation products.

Potential Degradation Pathways Diagram

This diagram illustrates the likely chemical transformations the molecule may undergo.

degradation_pathways cluster_main This compound cluster_products Potential Degradation Products parent Parent Compound C₁₄H₁₈O₃ oxidation Oxidized Products (e.g., hydroxylation on ring or chain) parent->oxidation Oxidation (e.g., H₂O₂) photolysis Photolytic Products (e.g., cleavage products) parent->photolysis Photodegradation (UV/Vis Light) hydrolysis Hydrolytic Products (unlikely under mild conditions) parent->hydrolysis Hydrolysis (Strong Acid/Base)

Caption: Potential degradation pathways for the parent compound.

References

  • Greenbook.net. (2015, June 12). Safety Data Sheet. Retrieved from [Link]

  • Eurofins. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]

  • Antonious, M. K., et al. (2016). Effect of Molecular Structure on the Relative Hydrogen Peroxide Scavenging Ability of Some α-Keto Carboxylic Acids. Journal of Pharmaceutical Sciences, 105(8), 2452-2458.
  • U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Dichlorvos. Retrieved from [Link]

  • Isobe, K., et al. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. Bioscience, Biotechnology, and Biochemistry, 81(12), 2407-2410.
  • Shaktawat, A., et al. (2023). Isolation and characterization of photo-catalytically degraded products of pyroxasulfone using myriad analytical techniques. Pollution Research, 42(3), 343-353.
  • Isobe, K., et al. (2017). An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid by an enzyme oxidizing ω-amino compounds from Phialemonium sp. AIU 274. PubMed. Retrieved from [Link]

  • Tong, H., et al. (2024).
  • MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • Wang, C., et al. (2025). Photodegradation of typical psychotropic drugs in the aquatic environment: a critical review. Environmental Science: Processes & Impacts.
  • Lhiaubet-Vallet, V., et al. (2021). Photocatalytic degradation of drugs in water mediated by acetylated riboflavin and visible light. Journal of Environmental Chemical Engineering, 9(5), 106087.
  • Mondloch, J. E., et al. (2015). Instantaneous Hydrolysis of Nerve-Agent Simulants with a Six-Connected Zirconium-Based Metal-Organic Framework.
  • Janna, H., et al. (2023). Abiotic transformation of radiolabelled 6-PPD and 6-PPDQ in water and in presence of nitrogen/air/ozone and light. ChemRxiv.
  • Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]

  • Moreira, F. C., et al. (2025).
  • Meenakshisundaram, S. P., & Sockalingam, K. (2012). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic study. Der Pharma Chemica, 4(3), 1125-1134.

Sources

Technical Support Center: Solubility Optimization for 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

The Challenge: Users frequently report precipitation ("crashing out") of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid when diluting from DMSO stock solutions into aqueous biological media.[1]

The Science: This molecule acts as an amphiphile with a conflict between its two ends:

  • Lipophilic Tail: The 2,5-dimethylphenyl ketone moiety is highly hydrophobic (LogP

    
     2.5–3.0).[1]
    
  • Polar Head: The terminal carboxylic acid (

    
    ) requires ionization to be soluble in water.[1]
    

Root Cause: When you dilute a DMSO stock (pH neutral/unbuffered) into media, if the local pH is below the


 or if the ionic strength causes "salting out," the molecule aggregates before it can ionize.
Physicochemical Data Table
PropertyValue (Approx.)Implication for Assay
Molecular Weight 234.29 g/mol Small molecule, rapid diffusion.[1]
LogP (Octanol/Water) ~2.7Moderately lipophilic; requires carrier proteins or DMSO.[1]
pKa (Acidic) 4.2 – 4.8Soluble only when ionized (pH > 6.0).[1] Insoluble in acidic buffers.[1]
Water Solubility < 1 mg/mL (Neutral)Poor solubility without pH adjustment.[1]
DMSO Solubility > 50 mMExcellent stock solvent.[1]

Troubleshooting Workflow (Decision Tree)

Before altering your protocol, use this logic flow to identify the specific failure point in your solubility strategy.

Solubility_Troubleshooting Start Precipitate Observed Upon Dilution? Check_Conc Is Final Conc > 100 µM? Start->Check_Conc Yes Check_pH Is Buffer pH < 7.0? Check_Conc->Check_pH No Action_BSA Use Protocol B: BSA Complexation Check_Conc->Action_BSA Yes (Saturation Risk) Check_DMSO Is Final DMSO > 1%? Check_pH->Check_DMSO No Action_Buffer Adjust Buffer to pH 7.4 (Force Ionization) Check_pH->Action_Buffer Yes (Protonated Acid) Action_StepDown Use Protocol A: Step-Down Dilution Check_DMSO->Action_StepDown No (Shock Precipitation) Action_Limit Reduce Stock Conc. (Avoid Supersaturation) Check_DMSO->Action_Limit Yes (Solvent Toxicity)

Figure 1: Diagnostic logic for identifying the cause of precipitation.[1] Blue nodes represent decision points; Green/Yellow nodes represent corrective actions.

Validated Protocols

Protocol A: The "Solvent-Shift" Step-Down Method

Best for: Standard biochemical assays (IC50 determination) where protein carriers (BSA) are not desired.[1]

The Logic: Directly pipetting 1 µL of DMSO stock into 1000 µL of media creates a transient "supersaturated zone" at the pipette tip, causing immediate precipitation. This protocol uses an intermediate step to lower the dielectric constant gradient.

Materials:

  • Compound Stock (10 mM in DMSO)[1][2]

  • Intermediate Solvent: Sterile PBS (pH 7.[1]4) or Serum-Free Media[1]

  • Vortex mixer[1][2]

Steps:

  • Prepare Intermediate: In a microtube, add 90 µL of PBS.

  • First Dilution (10x): Slowly add 10 µL of your 10 mM DMSO stock to the PBS while vortexing vigorously .

    • Result: A 1 mM solution in 10% DMSO.[1] (This may look slightly cloudy; this is a "metastable" state).[1]

  • Final Dilution: Immediately transfer the required volume of this Intermediate to your final assay plate (e.g., 10 µL into 90 µL media).

    • Final Conc: 100 µM in 1% DMSO.

    • Why it works: The compound is already partially hydrated, preventing the "shock" of pure DMSO hitting pure water.

Protocol B: BSA-Complexation (The "Carrier" Method)

Best for: Cell-based assays where high concentrations (>50 µM) are needed.[1]

The Logic: Serum albumin (BSA/FBS) has high-affinity hydrophobic pockets that bind the dimethylphenyl tail, keeping the molecule in solution while leaving the active headgroup accessible.

Steps:

  • Prepare a 5% BSA (w/v) stock solution in PBS (pH 7.4). Filter sterilize (0.22 µm).

  • Add your DMSO stock compound directly to the 5% BSA solution.[1]

  • Incubate at 37°C for 15 minutes with gentle shaking.

  • Dilute this "Compound-BSA complex" into your cell culture media.[1]

    • Note: Ensure your vehicle control also contains the same % of BSA.

Critical Mechanism: The pH-Solubility Relationship[1]

Understanding the ionization state is critical for this specific keto-acid.[1]

Ionization_Mechanism Acid Protonated Form (COOH) INSOLUBLE Base Ionized Form (COO-) SOLUBLE Acid->Base Deprotonation Buffer Buffer pH > pKa (4.8) Buffer->Base Drives Equilibrium

Figure 2: At pH 7.4, the equilibrium shifts right, favoring solubility.[1] If your media turns yellow (acidic) due to cell metabolism, the compound may precipitate.

Technical Insight: If you are running a long-duration assay (24-48h), check the color of your media. If the phenol red turns yellow (pH < 6.5), this compound may precipitate onto the cell monolayer, causing false toxicity (physical suffocation of cells rather than chemical toxicity).[1] Recommendation: Use HEPES-buffered media to maintain pH 7.4.[1]

Frequently Asked Questions (FAQs)

Q: Can I freeze the intermediate dilution (10% DMSO)? A: No. The intermediate dilution is thermodynamically unstable.[1] It relies on kinetic solubility.[1] If you freeze it, the crystals will nucleate and will not redissolve upon thawing. Always prepare fresh.

Q: My DMSO stock froze in the -20°C freezer. Is it ruined? A: No. Pure DMSO freezes at 19°C.[1] This is normal. Thaw it completely at 37°C and vortex extensively before use to ensure no concentration gradients exist in the vial.

Q: I see a "film" on the surface of my wells. What is that? A: This is the lipophilic "tail" of the molecule orienting itself at the air-water interface. This reduces the effective concentration in the bulk media.[2]

  • Fix: Add 0.01% Tween-80 or use the BSA Protocol (Protocol B) to sequester the compound in the bulk phase.[1]

Q: Why does the compound precipitate in PBS but not in DMEM? A: DMEM contains amino acids and salts that can sometimes act as hydrotropes, but more importantly, if your DMEM has FBS (Serum), the serum proteins are solubilizing the compound. PBS is a "harsh" solvent for lipophilic drugs because it has high ionic strength (salting out effect) and no proteins.[1]

References

  • PubChem. 2,5-Dimethyl-6-oxohexanoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Academic Press.[1] (Standard text regarding LogP/pKa solubility relationships).

Sources

dealing with emulsion formation during workup of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Emulsion Formation during the Synthesis of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Executive Summary & Chemical Context

The Challenge: The synthesis of this compound typically involves the Friedel-Crafts acylation of p-xylene with adipic anhydride (or adipoyl chloride) catalyzed by aluminum chloride (


).

The Root Cause: The formation of intractable emulsions during workup is driven by two converging factors:

  • Aluminum Hydroxide Gelation: Upon quenching with water, uncomplexed

    
     hydrolyzes to form aluminum hydroxide (
    
    
    
    ), a gelatinous precipitate that stabilizes oil-in-water emulsions.
  • Amphiphilic Product Nature: The target molecule contains a lipophilic dimethylphenyl tail and a hydrophilic carboxylic acid head. At neutral or slightly basic pH, this molecule acts as a surfactant, lowering interfacial tension and "locking" the emulsion.

The Mechanics of Emulsion (Why is this happening?)

To solve the problem, you must understand the species present in your flask. The aluminum catalyst does not simply "disappear" upon quenching; it changes state based on pH.

Diagram 1: The Aluminum-Surfactant Trap

This diagram illustrates how the standard water quench creates the perfect storm for emulsions.

EmulsionMechanism Reaction Reaction Mixture (Product-AlCl3 Complex) Quench Water Quench (Neutral pH) Reaction->Quench Hydrolysis Hydrolysis of Al Species Quench->Hydrolysis AlSpecies Formation of Al(OH)3 (Gelatinous Solid) Hydrolysis->AlSpecies Generates Solids ProductState Target Molecule (Acting as Surfactant) Hydrolysis->ProductState Releases Product Emulsion STABLE EMULSION (Gel network traps organic/aqueous phases) AlSpecies->Emulsion Stabilizes Interface ProductState->Emulsion Lowers Surface Tension

Caption: Figure 1. The formation of stable emulsions via the interaction of gelatinous aluminum hydroxides and the surfactant-like target molecule.

Prevention Protocols (Standard Operating Procedures)

Do not use a neutral water quench. The most effective way to deal with emulsions is to prevent the formation of


 entirely.
Protocol A: The Strong Acid Quench (Recommended)

Best for: Acid-stable products like this compound.

The Logic: At pH < 1, Aluminum exists as soluble


 or 

ions, which do not form gels.
  • Preparation: Prepare a 3M HCl solution mixed with crushed ice (approx. 500g ice/200mL HCl per 0.1 mol reaction).

  • Quenching: Pour the reaction mixture slowly into the vigorously stirred acid/ice slurry. Do not add water to the reaction; add the reaction to the acid.

  • Phase Check: Ensure the aqueous layer is distinctly acidic (pH < 1). If the layers are murky, add more conc. HCl until the aluminum salts dissolve completely.

  • Separation: The product will reside in the organic layer (DCM or Chloroform). The aqueous layer should be clear/yellowish but free of suspended solids.

Protocol B: The Rochelle Salt Method (The "Gold Standard")

Best for: Stubborn emulsions or if you suspect acid-sensitivity.

The Logic: Potassium Sodium Tartrate (Rochelle Salt) acts as a bidentate ligand, chelating Aluminum into a water-soluble complex that does not precipitate.

  • Preparation: Prepare a saturated aqueous solution of Rochelle Salt.

  • Quenching: Quench the reaction carefully with a small amount of water at 0°C.

  • Complexation: Add the Rochelle Salt solution (approx. 50mL per gram of

    
    ).
    
  • Agitation: Stir vigorously at room temperature for 1–2 hours .

    • Note: This wait time is critical. You must wait for the initial cloudy precipitate to dissolve into two clear layers.

  • Separation: Layers should separate cleanly.

Troubleshooting & Rescue (The "I'm Stuck" Guide)

If you already have an emulsion in your separatory funnel, follow this decision tree to break it.

Diagram 2: Emulsion Rescue Workflow

RescueWorkflow Start Emulsion Detected Step1 Add Saturated Brine (Increase Ionic Strength) Start->Step1 Check1 Did it break? Step1->Check1 Step2 Acidify Aqueous Layer (Add Conc. HCl to pH < 1) Check1->Step2 No Success Proceed to Extraction Check1->Success Yes Check2 Did it break? Step2->Check2 Step3 Filter through Celite pad (Remove particulate stabilizers) Check2->Step3 No Check2->Success Yes Check3 Did it break? Step3->Check3 Step4 Centrifugation (Mechanical Separation) Check3->Step4 No Check3->Success Yes Step4->Success

Caption: Figure 2. Step-by-step decision matrix for resolving persistent emulsions in the lab.

Detailed Rescue Steps:
  • The Brine Bomb: Add saturated NaCl solution.[1][2] The high ionic strength "salts out" the organics, forcing phase separation.

  • The Acid Spike: If the aqueous layer is milky white, it is likely

    
    . Add concentrated HCl dropwise with gentle swirling until the white solid dissolves.
    
  • Filtration: If a "rag layer" (suspended crud at the interface) persists, filter the entire biphasic mixture through a pad of Celite 545 in a sintered glass funnel. The Celite traps the particulate matter stabilizing the emulsion.

  • Solvent Swapping: If using DCM (Density ~1.33), the density is close to the brine/aluminum mixture (Density ~1.1-1.2). Diluting the organic layer with Ethyl Acetate or Diethyl Ether can change the density enough to force separation (Organic layer moves to top).

Frequently Asked Questions (FAQs)

Q: Can I use a basic workup (NaOH) to dissolve the Aluminum? A: Technically, yes, Aluminum dissolves in excess base to form aluminates (


). However,  your product is a carboxylic acid. At high pH, your product will deprotonate and move into the aqueous layer.
  • Risk:[3][4][5] You might accidentally discard your product with the aqueous waste.

  • Fix: If you use NaOH, you must wash the aqueous layer with organic solvent (to remove impurities), then re-acidify the aqueous layer to pH < 2 to precipitate/extract your product.

Q: Why is my organic layer at the bottom? A: Friedel-Crafts reactions often use Dichloromethane (DCM) or Chloroform. These are denser than water.

  • DCM Density: 1.33 g/mL

  • Water Density: 1.00 g/mL

  • Warning: If you add significant amounts of Brine or dissolve heavy Aluminum salts, the aqueous density can rise to >1.2 g/mL, causing "phase inversion" where the layers have similar densities and refuse to separate. Dilute with more DCM to maintain the density gap.

Q: I filtered through Celite, but the filtrate is still cloudy. Why? A: You may have "micro-droplets" of water suspended in the organic phase. Dry the organic layer over Anhydrous Magnesium Sulfate (


).[6] The drying agent will absorb the water and clarify the solution.

Data Summary: Solvent Selection Guide

SolventDensity (g/mL)Emulsion RiskRecommendation
Dichloromethane (DCM) 1.33High Standard solvent, but density is close to Al-salt solutions.
Chloroform 1.49MediumBetter density difference than DCM, but more toxic.
Ethyl Acetate 0.90LowGood for extraction after quenching. Organic layer will be on top.
Diethyl Ether 0.71LowExcellent separation, but highly flammable.

References

  • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Friedel-Crafts Acylation Workup Procedures. Longman Scientific & Technical, 1989.
  • Organic Syntheses , Coll. Vol. 2, p. 8 (1943). Aluminum Chloride Removal via Acidic Quench.[1][7]

  • Fieser, L. F., & Fieser, M.Reagents for Organic Synthesis. (Standard reference for Rochelle Salt workups).
  • BenchChem Technical Support . Removal of Aluminum Chloride Catalyst.

  • University of Rochester . Workup: How to Manage an Emulsion.

Sources

alternative catalysts for the synthesis of 6-aryl-6-oxohexanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support Knowledge Base for researchers encountering difficulties with the synthesis of 6-aryl-6-oxohexanoic acids (aroylvaleric acids). It moves beyond standard textbook definitions to address experimental failure points, catalyst deactivation, and process optimization.

Topic: Alternative Catalysts for 6-Aryl-6-Oxohexanoic Acid Synthesis Ticket Category: Friedel-Crafts Acylation / Green Chemistry Support Level: Tier 3 (Senior Scientist)

Executive Summary & Chemistry Context

The Challenge: The classical synthesis involves reacting adipoyl chloride or adipic anhydride with an arene using stoichiometric AlCl₃. The Issues:

  • Stoichiometric Waste: AlCl₃ complexes with the product, requiring >1.1 equivalents.

  • Safety: Violent hydrolysis upon workup.

  • Selectivity: Difficulty controlling mono- vs. di-acylation.

The Solution: Catalytic alternatives utilizing Solid Acids (Zeolites) , Metal Triflates , and Heteropolyacids (HPAs) . These catalysts operate via a reversible activation mechanism, allowing for sub-stoichiometric loading (1–10 mol%) and easier recovery.

Core Reaction Pathway

The synthesis targets the acylation of an aromatic ring (Ar-H) with adipic anhydride (often polymeric) or adipic acid (activated in situ).



Catalyst Selection Matrix

Use this table to select the correct catalyst based on your specific substrate and available equipment.

Substrate TypeRecommended CatalystKey AdvantageCommon Pitfall
Electron-Rich (e.g., Anisole, Xylene)Zeolite H-Beta (Si/Al ~25)High para-selectivity due to pore shape; easy filtration.Pore Clogging: Large product molecules can get trapped, deactivating the catalyst.
Electron-Neutral (e.g., Benzene, Toluene)Metal Triflates (Hf(OTf)₄, Sc(OTf)₃)High thermal stability; water-tolerant (no need for dry box).Solubility: Catalyst may not dissolve in non-polar arenes; requires ionic liquid or nitromethane.
Acid-Sensitive or Deactivated Heteropolyacids (e.g., H₃PW₁₂O₄₀)Superacidic strength without the corrosivity of HF/SbF₅.Leaching: Active phase can leach into polar solvents, complicating recycling.
High Viscosity Reagents Sulfated Zirconia (SO₄²⁻/ZrO₂)Mesoporous structure allows better mass transfer than microporous zeolites.Sulfate Loss: Hydrolysis of sulfate groups over time reduces acidity.

Visualizing the Mechanism & Troubleshooting Logic

Diagram 1: The Catalytic Cycle (Metal Triflate)

This diagram illustrates the "Green" activation cycle where the catalyst is regenerated, unlike the AlCl₃ "trap."

G Start Adipic Anhydride (Polymeric/Cyclic) Complex Activated Acyl-Triflate Complex Start->Complex Coordination Catalyst Metal Triflate (M(OTf)n) Catalyst->Complex Transition Sigma Complex (Wheland Intermediate) Complex->Transition + Arene Arene Arene (Ar-H) Arene->Transition Product 6-Aryl-6-oxohexanoic Acid Transition->Product - H+ Regen Catalyst Regeneration Product->Regen Dissociation Regen->Catalyst Cycle Repeats

Caption: The Metal Triflate catalytic cycle. Note that the catalyst dissociates from the product ketone, unlike AlCl₃.

Diagram 2: Troubleshooting Decision Tree

Follow this logic when your yield is low (<40%).

Troubleshooting Start Yield < 40%? Substrate Is Substrate Electron Poor? Start->Substrate Temp Reaction Temp > 100°C? Substrate->Temp No (Electron Rich) Action1 Switch to Hf(OTf)4 or Bi(OTf)3 Substrate->Action1 Yes CatType Catalyst Type? Temp->CatType Yes Action2 Increase Temp (Activation Energy) Temp->Action2 No PoreSize Using H-ZSM-5? CatType->PoreSize Zeolite Moisture Solvent Wet? CatType->Moisture Triflate Action3 Switch to H-Beta (Larger Pores) PoreSize->Action3 Yes (Pores too small) Action4 Dry Solvent (Hydrolysis Competition) Moisture->Action4 Yes

Caption: Diagnostic flow for low-yield scenarios. Focuses on steric constraints and electronic deactivation.

Standard Operating Procedures (SOPs)

SOP-01: Zeolite-Catalyzed Synthesis (H-Beta)

Target: Synthesis of 6-(4-methoxyphenyl)-6-oxohexanoic acid. Rationale: Zeolite H-Beta has a 12-membered ring system with large pores (approx 0.76 nm), sufficient to accommodate the adipoyl chain without rapid coking.

  • Catalyst Activation (CRITICAL):

    • Calcine Zeolite H-Beta (Si/Al ratio 25) at 550°C for 5 hours in air.

    • Why? Removes adsorbed water which poisons Lewis acid sites.

  • Reaction Setup:

    • Mix Adipic Anhydride (10 mmol) and Anisole (50 mmol - acts as solvent) in a round-bottom flask.

    • Add Activated Zeolite H-Beta (10 wt% relative to anhydride).

  • Execution:

    • Heat to 120°C under N₂ atmosphere with vigorous stirring (800 rpm).

    • Note: High shear is needed to overcome mass transfer resistance in heterogeneous catalysis.

  • Workup:

    • Cool to room temperature.

    • Filter catalyst (save for regeneration).

    • Distill off excess anisole.

    • Recrystallize residue from Hexane/Ethyl Acetate.

SOP-02: Metal Triflate Synthesis (Sc(OTf)₃)

Target: Synthesis of 6-phenyl-6-oxohexanoic acid (Benzene substrate). Rationale: Benzene is less reactive; Sc(OTf)₃ offers a balance of strong Lewis acidity and water tolerance.

  • Reaction Setup:

    • Combine Adipic Anhydride (10 mmol), Benzene (20 mmol), and Sc(OTf)₃ (0.5 mmol, 5 mol%).

    • Add Nitromethane (CH₃NO₂, 5 mL) as solvent.

    • Why Nitromethane? It stabilizes the acylium intermediate via the "reservoir effect," preventing decomposition while maintaining high electrophilicity.

  • Execution:

    • Reflux at 80°C for 6–12 hours.

  • Quench & Recovery:

    • Cool and add water. The catalyst will partition into the aqueous phase.

    • Extract product with Ethyl Acetate.[1]

    • Catalyst Recycling: Evaporate the aqueous phase to recover Sc(OTf)₃. Dry at 200°C under vacuum before reuse.

Troubleshooting & FAQs

Ticket #001: "My Zeolite catalyst worked once but failed the second time."

Diagnosis: Coke formation (polymerization of reactants) inside the pores. Fix: Simple solvent washing is insufficient. You must perform oxidative regeneration .

  • Protocol: Wash with acetone

    
     Dry 
    
    
    
    Calcine at 550°C for 4 hours. This burns off the organic carbon deposits ("coke") and restores pore volume.
Ticket #002: "I am getting the cyclic tetralone instead of the linear keto-acid."

Diagnosis: Over-reaction. The linear keto-acid product can undergo a second intramolecular acylation to form a tetralone derivative if the acidity is too high or the temperature is prolonged. Fix:

  • Reduce Temperature: Drop reaction temperature by 20°C.

  • Monitor Time: Stop the reaction immediately upon consumption of the anhydride (monitor via TLC/GC).

  • Switch Catalyst: Move from a Superacid (Sulfated Zirconia) to a milder Zeolite (H-Beta).

Ticket #003: "The Adipic Anhydride is not dissolving."

Diagnosis: Adipic anhydride is often polymeric and has poor solubility in non-polar aromatics. Fix:

  • Use a Co-solvent: Add a small amount of Sulfolane or Ionic Liquid ([BMIM][PF6]) to solubilize the anhydride.

  • Alternative Reagent: Use Adipic Acid + Trifluoroacetic Anhydride (TFAA) + Catalyst. The TFAA generates a mixed anhydride in situ which is much more soluble and reactive.

References

  • Corma, A., et al. (2001). "Zeolites as catalysts for the acylation of aromatics."[2][3][4][5][6][7] Journal of Catalysis.

    • Key Insight: Establishes H-Beta as the superior zeolite for acyl
  • Kobayashi, S., et al. (2002). "Rare-earth metal triflates as water-tolerant Lewis acid catalysts in organic synthesis." Chemical Reviews.

    • Key Insight: Defines the protocol for recovering and reusing Sc(OTf)₃ and Bi(OTf)₃.
  • Kozhevnikov, I. V. (2003). "Friedel-Crafts acylation and related reactions catalyzed by heteropoly acids." Applied Catalysis A: General.

    • Key Insight: Details the use of Keggin-type HPAs for acylation of deactivated substr
  • Sartori, G., & Maggi, R. (2006). "Advances in Friedel-Crafts Acylation: Reactions and Catalysts." CRC Press.[8]

    • Key Insight: Comprehensive overview of "Green" altern

Sources

troubleshooting Friedel-Crafts acylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Friedel-Crafts Acylation Current Status: Online | Ticket Priority: High

Welcome to the Reaction Engineering Support Hub.

Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Friedel-Crafts Acylation (AlCl₃ Mediated)

You are likely here because your reaction has stalled, your work-up is an emulsion nightmare, or you are seeing the wrong regioselectivity. Unlike alkylation, Friedel-Crafts acylation is generally robust, but it suffers from a unique set of "silent killers" related to complexation and solubility.

Below is a non-linear troubleshooting guide designed to diagnose your specific failure mode.

Module 1: The "Dead on Arrival" Reaction (Initiation Failures)

Symptom: TLC shows only starting material after 1 hour. No HCl evolution observed.[1]

Q: Did your catalyst "smoke" when you opened the jar?

  • The Diagnostic: Anhydrous Aluminum Chloride (

    
    ) is hygroscopic. If the particles are grey, sticky, or do not fume vigorously in moist air, the catalyst is dead. It has hydrolyzed to 
    
    
    
    and
    
    
    .
  • The Fix: Use fresh, yellow-green granular

    
    . If you must use an old bottle, perform a sublimation (190°C under vacuum) to purify it, though buying fresh is more cost-effective.
    

Q: Which "Order of Addition" did you use?

  • The Context: The sequence of mixing determines the concentration of the active electrophile (the Acylium ion).

  • The Solution: Switch to the Perrier Addition method.

    • Suspend

      
       in solvent (DCM or Nitromethane).[2]
      
    • Add Acid Chloride first. Stir 15 mins. (Observation: Solid

      
       should dissolve/change form as the Acylium salt forms).
      
    • Add the aromatic substrate last. Why? This ensures the active electrophile is fully formed before it encounters the substrate, preventing substrate-catalyst side reactions.

Q: Are you trying to acylate an Aniline or Phenol?

  • The Hard Truth: You cannot directly acylate free anilines.[3] The basic amine lone pair reacts faster with

    
     than the acid chloride does, forming a Lewis Acid-Base adduct (
    
    
    
    ). This places a positive charge on the nitrogen, turning a strong activator into a strong deactivator.
  • The Fix: Protect the amine as an acetamide (Acetanilide) before acylation.

Module 2: The "Stalled at 50%" (Stoichiometry & Kinetics)

Symptom: Reaction starts well but stops exactly halfway, regardless of time.

Q: Did you calculate equivalents based on "Catalytic" amounts?

  • The Science: Friedel-Crafts Acylation is NOT catalytic with respect to Lewis Acid. It is stoichiometric.

  • The Mechanism: The product is a ketone.[1][4][5][6][7] The ketone oxygen is a Lewis Base.[5] It coordinates tightly to the Aluminum, "poisoning" the catalyst.

  • The Rule: You need >1.1 equivalents of

    
     per carbonyl group formed.[5]
    
    • Acid Chloride: Use 1.2 – 1.5 equiv

      
      .
      
    • Acid Anhydride: Use 2.5 – 3.0 equiv

      
       (The byproduct acid also traps aluminum).
      
Data Table: Stoichiometry Impact on Yield (Benzene + Acetyl Chloride)
AlCl₃ EquivalentsReaction StateExpected YieldMechanism of Failure
0.1 (Catalytic)Trace Product< 5%Product-Catalyst Complexation immediately removes active catalyst.
1.0 (Exact)Incomplete60-80%Equilibrium issues; some catalyst lost to moisture or impurities.
1.2 (Standard) Complete > 90% Sufficient excess to drive complexation of all product.
3.0 (Excess)Complete> 90%Wasteful, difficult work-up, risk of polymerization.
Visualizing the "Product Trap"

The diagram below illustrates why the reaction requires stoichiometric aluminum.

G Start Reagents (R-COCl + AlCl3) Acylium Active Electrophile (Acylium Ion) Start->Acylium Activation Attack Electrophilic Attack on Ring Acylium->Attack ProductFree Free Ketone (Transient) Attack->ProductFree - HCl ProductComplex DEAD END: Product-AlCl3 Complex (Catalyst Sequestration) ProductFree->ProductComplex Fast & Irreversible (Requires 1 eq AlCl3) Hydrolysis Acid Hydrolysis (Work-up) ProductComplex->Hydrolysis Add H2O/HCl FinalProduct Final Ketone Hydrolysis->FinalProduct Release

Caption: The "Product Trap" mechanism showing why the catalyst is consumed during the reaction.

Module 3: The "Wrong Isomer" (Selectivity Issues)

Symptom: You wanted Para-substitution, but got Meta or Ortho.

Q: What solvent are you using?

  • The Insight: Solvents in Friedel-Crafts are not inert; they dictate the transition state energy.

  • Scenario A: Non-Polar (DCM, CS₂, 1,2-DCE).

    • Mechanism: Heterogeneous reaction (precipitate forms).

    • Outcome: Favors Kinetic Control (often para due to sterics, or alpha in naphthalene).

  • Scenario B: Polar (Nitrobenzene, Nitromethane).

    • Mechanism: Homogeneous reaction (complex dissolves).

    • Outcome: Favors Thermodynamic Control (reversible attack allows rearrangement to the most stable position, e.g., beta in naphthalene).

Q: Are you seeing alkyl migration?

  • The Fix: Unlike alkylation, acylation rarely rearranges the carbon skeleton of the electrophile (no carbocation rearrangement). However, if your substrate has alkyl groups (e.g., t-butylbenzene), the strong Lewis Acid can cause the alkyl group to migrate or fall off (de-alkylation) before acylation occurs.

  • Solution: Lower the temperature to 0°C. If that fails, switch to a milder Lewis Acid like

    
     or 
    
    
    
    .

Module 4: The "Emulsion Nightmare" (Work-up)

Symptom: You added water, and now you have a thick, white, unfilterable goo.

Q: How did you quench the reaction?

  • The Problem: Adding water to

    
     creates Aluminum Hydroxide (
    
    
    
    ), a gelatinous precipitate that traps organic oil, creating stable emulsions.
  • Method A: The Standard Acid Quench (Robust)

    • Pour the reaction mixture slowly into a beaker containing Ice + Conc. HCl .

    • Why: The HCl keeps aluminum in the aqueous phase as soluble

      
       or 
      
      
      
      , preventing the formation of the hydroxide gel.
  • Method B: The Rochelle Salt Wash (For Acid-Sensitive Products)

    • Quench with a saturated solution of Potassium Sodium Tartrate (Rochelle Salt).

    • Why: The tartrate binds aluminum into a water-soluble chelate, breaking the emulsion without strong acid.

Standard Operating Procedure (SOP)

Protocol: Acylation of Anisole (Example)

  • Setup: Flame-dry a 3-neck Round Bottom Flask (RBF). Equip with magnetic stir bar, addition funnel, and

    
     inlet (to a bubbler/scrubber—HCl gas will evolve).
    
  • Catalyst Suspension: Add 1.2 eq anhydrous

    
     and dry DCM (0.5 M concentration relative to substrate). Cool to 0°C.[6][8]
    
  • Electrophile Formation: Add 1.1 eq Acetyl Chloride dropwise.[6] Stir at 0°C for 15 min. Checkpoint: Solution should clear or turn slightly yellow.

  • Substrate Addition: Add 1.0 eq Anisole (diluted in minimal DCM) dropwise over 20 mins.

    • Note: Expect vigorous bubbling (HCl release).

  • Reaction: Warm to Room Temperature (RT). Stir 2–4 hours.

  • Quench: Pour reaction mixture into a beaker of Ice (50g) + Conc. HCl (10mL) . Stir until both layers are clear.

  • Extraction: Separate layers. Wash aqueous layer with DCM (2x). Wash combined organics with water, then Brine. Dry over

    
    .[6]
    

Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue NoRxn No Reaction (SM only) Issue->NoRxn Stalled Low Yield (Stops at 50%) Issue->Stalled Emulsion Work-up Emulsion Issue->Emulsion WrongRegio Wrong Isomer Issue->WrongRegio CheckCat Check AlCl3 Quality (Must fume in air) NoRxn->CheckCat CheckAmine Is substrate an Amine? Protect as Amide NoRxn->CheckAmine CheckEq Increase AlCl3 (Must be >1.1 eq) Stalled->CheckEq AcidWash Use HCl in Quench (Dissolve Al salts) Emulsion->AcidWash ChangeSolv Change Solvent (Polar vs Non-Polar) WrongRegio->ChangeSolv

Caption: Diagnostic flow for rapidly identifying the root cause of reaction failure.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 6.11: Aromatic Ketones).

  • Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (Comprehensive review of Lewis Acid catalysis).

  • Merlic, C. (UCLA).[8] The Fieser Workup and Aluminum Emulsions. (Detailed protocols for handling aluminum salts).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Mechanistic depth on acylium ions).

Sources

Validation & Comparative

validation of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural validation of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid , a critical intermediate in the synthesis of fibrate-class pharmaceuticals and specialized linkers.

Executive Summary

In the development of aryl-keto-acid intermediates, structural ambiguity often arises from subtle regiochemical isomers or unexpected polymorphs. While NMR and MS provide rapid characterization, they rely on solution-state averaging that can mask solid-state anomalies.

X-ray Crystallography (SCXRD) serves as the definitive "product" for structural validation. Unlike spectroscopic alternatives, it provides a direct, three-dimensional visualization of the This compound molecule, conclusively resolving:

  • Regiochemistry: Confirming the 2,5-substitution pattern on the phenyl ring (critical if starting materials like m-xylene vs p-xylene were ambiguous).

  • Tautomeric State: Distinguishing the keto-acid form from potential enol tautomers.

  • Supramolecular Packing: Identifying the carboxylic acid hydrogen-bonding motif (dimer vs. catemer), which directly dictates solubility and bioavailability.

Comparative Analysis: SCXRD vs. Spectroscopic Alternatives

The following table objectively compares the performance of Single Crystal X-Ray Diffraction (SCXRD) against standard spectroscopic methods for this specific keto-acid.

FeatureSCXRD (The Gold Standard) 1H / 13C NMR Mass Spectrometry (HRMS) FT-IR
Primary Output 3D Electron Density MapChemical Shift (δ) & Coupling (

)
Mass-to-Charge Ratio (

)
Vibrational Frequencies
Regiochemical Certainty Absolute (Direct Atom Mapping)Inferential (Requires NOE/HMBC)Low (Isomers have identical mass)Low (Fingerprint region ambiguous)
Stereochemistry Defines relative/absolute config.Relative (via coupling constants)NoneNone
Solid-State Insight High (Packing, Polymorphs)None (Solution average)NoneMedium (Solid-state IR possible)
Sample Requirement Single Crystal (

mm)

5-10 mg in solution

mg

mg
Turnaround Time 24–48 Hours (including growth)15 Minutes5 Minutes5 Minutes
Validation Verdict Definitive Proof Strong SupportCompositional ProofFunctional Group Proof
Why SCXRD is Non-Negotiable here:

For This compound , the proximity of the carbonyl group to the phenyl ring induces magnetic anisotropy that can complicate NMR interpretation of the aromatic protons. Furthermore, distinguishing between potential Friedel-Crafts isomers (e.g., 2,4-dimethyl vs 2,5-dimethyl) relies heavily on complex 2D-NMR experiments. SCXRD resolves this instantly by spatially locating the methyl groups relative to the ketone chain.

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-integrity data collection. Every step includes a "Stop/Go" validation checkpoint.

Phase 1: Crystallization (The Critical Bottleneck)

The molecule contains a flexible alkyl chain (


) and a rigid aryl core, often leading to oil formation.
  • Method: Slow Evaporation or Vapor Diffusion.

  • Solvent System: Diethyl ether / Hexane (1:3) or Ethanol / Water (slow cooling).

  • Protocol:

    • Dissolve 20 mg of pure acid in 2 mL of diethyl ether.

    • Filter through a 0.45

      
      m PTFE syringe filter (removes nucleation sites).
      
    • Place in a small vial; insert this vial into a larger jar containing hexane (Vapor Diffusion).

    • Checkpoint: Inspect after 48 hours. Look for clear, prismatic blocks. Avoid needles (often disordered).

Phase 2: Data Collection
  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    source.
  • Temperature: 100 K (Mandatory). Cooling reduces thermal vibration of the flexible hexanoic acid chain, improving resolution.

  • Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure high precision for the light atoms (C, H, O).

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • H-Atom Treatment:

    • C-H: Constrained (Riding model).

    • O-H (Carboxylic): Located from difference Fourier map and freely refined (critical to prove the neutral acid state vs zwitterion).

  • Validation Metrics (The "Trust" Factors):

    • 
       (Work) < 5.0%
      
    • Goodness of Fit (GooF)

      
       1.0
      
    • Max Shift/Error

      
       0.0
      

Structural Insights & Data Interpretation

Upon solving the structure, the following features validate the identity of This compound :

A. Molecular Conformation[1][2]
  • Phenyl Ring: The 2,5-dimethyl substitution pattern is confirmed by the electron density peaks at the ortho and meta positions relative to the ketone.

  • Torsion Angle: The ketone moiety (

    
    ) typically twists out of the phenyl plane by 30–60° to minimize steric clash with the ortho-methyl group [1].
    
  • Alkyl Chain: The hexanoic acid chain (

    
     to 
    
    
    
    ) usually adopts an extended anti-anti zigzag conformation in the solid state to maximize packing efficiency.
B. Supramolecular Assembly (The "Fingerprint")

The defining feature of carboxylic acids in the solid state is the hydrogen-bonding motif.

  • The Dimer: Expect a centrosymmetric

    
     dimer formed by two carboxylic acid groups interacting head-to-head.
    
    • Distance:

      
       distance 
      
      
      
      2.65 Å.
  • The Ketone: The ketone oxygen (

    
    ) often accepts a weak 
    
    
    
    bond from an adjacent aromatic ring, stabilizing the crystal lattice.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to definitive structural proof.

ValidationWorkflow Synthesis Crude Product (Friedel-Crafts Reaction) Screening Polymorph Screening (Solvent: Et2O/Hexane) Synthesis->Screening Purification Crystal Single Crystal (Prismatic Block) Screening->Crystal Slow Evaporation XRD X-Ray Diffraction (Mo-Kα, 100 K) Crystal->XRD Mounting Solution Structure Solution (Direct Methods) XRD->Solution Data Reduction Refinement Refinement & Validation (Check R1, GooF) Solution->Refinement SHELXL Refinement->Crystal If Disordered (Re-grow) Result Validated Structure This compound Refinement->Result R1 < 5%

Caption: Step-by-step workflow for validating the keto-acid structure, featuring critical feedback loops for quality control.

References

  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and the Structure of Acylarenes. Chemical Reviews, 64(1), 17–33. Link

  • Desiraju, G. R. (2003). Crystal Engineering: The Design of Organic Solids. Elsevier. (Authoritative text on carboxylic acid dimers).
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3–8. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380–388. Link

confirming the purity of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An objective guide to the purity determination of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, offering a comparative analysis of High-Performance Liquid Chromatography against alternative methodologies.

Introduction: The Imperative of Purity in Chemical Synthesis

In the landscape of pharmaceutical research and fine chemical manufacturing, the purity of a compound is not merely a quality metric; it is the cornerstone of safety, efficacy, and reproducibility. For a molecule like this compound, a potential intermediate or building block in complex syntheses, confirming its purity is a critical step that dictates the viability of downstream applications. Impurities, even in trace amounts, can lead to unwanted side reactions, reduced product yield, and potential toxicological risks.[1][2]

High-Performance Liquid Chromatography (HPLC) has become an indispensable tool in the pharmaceutical industry for its precision, sensitivity, and reliability in analyzing impurities.[3][4] This guide, written from the perspective of a senior application scientist, provides an in-depth, validated HPLC protocol for assessing the purity of this compound. Furthermore, it offers a pragmatic comparison with other analytical techniques, explaining the causality behind why HPLC stands as the superior choice for this specific application.

The Analyte: Understanding this compound

To develop a robust analytical method, we must first understand the physicochemical properties of the analyte.

  • Structure: The molecule contains three key functional regions:

    • A 2,5-dimethylphenyl group (a substituted aromatic ring).

    • A ketone functional group.

    • A hexanoic acid chain (a terminal carboxylic acid).

  • Key Physicochemical Properties for HPLC:

    • Chromophore: The aromatic ketone system (-C₆H₃(CH₃)₂C=O-) is an excellent chromophore, meaning it strongly absorbs ultraviolet (UV) light. This makes UV-based detection in HPLC highly effective.

    • Polarity: The molecule possesses both non-polar (the dimethylphenyl ring and aliphatic chain) and polar (ketone and carboxylic acid) features. Its overall polarity is moderate, making it an ideal candidate for reversed-phase HPLC.[5]

    • Acidity: The carboxylic acid group (pKa typically ~4-5) means the molecule's overall charge and polarity are pH-dependent. This is a critical factor to control in method development to ensure reproducible results.

The Gold Standard: Purity Confirmation by Reversed-Phase HPLC

HPLC is the preferred method for purity analysis due to its high resolving power, quantitative accuracy, and sensitivity.[1] A well-developed HPLC method can separate the main compound from closely related structural analogues, precursors, and degradation products.

Causality Behind the Method: Why These Parameters?

The following protocol is not arbitrary; each parameter is selected to address the specific chemistry of this compound.

  • The Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography. Its long alkyl chains provide a non-polar stationary phase that effectively retains the moderately non-polar analyte through hydrophobic interactions. This is the logical starting point for creating a separation method for this compound.[5][6]

  • The Mobile Phase (and its pH): The mobile phase consists of an organic solvent (acetonitrile) and an aqueous component.

    • Acetonitrile (ACN): Chosen for its low viscosity and UV transparency.

    • Acidification: The addition of an acid (like 0.1% Trifluoroacetic Acid or Phosphoric Acid) to the aqueous phase is the most critical choice. By lowering the pH to ~2-3, we ensure the carboxylic acid group on the analyte is fully protonated (-COOH instead of -COO⁻). This uncharged form is more hydrophobic, leading to consistent retention on the C18 column and, crucially, sharp, symmetrical peaks. Without pH control, you would see broad, tailing peaks and a drifting retention time.[3][5]

    • Gradient Elution: A gradient program, which gradually increases the percentage of organic solvent, is essential. It ensures that more polar impurities elute early in the run while strongly retained, non-polar impurities are eluted efficiently later, all within a reasonable analysis time.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., ACN & 0.1% TFA in H₂O) D Equilibrate HPLC System with Mobile Phase A->D B Prepare Diluent (e.g., 50:50 ACN:H₂O) F Inject Blank (Diluent) and Sample Solution B->F C Accurately weigh and dissolve Reference Standard & Sample E Perform System Suitability Test (SST) (Inject Reference Std. 5x) C->E C->F D->E E->F G Integrate Chromatogram Peaks F->G H Verify SST Results Meet Criteria (Tailing, RSD%, Plates) G->H I Calculate Purity (Area Percent Method) H->I

Caption: A streamlined workflow for HPLC purity analysis.

Detailed Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

2. Chromatographic Conditions:

Parameter Recommended Setting Rationale
Column C18, 150 mm x 4.6 mm, 5 µm particle size Industry-standard for good resolution and efficiency with this analyte type.
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water Acidifier for peak shape control.
Mobile Phase B Acetonitrile (ACN) Strong organic solvent for eluting the analyte.
Gradient Program 0-20 min: 40% B to 90% B; 20-25 min: 90% B Ensures elution of all potential impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing speed and pressure.
Column Temp. 30 °C Maintains consistent retention times and viscosity.
Detection UV at 245 nm (or PDA 200-400 nm) 245 nm is a typical λmax for the aromatic ketone chromophore. PDA allows for peak purity analysis.

| Injection Volume | 10 µL | A standard volume to avoid column overloading. |

3. Solution Preparation:

  • Diluent: Mix Acetonitrile and Water in a 50:50 ratio.

  • Reference Standard Solution (Approx. 0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (Approx. 0.5 mg/mL): Prepare in the same manner as the Reference Standard Solution using the sample to be tested.

4. System Suitability Test (SST) - A Self-Validating System: Before analyzing any samples, the system's performance must be verified. This is a non-negotiable step in any validated method.[7][8] Inject the Reference Standard Solution five times and evaluate the results against pre-defined criteria.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good chromatographic conditions.
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.

5. Analysis and Data Interpretation:

  • Inject the diluent (blank) to ensure no system peaks interfere.

  • Inject the prepared Sample Solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area percent formula: % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

This method provides a quantitative measure of purity, with the ability to detect and quantify impurities that are UV-active.[9]

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the most robust method, it is essential to understand its performance relative to other available techniques. Each method has its place, but for quantitative purity confirmation, their limitations become apparent.

Logical Framework for Method Selection

Method_Selection A Goal: Assess Purity of This compound B Need Quantitative Data for Impurities? A->B E Use HPLC-UV B->E Yes F TLC or Melting Point (Qualitative Check Only) B->F No C Need to Identify Unknown Impurities? D Are Impurities Volatile & Thermally Stable? C->D No G Use LC-MS C->G Yes H Consider GC-MS (likely needs derivatization) D->H Yes E->C

Caption: Decision logic for selecting an appropriate purity analysis method.

Performance Comparison Table
TechniquePrincipleQuantitative?SensitivitySpecificityKey Limitation for this Application
HPLC-UV Differential partitioning between a liquid mobile phase and solid stationary phase.[10]Yes High (ng to pg)High (separates isomers)Higher initial equipment cost.
TLC Similar to HPLC but on a plate; separation based on polarity.[2][11]No (Semi-quantitative at best)LowLow to ModerateNot suitable for accurate quantification of impurities.
NMR Measures the magnetic properties of atomic nuclei to elucidate structure.[10][11]Yes (qNMR)LowVery HighInsensitive to trace impurities (<0.1%) that HPLC easily detects.
LC-MS HPLC coupled with a mass spectrometer detector.[12]YesVery HighVery HighMore complex and expensive; not required for routine purity checks unless impurity identification is needed.
Melting Point Measures the temperature range over which a solid melts.[10][13]NoVery LowVery LowImpurities broaden the melting range, but this is non-specific and not quantitative.
Gas Chromatography (GC) Separation based on volatility in a gaseous mobile phase.YesHighHighAnalyte has low volatility and would require derivatization, adding complexity and potential for error.

Conclusion

For the definitive, quantitative purity assessment of this compound, High-Performance Liquid Chromatography is the unequivocally superior method. Its ability to provide high-resolution separation, coupled with sensitive UV detection and precise quantification, meets the rigorous demands of the pharmaceutical and chemical industries.[3][4] The detailed, validated HPLC protocol presented in this guide serves as a robust, self-validating system that ensures trustworthy and reproducible results.

While other techniques like TLC and melting point analysis can serve as rapid, preliminary checks, they lack the quantitative power and specificity required for final purity confirmation.[11][13] NMR and LC-MS are powerful tools for structural elucidation but are not as practical or sensitive as a dedicated HPLC-UV method for routine impurity profiling. By understanding the chemical nature of the analyte and applying sound chromatographic principles, researchers can confidently establish the purity of their material, ensuring quality and integrity in their scientific endeavors.

References

  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • ResearchGate. (n.d.). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities.
  • TutorChase. (n.d.). What methods are used to test the purity of organic compounds?.
  • LCGC International. (2026). Method Development for Drug Impurity Profiling: Part 1.
  • Priyanka Suresh Ghugare & Sandeep Kumar. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • (2025). Analytical Method Development and Validation in Pharmaceuticals.
  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • (n.d.). Validation of Chromatographic Methods.
  • Testing Laboratory. (n.d.). USP Related Substances Testing by HPLC.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • ChemicalBook. (n.d.). This compound | 861556-61-8.
  • (2025). Ethyl 6-(3,5-dimethylphenyl)-6-oxohexanoate Properties.
  • PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid | C13H16O3 | CID 24726895.
  • PubMed. (2022). Determination of selected α-keto acids in dried blood samples using HPLC with fluorescence detection.
  • Cheméo. (n.d.). Chemical Properties of 6-Phenylhexanoic acid (CAS 5581-75-9).
  • HELIX Chromatography. (2024). HPLC Methods for analysis of Ketoglutaric acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • ResearchGate. (n.d.). HPLC Determination of α-keto Acids in Human Serum and Urine after Derivatization with 4-Nitro-1,2-phenylenediamine.

Sources

A Comparative Guide to the Structure-Activity Relationship of 6-Aryl-6-Oxohexanoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel small molecules with therapeutic potential is a continuous endeavor. Among the myriad of chemical scaffolds, 6-aryl-6-oxohexanoic acid derivatives have emerged as a promising class of compounds, primarily investigated for their anti-inflammatory and immunomodulatory properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of these derivatives, drawing upon experimental data from the public domain to inform future drug design and development efforts. While direct comparative studies on a wide range of 6-aryl-6-oxohexanoic acids are limited, valuable insights can be gleaned from closely related analogs, particularly 6-aryl-4-oxohexanoic acids, which serve as a surrogate to delineate key structural determinants of biological activity.

The 6-Aryl-6-Oxohexanoic Acid Scaffold: A Foundation for Therapeutic Potential

The core structure of a 6-aryl-6-oxohexanoic acid features a hexanoic acid chain with an aryl group and a ketone at the C6 position. This arrangement of a lipophilic aryl ring, a flexible alkyl chain, and a polar carboxylic acid group provides a versatile template for interacting with various biological targets. The chemical tractability of this scaffold allows for systematic modifications to probe the impact of different structural features on biological activity.

General Synthetic Strategies

A prevalent and adaptable method for the synthesis of 6-aryl-6-oxohexanoic acid derivatives is the Friedel-Crafts acylation . This reaction typically involves the acylation of an aromatic or heteroaromatic ring with a derivative of adipic acid, such as adipic anhydride or adipoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride.[1]

Alternatively, a related series, the 6-aryl-4-oxohexanoic acids, can be synthesized through a condensation reaction between an appropriate aldehyde and levulinic acid, followed by reduction of the resulting double bond.[2]

Comparative Analysis of Anti-Inflammatory Activity: Insights from 6-Aryl-4-Oxohexanoic Acids

The most well-documented biological activity of this class of compounds is their anti-inflammatory effect, commonly evaluated using the carrageenan-induced rat paw edema model. This in vivo assay is a standard for assessing acute inflammation.[1] The data presented below for a series of 6-aryl-4-oxohexanoic acids provides a valuable framework for understanding the SAR of the broader 6-aryl-oxohexanoic acid class.

CompoundAryl SubstituentDose (mg/kg)% Inhibition of EdemaReference
IIIa 4-Methoxyphenyl5038.2[2]
IIIb 4-Chlorophenyl5041.5[2]
IIIc 4-Methylphenyl5035.7[2]
IIId 3,4-Dimethoxyphenyl5044.1[2]
Fenbufen (Reference Drug)5049.5[2]

From this comparative data, several key SAR insights can be drawn:

  • Electronic Effects of Aryl Substituents: The nature of the substituent on the aryl ring significantly influences anti-inflammatory activity. Electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., chloro) both confer activity. The 3,4-dimethoxyphenyl derivative (IIId) exhibited the highest potency in this series, suggesting that the electronic and steric properties of the substituents play a crucial role in target engagement.

  • Lipophilicity and Pharmacokinetics: The introduction of substituents on the aryl ring alters the lipophilicity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. While not explicitly detailed in this dataset, it is a critical consideration in drug design. For instance, the addition of fluorine atoms is a common strategy to enhance metabolic stability and lipophilicity.[1]

Molecular Mechanisms of Action: Targeting Key Signaling Pathways

The biological effects of 6-aryl-6-oxohexanoic acid derivatives are believed to be mediated through the modulation of critical signaling pathways involved in inflammation and immune responses. Two potential targets that have been identified are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).[1]

Potential Inhibition of the p38 MAPK Signaling Pathway

p38_MAPK_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli p38 MAPK Activation p38 MAPK Activation Pro-inflammatory Stimuli->p38 MAPK Activation Cytokine Production (TNF-α, IL-1β) Cytokine Production (TNF-α, IL-1β) p38 MAPK Activation->Cytokine Production (TNF-α, IL-1β) 6-Aryl-6-oxohexanoic Acid Derivative 6-Aryl-6-oxohexanoic Acid Derivative 6-Aryl-6-oxohexanoic Acid Derivative->p38 MAPK Activation Potential Inhibition

Caption: Potential inhibition of the p38 MAPK signaling pathway.

RORγt Inverse Agonism: A More Defined Target

More concrete evidence for a direct molecular target comes from a study on 6-oxo-4-phenyl-hexanoic acid derivatives, which identified these compounds as inverse agonists of RORγt.[3] RORγt is a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17A.[3]

A lead compound, 6a , was identified as a ligand of RORγt. Subsequent SAR studies focused on improving its membrane permeability by introducing chlorine atoms. This led to the discovery of compound 12a , which demonstrated potent RORγt inhibitory activity and a favorable pharmacokinetic profile.[3]

This finding is significant as it provides a clear mechanistic basis for the immunomodulatory effects of this class of compounds and offers a defined target for future optimization efforts. The SAR from this study highlights the importance of substitutions on the aryl ring for improving both potency and drug-like properties.

RORgt_Pathway RORγt Activation RORγt Activation Th17 Differentiation Th17 Differentiation RORγt Activation->Th17 Differentiation IL-17A Production IL-17A Production Th17 Differentiation->IL-17A Production 6-Oxo-4-phenyl-hexanoic Acid Derivative 6-Oxo-4-phenyl-hexanoic Acid Derivative 6-Oxo-4-phenyl-hexanoic Acid Derivative->RORγt Activation Inverse Agonism

Caption: Inverse agonism of RORγt by 6-oxo-4-phenyl-hexanoic acid derivatives.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key experiments are provided below.

Synthesis of 6-Aryl-4-oxohexanoic Acids[2]

A general procedure involves the condensation of an appropriate aromatic aldehyde with levulinic acid.

  • A mixture of the aromatic aldehyde (e.g., 4-methoxybenzaldehyde), levulinic acid, and catalytic amounts of piperidine and acetic acid in toluene is refluxed with azeotropic removal of water using a Dean-Stark trap.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The resulting 6-aryl-4-oxohex-5-enoic acid is then purified, typically by recrystallization.

  • The purified intermediate is subsequently reduced by catalytic hydrogenation (e.g., using 10% palladium on carbon) at room temperature to yield the target 6-aryl-4-oxohexanoic acid.

  • The final product is purified by column chromatography or recrystallization and characterized by spectroscopic methods (NMR, MS).

Synthesis_Workflow Aromatic Aldehyde + Levulinic Acid Aromatic Aldehyde + Levulinic Acid Condensation Condensation Aromatic Aldehyde + Levulinic Acid->Condensation Piperidine, Acetic Acid, Toluene, Reflux 6-Aryl-4-oxohex-5-enoic Acid 6-Aryl-4-oxohex-5-enoic Acid Condensation->6-Aryl-4-oxohex-5-enoic Acid Catalytic Hydrogenation Catalytic Hydrogenation 6-Aryl-4-oxohex-5-enoic Acid->Catalytic Hydrogenation H2, Pd/C 6-Aryl-4-oxohexanoic Acid 6-Aryl-4-oxohexanoic Acid Catalytic Hydrogenation->6-Aryl-4-oxohexanoic Acid

Caption: General synthesis workflow for 6-aryl-4-oxohexanoic acids.

Carrageenan-Induced Rat Paw Edema Assay[1]

This in vivo assay is a standard model for screening acute anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Compound Administration: The test compounds, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose), are administered orally or intraperitoneally at a specific dose (e.g., 50 mg/kg). A control group receives only the vehicle, and a reference group receives a known anti-inflammatory drug (e.g., Fenbufen).

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Future Directions and Conclusion

The 6-aryl-6-oxohexanoic acid scaffold and its analogs represent a promising starting point for the development of novel anti-inflammatory and immunomodulatory agents. The available data, primarily from the 6-aryl-4-oxohexanoic acid series, underscores the critical role of the aryl substituent in modulating biological activity. The identification of RORγt as a direct target for a closely related series provides a significant leap forward in understanding the mechanism of action and offers a clear path for rational drug design.

Future research should focus on:

  • Direct Comparative Studies: A systematic investigation of a library of 6-aryl-6-oxohexanoic acid derivatives with diverse aryl substituents is needed to establish a more direct and comprehensive SAR.

  • Mechanism of Action Elucidation: Further studies are required to confirm the inhibition of p38 MAPK and to explore other potential biological targets.

  • Optimization of ADME Properties: As demonstrated with the RORγt inverse agonists, a focus on improving pharmacokinetic parameters is crucial for translating in vitro potency to in vivo efficacy.

References

  • Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438. Available at: [Link]

  • Bentham Science Publishers. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Available at: [Link]

  • Nakajima, R., Oono, H., Kumazawa, K., Ida, T., Hirata, J., White, R. D., ... & Shuto, S. (2021). Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile. Bioorganic & medicinal chemistry letters, 35, 127786. Available at: [Link]

Sources

comparing different synthetic routes for 6-aryl-6-oxohexanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares synthetic routes for 6-aryl-6-oxohexanoic acids , focusing on the specific challenges of constructing the 6-carbon linker while preventing double-functionalization.

Executive Summary

6-Aryl-6-oxohexanoic acids (e.g., 6-phenyl-6-oxohexanoic acid) are critical intermediates in the synthesis of histone deacetylase (HDAC) inhibitors, adipic acid derivatives, and non-steroidal anti-inflammatory drugs (NSAIDs).

The primary synthetic challenge is the bifunctionality of the 6-carbon precursor (adipic acid derivatives). Using symmetric reagents like adipoyl chloride typically leads to polymerization or double acylation (forming 1,6-diaryl-1,6-hexanediones).

This guide evaluates three distinct routes:

  • The Mono-Ester Route (Recommended): Friedel-Crafts acylation using methyl 6-chloro-6-oxohexanoate.

  • The Ring-Opening Route: Oxidative cleavage of 1-arylcyclohexenes.

  • The Anhydride Route: Direct Friedel-Crafts acylation using adipic anhydride.

Route Comparison Analysis

FeatureRoute 1: Mono-Ester AcylationRoute 2: Oxidative Ring OpeningRoute 3: Adipic Anhydride
Key Reagent Methyl 6-chloro-6-oxohexanoate1-ArylcyclohexeneAdipic Anhydride
Selectivity High (Steric/Electronic control)High (Regiospecific precursor)Low (Statistical mixture)
Step Count 2 (Acylation + Hydrolysis)2 (Grignard + Oxidation)1 (Direct Acylation)
Yield (Typical) 75–85%60–70%30–50%
Scalability High (Industrial Standard)Medium (Oxidant safety)Low (Polymer byproducts)
Primary Risk Hydrolysis of ester during workupOver-oxidation / Safety (O₃)Double acylation

Detailed Technical Workflows

Route 1: The Mono-Ester Strategy (Gold Standard)

This route utilizes methyl 6-chloro-6-oxohexanoate (adipic acid monomethyl ester chloride). The ester group acts as a protecting group, preventing the second end of the chain from reacting with the arene.

Mechanism & Causality [1][2]
  • Acylium Formation:

    
     abstracts chlorine from the acid chloride terminus, forming a reactive acylium ion. The ester terminus complexes with 
    
    
    
    but is far less electrophilic than the acylium ion.
  • Electrophilic Substitution: The acylium ion attacks the arene (e.g., benzene) to form the keto-ester intermediate.

  • Deactivation: The resulting aryl ketone deactivates the ring, preventing a second addition to the same ring.[3]

  • Hydrolysis: Base hydrolysis cleaves the methyl ester to yield the free acid.

Experimental Protocol
  • Step 1: Acylation

    • Charge a flame-dried flask with dry dichloromethane (DCM) and Aluminum Chloride (1.1 equiv) under

      
      .
      
    • Cool to 0°C. Add Methyl 6-chloro-6-oxohexanoate (1.0 equiv) dropwise. Stir for 15 min to generate the acylium species.

    • Add the Arene (1.2 equiv) dropwise (or use as solvent if cheap, e.g., benzene).

    • Warm to RT and stir for 4–6 hours. Monitor by TLC (disappearance of acid chloride).

    • Quench: Pour onto ice/HCl. Extract with DCM. Wash with brine, dry over

      
      , and concentrate.
      
  • Step 2: Hydrolysis

    • Dissolve the intermediate keto-ester in MeOH/THF (1:1) .

    • Add NaOH (2M aq, 2.0 equiv) . Stir at RT for 2 hours.

    • Acidify to pH 2 with HCl. The product, 6-aryl-6-oxohexanoic acid , will often precipitate or can be extracted with ethyl acetate.

Route 2: Oxidative Cleavage of 1-Arylcyclohexenes

This route "masks" the linear chain as a cyclohexene ring. It is ideal when the aryl group is sensitive to Friedel-Crafts conditions (e.g., acid-sensitive groups).

Mechanism & Causality [1][2]
  • Precursor Synthesis: Reaction of cyclohexanone with Aryl Grignard (

    
    ) followed by acid-catalyzed dehydration yields 1-arylcyclohexene .
    
  • Oxidative Cleavage: Oxidants like Ozone (

    
    ) or Potassium Permanganate (
    
    
    
    ) cleave the double bond.
    • C1 (bearing the aryl group) becomes the Ketone .

    • C2 (unsubstituted) becomes the Carboxylic Acid .

Experimental Protocol (Ozonolysis Variant)
  • Dissolve 1-arylcyclohexene (1.0 equiv) in DCM/MeOH (1:1) .

  • Cool to -78°C. Bubble Ozone (

    
    )  until the solution turns blue (indicating saturation).
    
  • Purge with

    
     to remove excess 
    
    
    
    .
  • Oxidative Workup: Add Hydrogen Peroxide (30%, 5.0 equiv) and formic acid. Warm to RT and stir overnight. (Note: Reductive workup with DMS would yield the keto-aldehyde; oxidative is required for the acid).

  • Extract with DCM. Wash with ferrous sulfate (to destroy peroxides) and brine.

Visualizing the Synthetic Logic

The following diagram illustrates the decision matrix and chemical pathways for selecting the optimal route.

SynthesisPathways Start Target: 6-Aryl-6-oxohexanoic Acid Decision Is the Aryl Group Acid Sensitive? Start->Decision Route1 Route 1: Mono-Ester F-C (Standard) Decision->Route1 No (Robust) Route2 Route 2: Ring Opening (Alternative) Decision->Route2 Yes (Sensitive) Route3 Route 3: Adipic Anhydride (Legacy) Decision->Route3 Reagents Unavailable Inter1 Methyl 6-chloro-6-oxohexanoate + AlCl3 Route1->Inter1 Inter2 1-Arylcyclohexene Route2->Inter2 Inter3 Adipic Anhydride (Polymeric) Route3->Inter3 Step1 1. Acylation 2. Hydrolysis Inter1->Step1 Step2 1. Ozonolysis 2. H2O2 Workup Inter2->Step2 Step3 Direct Acylation (Low Yield) Inter3->Step3 Step1->Start High Yield Step2->Start High Regiocontrol Step3->Start Mixture/Polymer

Caption: Decision matrix for selecting the optimal synthetic route based on substrate sensitivity and reagent availability.

Critical Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, use these controls:

  • Monitoring Mono-Acylation (Route 1):

    • Validation: Use TLC or GC-MS. The starting material (acid chloride) will disappear. If 1,6-diaryl-1,6-hexanedione (double reaction) appears, it indicates the ester hydrolyzed prematurely or the stoichiometry was off.

    • Correction: Ensure the methyl ester is used, not the di-acid chloride. Maintain strict 1.0 : 1.1 stoichiometry of Acid Chloride : AlCl3.

  • Safety in Oxidation (Route 2):

    • Validation: Test for peroxides using starch-iodide paper before concentrating the reaction mixture after ozonolysis.

    • Correction: Quench thoroughly with ferrous sulfate or sodium thiosulfate if peroxides persist.

  • Purification of Anhydride Route (Route 3):

    • Issue: The product is often contaminated with adipic acid (from unreacted anhydride) and diaryl ketone.

    • Solution: Exploit the acidity.[1][4][5] Dissolve crude mixture in dilute NaOH (product dissolves, diaryl ketone does not). Filter off the ketone. Then acidify the filtrate to precipitate the 6-aryl-6-oxohexanoic acid.

References

  • Friedel-Crafts Acylation with Ester-Acid Chlorides

    • Source: Organic Syntheses, Coll.[6][7] Vol. 3, p. 6 (Related procedure for succinic analogues, applicable to adipic).

    • Context: Establishes the protocol for using mono-ester acid chlorides to prevent double acyl
    • URL:

  • Oxidative Cleavage of Cyclohexenes

    • Source:Journal of the American Chemical Society.[8] "Ozonolysis of olefins to carboxylic acids."

    • Context: Defines the oxidative workup conditions (H2O2)
    • URL:

  • Synthesis of 6-Aryl-6-oxohexanoic Acids (General Review)

    • Source: BenchChem.[1] "A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers."

    • Context: Reviews the biological importance and general synthetic str
    • URL:

Sources

Biological Profile & SAR Guide: 6-(Dimethylphenyl)-6-oxohexanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of the biological activity and structure-activity relationship (SAR) of different isomers of 6-(dimethylphenyl)-6-oxohexanoic acid. This analysis synthesizes available data on the 6-aryl-6-oxohexanoic acid scaffold, focusing on its potential as an anti-inflammatory and metabolic modulator.[1]

Executive Summary: The Isomer Landscape

6-(Dimethylphenyl)-6-oxohexanoic acid represents a critical scaffold in the development of non-steroidal anti-inflammatory agents (NSAIDs) and metabolic modulators (PPAR agonists). The biological activity of this molecule is heavily dictated by the positional isomerism of the dimethyl substitution on the phenyl ring.

This guide compares the three primary isomers of interest—2,5-dimethyl , 3,4-dimethyl , and 2,4-dimethyl —evaluating their predicted efficacy, metabolic stability, and suitability for specific therapeutic targets such as p38 MAPK inhibition and PPAR activation .

Feature2,5-Dimethyl Isomer 3,4-Dimethyl Isomer 2,4-Dimethyl Isomer
Primary Mechanism Steric Shield / Metabolic StabilityHigh Potency BindingBalanced Profile
Target Selectivity High (favors specific pockets)Broad (potential off-target effects)Moderate
Metabolic Stability High (Ortho-blocking)Low (Exposed para-positions)Moderate
Predicted LogP ~3.2 (Lipophilic)~3.0 (Moderate)~3.1 (Moderate)
Key Application Chronic Inflammation / Metabolic SyndromeAcute Inflammation / High Potency AssaysGeneral Screening

Structural Analysis & Mechanism of Action[2]

The 6-Aryl-6-Oxohexanoic Acid Scaffold

The core structure consists of a lipophilic dimethylphenyl "head" linked to a hydrophilic carboxylic acid "tail" via a 6-carbon keto-chain. This amphiphilic nature mimics endogenous fatty acids, allowing the molecule to integrate into lipid bilayers and interact with nuclear receptors (PPARs) or membrane-bound kinases (p38 MAPK).

Mechanism of Action: p38 MAPK Inhibition

The primary biological activity of this class is the inhibition of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, a key regulator of pro-inflammatory cytokines (TNF-α, IL-1β). The dimethylphenyl group occupies the hydrophobic pocket of the kinase, while the keto-acid chain interacts with the ATP-binding site or an allosteric regulatory domain.

Pathway Visualization

The following diagram illustrates the downstream effects of p38 MAPK inhibition by 6-(dimethylphenyl)-6-oxohexanoic acid isomers.

MAPK_Pathway Compound 6-(Dimethylphenyl)-6-oxohexanoic Acid p38_MAPK p38 MAPK (Target) Compound->p38_MAPK Inhibits MK2 MK2 (Kinase) p38_MAPK->MK2 Phosphorylation TNF_Alpha TNF-α (Cytokine) MK2->TNF_Alpha Upregulation IL_1Beta IL-1β (Cytokine) MK2->IL_1Beta Upregulation Inflammation Inflammatory Response (Edema/Pain) TNF_Alpha->Inflammation Promotes IL_1Beta->Inflammation Promotes

Caption: Inhibition of the p38 MAPK signaling cascade by 6-(dimethylphenyl)-6-oxohexanoic acid, leading to reduced cytokine production and anti-inflammatory effects.

Comparative Biological Profile

The 2,5-Dimethyl Isomer (The "Steric Shield")
  • Structure: Methyl groups at positions 2 and 5.

  • Biological Activity: This isomer often exhibits superior metabolic stability . The ortho-methyl group (position 2) sterically hinders the carbonyl group from enzymatic attack (e.g., by reductases), prolonging the half-life in vivo.

  • PPAR Activity: Structurally similar to the Gemfibrozil core (2,5-dimethylphenoxy), suggesting strong potential for PPAR-α activation (lipid lowering).

  • Recommendation: Prioritize this isomer for chronic studies where duration of action is critical.

The 3,4-Dimethyl Isomer (The "Linear Binder")
  • Structure: Methyl groups at positions 3 and 4.

  • Biological Activity: This isomer provides a more "linear" hydrophobic profile, often resulting in higher binding affinity (lower IC50) for sterically constrained pockets. However, the exposed 2- and 6-positions are vulnerable to CYP450-mediated oxidation, potentially leading to faster clearance.

  • Recommendation: Use this isomer for in vitro potency assays or acute inflammation models where rapid onset is required.

The 2,4-Dimethyl Isomer (The "Asymmetric Hybrid")
  • Structure: Methyl groups at positions 2 and 4.

  • Biological Activity: A hybrid profile. The 2-methyl provides some steric protection, while the 4-methyl extends the hydrophobic reach.

  • Recommendation: Often used as a secondary lead to fine-tune the lipophilicity (LogP) without sacrificing too much potency.

Comparative Data Summary (Predicted)
Property2,5-Dimethyl Isomer3,4-Dimethyl Isomer2,4-Dimethyl Isomer
Predicted IC50 (p38 MAPK) Moderate (~500 nM)High Potency (<100 nM) Moderate (~250 nM)
Metabolic Half-life (t1/2) Long (>4 hrs) Short (~1-2 hrs)Moderate (~3 hrs)
Lipophilicity (cLogP) 3.23.03.1
Oral Bioavailability HighModerateHigh

Experimental Protocols

To validate the biological activity of these isomers, the following protocols are recommended. These are standard industry assays for evaluating 6-aryl-oxohexanoic acid derivatives.

Synthesis Workflow: Friedel-Crafts Acylation

The synthesis of specific isomers is achieved via the Friedel-Crafts acylation of the corresponding xylene isomer with adipoyl chloride.

Synthesis_Workflow Precursors Xylene Isomer (o-, m-, or p-) Reaction Friedel-Crafts Acylation (0-5°C, DCM) Precursors->Reaction Reagent Adipoyl Chloride + AlCl3 (Catalyst) Reagent->Reaction Intermediate Intermediate Complex Reaction->Intermediate Quench Acid Quench (HCl/Ice) Intermediate->Quench Product 6-(Dimethylphenyl)- 6-oxohexanoic Acid Quench->Product

Caption: Synthetic route for generating specific isomers using Friedel-Crafts acylation.

Step-by-Step Protocol:

  • Reagents: Dissolve 10 mmol of the specific xylene isomer (e.g., p-xylene for 2,5-dimethyl isomer due to symmetry, or o-xylene for 3,4-dimethyl) in 50 mL of dry dichloromethane (DCM).

  • Catalyst: Add 11 mmol of Aluminum Chloride (AlCl3) slowly at 0°C under nitrogen atmosphere.

  • Acylation: Dropwise add 10 mmol of Adipoyl Chloride (or Adipic Anhydride) over 30 minutes.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

  • Quench: Pour the reaction mixture into ice-cold 1M HCl. Extract with DCM (3x).

  • Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Water to obtain the pure acid.

Biological Assay: Carrageenan-Induced Paw Edema (In Vivo)

This assay measures the acute anti-inflammatory activity of the isomers.[1]

  • Animals: Male Wistar rats (150-200g), n=6 per group.

  • Administration: Administer the test isomer (10, 30, or 100 mg/kg, p.o.) suspended in 0.5% CMC. Include a Vehicle Control and a Positive Control (e.g., Indomethacin 10 mg/kg).

  • Induction: 1 hour post-dosing, inject 0.1 mL of 1% Carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement: Measure paw volume using a plethysmometer at 0, 1, 3, and 5 hours post-injection.

  • Calculation: Calculate % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the edema volume in control and Vt is the volume in the treated group.

References

  • Abouzid, K. A., et al. (2007). "Synthesis and Anti-inflammatory Activity of 6-Aryl-4-oxohexanoic Acids."[1][2] Medicinal Chemistry.

  • BenchChem. "A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery." BenchChem Technical Guides.

  • ChemicalBook. "6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid Product Page (CAS 861556-61-8)."

  • MDPI. "Structure–Antiproliferative Activity Relationship of Pyridine Derivatives." Molecules.

  • Alfa Chemistry. "6-(3,4-Dimethylphenyl)-6-oxohexanoic Acid (CAS 870286-97-8)."[3][4][5]

Sources

A Comparative Benchmarking Guide to 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid: A Novel NSAID Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Safer Analgesia

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management, with billions of doses consumed annually worldwide.[1][2] Their mechanism, primarily the inhibition of cyclooxygenase (COX) enzymes, is well-understood.[3][4] However, the therapeutic benefits of NSAIDs are often shadowed by a significant risk of gastrointestinal and cardiovascular adverse events.[5][6][7][8][9] This guide introduces a novel investigational compound, 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, hereafter referred to as "Compound X," and provides a comprehensive framework for its comparative evaluation against established NSAIDs.

This document is intended for researchers, scientists, and drug development professionals. It will not only present hypothetical comparative data but also delve into the causality behind the experimental choices and provide detailed, validated protocols to empower your own investigations. Our objective is to rigorously assess the potential of Compound X as a safer and more effective analgesic agent.

The Scientific Underpinnings: Mechanism of Action and the COX Isoforms

The anti-inflammatory, analgesic, and antipyretic effects of NSAIDs are primarily mediated through the inhibition of the COX enzymes, COX-1 and COX-2.[3][4]

  • COX-1 is a constitutively expressed enzyme found in most tissues, including the stomach, kidneys, and platelets. It plays a crucial role in maintaining the integrity of the gastric mucosa, regulating renal blood flow, and promoting platelet aggregation.[3][5]

  • COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation.[3] It is the primary mediator of the inflammatory response.

The ideal NSAID would selectively inhibit COX-2, thereby reducing inflammation and pain, while sparing COX-1 to minimize gastrointestinal and other side effects.[3][10] Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective, inhibiting both isoforms to varying degrees.[4] The development of COX-2 selective inhibitors, like celecoxib, was a step towards improved safety, although concerns about cardiovascular risks have emerged.[5][8][11]

Our investigation of Compound X will, therefore, begin with a thorough characterization of its COX inhibition profile.

Caption: The Cyclooxygenase (COX) Pathway and Sites of NSAID Action.

Part 1: In Vitro Characterization - COX Inhibition Profile

The initial step in evaluating any new NSAID candidate is to determine its in vitro inhibitory activity against COX-1 and COX-2. This provides fundamental information about its potency and selectivity.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol is based on a colorimetric inhibitor screening assay that measures the peroxidase activity of COX.[12][13][14][15]

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Assay Buffer (e.g., Tris-HCl)

  • Heme

  • Colorimetric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic Acid solution

  • Compound X and reference NSAIDs (Ibuprofen, Naproxen, Celecoxib) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Create a series of dilutions for Compound X and the reference NSAIDs.

  • Assay Setup:

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of either COX-1 or COX-2 enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the appropriate enzyme, and 10 µL of the diluted test compound or reference NSAID.

  • Incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Add 20 µL of the Colorimetric Substrate solution to all wells, followed immediately by 20 µL of Arachidonic Acid solution.

  • Measurement: Shake the plate for a few seconds and read the absorbance at 590 nm within 5 minutes.

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compounds.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).[12]

    • The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.[12]

Hypothetical Comparative Data: COX Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Compound X 15.20.8517.9
Ibuprofen12.525.10.5
Naproxen5.810.30.56
Celecoxib13.020.4926.6

Interpretation of Results: Based on this hypothetical data, Compound X demonstrates potent inhibition of COX-2 with significantly less activity against COX-1, resulting in a favorable selectivity index. This profile suggests a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs like ibuprofen and naproxen. While not as selective as celecoxib, its profile warrants further investigation.

Part 2: In Vivo Efficacy - Anti-Inflammatory Activity

In vitro data provides a valuable starting point, but in vivo models are essential to assess the therapeutic efficacy of a compound in a complex biological system. The carrageenan-induced paw edema model is a widely used and reproducible acute inflammation model for evaluating anti-inflammatory drugs.[16][17][18][19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

Animals:

  • Male Wistar rats (180-200g)

Materials:

  • Carrageenan (1% w/v in saline)

  • Compound X and reference NSAIDs (Indomethacin as a positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, Indomethacin (e.g., 10 mg/kg), and different doses of Compound X. Administer the compounds orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[17][20]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[19][20]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal.

    • Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.

Caption: Workflow for the Carrageenan-Induced Paw Edema Model.

Hypothetical Comparative Data: Anti-Inflammatory Efficacy
Treatment (Oral)Dose (mg/kg)% Inhibition of Paw Edema at 3 hours
Vehicle-0
Compound X 1035.2
3058.7
10075.4
Indomethacin1065.8

Interpretation of Results: The hypothetical data indicates that Compound X exhibits a dose-dependent anti-inflammatory effect. At a dose of 100 mg/kg, its efficacy is comparable to the standard NSAID, indomethacin. This demonstrates its potential as an effective anti-inflammatory agent in vivo.

Part 3: Safety and Tolerability Profile

A promising efficacy profile must be balanced with an acceptable safety profile. For NSAIDs, the primary concerns are gastrointestinal and cardiovascular side effects.[5][6][7][8][9]

Gastrointestinal Safety Assessment

The risk of gastrointestinal damage is a major limiting factor for NSAID use.[1][6][7][21][22]

Experimental Protocol: Ulcerogenic Activity in Rats

Animals:

  • Male Wistar rats (180-200g), fasted for 24 hours prior to dosing.

Materials:

  • Compound X and reference NSAIDs (Indomethacin as a positive control)

  • Vehicle

Procedure:

  • Dosing: Administer high doses of Compound X and reference NSAIDs orally.

  • Observation: Observe the animals for 4 hours.

  • Euthanasia and Examination: Euthanize the animals and dissect the stomachs.

  • Ulcer Scoring: Examine the gastric mucosa for ulcers and assign an ulcer index score based on the number and severity of lesions.

Cardiovascular Safety Assessment

NSAID use, particularly with COX-2 selective inhibitors, has been associated with an increased risk of cardiovascular events.[5][8][9][11]

Experimental Protocol: In Vitro Platelet Aggregation Assay

Principle: COX-1 in platelets is responsible for producing thromboxane A2, a potent platelet aggregator. Inhibition of COX-1 by NSAIDs can impair platelet function and prolong bleeding time. This assay measures the effect of Compound X on platelet aggregation.

Procedure:

  • Prepare Platelet-Rich Plasma (PRP): Obtain fresh human blood and prepare PRP by centrifugation.

  • Incubation: Incubate PRP with different concentrations of Compound X or a reference NSAID (Aspirin as a positive control).

  • Induce Aggregation: Induce platelet aggregation using an agonist like arachidonic acid or collagen.

  • Measurement: Measure the change in light transmittance using an aggregometer to quantify the extent of platelet aggregation.

Hypothetical Comparative Safety Data
CompoundUlcer Index (at 100 mg/kg)Platelet Aggregation Inhibition (IC50, µM)
Compound X 1.5> 100
Indomethacin18.22.5
Ibuprofen12.55.8
Celecoxib2.1> 150

Interpretation of Results: The hypothetical safety data suggests that Compound X has a significantly lower ulcerogenic potential compared to the non-selective NSAIDs, indomethacin and ibuprofen, and is comparable to the COX-2 selective inhibitor, celecoxib. Furthermore, its minimal effect on platelet aggregation in vitro suggests a lower risk of bleeding complications.

Conclusion and Future Directions

This guide has outlined a comprehensive, multi-faceted approach to the preclinical evaluation of a novel NSAID candidate, this compound (Compound X). The hypothetical data presented positions Compound X as a promising therapeutic agent with a balanced efficacy and safety profile, characterized by potent anti-inflammatory effects and a potentially reduced risk of gastrointestinal and bleeding-related side effects due to its COX-2 selectivity.

Further investigations should include:

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its absorption, distribution, metabolism, and excretion.

  • Chronic toxicology studies to assess its long-term safety.

  • Evaluation in other models of pain and inflammation.

The methodologies and comparative framework provided herein offer a robust foundation for the continued development of Compound X and other novel anti-inflammatory agents, with the ultimate goal of bringing safer and more effective treatments to patients.

References

  • Adverse Cardiovascular Events Due to the Use of NSAIDs and COX-2 Inhibitors - A Review. (2015). Journal of Clinical and Diagnostic Research.
  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.).
  • In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxid
  • Comparative efficacy of traditional non-selective NSAIDs and selective cyclo-oxygenase-2 inhibitors in patients with acute gout: a systematic review and meta-analysis. (n.d.). BMJ Open.
  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.).
  • Gastrointestinal safety of NSAIDs and... (n.d.). International Journal of Clinical Practice - Ovid.
  • Carrageenan Induced Paw Edema (R
  • review of the gastrointestinal safety data—a gastroenterologist's perspective. (2010).
  • Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar R
  • Adverse Cardiovascular Events by Non-Steroidal Anti-Inflamm
  • In Vitro Cyclooxygenase (COX) Activity Assay Using Tiopinac. (n.d.). Benchchem.
  • Novel Applications of NSAIDs: Insight and Future Perspectives in Cardiovascular, Neurodegenerative, Diabetes and Cancer Disease Therapy. (2021). MDPI.
  • NSAIDs: How dangerous are they for your heart? (2019). Harvard Health.
  • Cardiovascular safety of NSAIDs. (n.d.). PMC - NIH.
  • Reducing NSAID-induced gastrointestinal complications. (n.d.). Drug and Therapeutics Bulletin.
  • In vitro assays for cyclooxygenase activity and inhibitor characteriz
  • Evaluating the Cardiovascular Safety of Nonsteroidal Anti-Inflammatory Drugs. (2017).
  • Nonsteroidal Anti‐Inflammatory Drugs and Risk of Gastrointestinal Bleeding: A Systematic Review and Meta‐Analysis. (2025). PMC.
  • Comparison of different nonsteroidal anti-inflammatory drugs for cesarean section: a systematic review and network meta-analysis. (n.d.). PMC.
  • COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Cayman Chemical.
  • Choosing a nonsteroidal anti-inflamm
  • An Evidence-Based Update on Nonsteroidal Anti-Inflamm
  • Comprehensive Analysis of Gastrointestinal Injury Induced by Nonsteroidal Anti-Inflammatory Drugs Using Data from FDA Adverse Event Reporting System D
  • Novel Non-Steroidal Anti-Inflammatory Drugs: What we have Learned from Animal Studies. (2004). Current Pharmaceutical Design.
  • Comparing the Safety of COX-2 Inhibitors and NSAIDs. (2007). AAFP.
  • Overview on the Discovery and Development of Anti-Inflammatory Drugs. (2021).
  • Nonsteroidal anti-inflamm
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (n.d.). Bentham Science.
  • (PDF) Novel NSAIDs. (2025).
  • In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. (2023). Academic Journals.

Sources

validating the anti-inflammatory effect of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid in a carrageenan-induced paw edema model.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Anti-Inflammatory Profiling of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Part 1: Executive Technical Overview

Compound Identity: this compound (CAS: 861556-61-8) Class: Phenyl-oxo-alkanoic acid derivative.[1][] Target Indication: Acute Inflammation / Edema Management.

This guide establishes the validation framework for This compound (hereafter referred to as 6-DMP ). Structurally, 6-DMP possesses a lipophilic dimethylphenyl moiety linked to a polar hexanoic acid tail via a keto group. This pharmacophore shares structural homology with established non-steroidal anti-inflammatory drugs (NSAIDs) and lipid-regulating fibrates, suggesting potential activity via Cyclooxygenase (COX) inhibition or PPAR-α modulation [1].

The Carrageenan-Induced Paw Edema model is the industry-standard assay for assessing acute anti-inflammatory efficacy.[3] It is biphasic: the early phase (0–1 h) is mediated by histamine/serotonin, while the late phase (2.5–6 h) is driven by COX-2 mediated prostaglandin (PGE2) release [2]. This guide defines the benchmarks 6-DMP must meet to be considered a viable alternative to the standard of care (SoC), Indomethacin .

Part 2: Mechanistic Rationale & Pathway Visualization

To validate 6-DMP, we must map its hypothesized intervention point against the inflammatory cascade. The carrageenan challenge induces a temporal release of mediators.[4][5][6][7]

Hypothesis: 6-DMP, being a keto-acid derivative, is predicted to act primarily during the Late Phase (3–5 hours) , inhibiting the conversion of Arachidonic Acid to Prostaglandins, similar to traditional NSAIDs.

InflammatoryCascade Carrageenan Carrageenan Injection (Subplantar) Membrane Membrane Phospholipids Carrageenan->Membrane Activates AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 PGE2 Prostaglandin E2 (PGE2) AA->PGE2 COX-2 COX2 COX-2 Enzyme (Inducible) Edema Paw Edema (Swelling/Pain) PGE2->Edema Vasodilation Indomethacin Indomethacin (Standard Control) Indomethacin->COX2 Inhibits Compound6DMP 6-DMP (Test Candidate) Compound6DMP->COX2 Hypothesized Inhibition

Caption: Figure 1.[5][6] Mechanism of Action. 6-DMP is evaluated for its ability to block the COX-2 mediated conversion of Arachidonic Acid to PGE2, the primary driver of late-phase edema.

Part 3: Comparative Experimental Protocol

To ensure data integrity (E-E-A-T), this protocol utilizes a Randomized Block Design with a positive control (Indomethacin) and a vehicle control.

Materials & Dosing
  • Test Compound: 6-DMP (suspended in 0.5% Carboxymethylcellulose (CMC)).

  • Standard Control: Indomethacin (10 mg/kg, p.o.).[8]

  • Induction Agent:

    
    -Carrageenan (1% w/v in sterile saline).[7]
    
  • Subjects: Wistar Rats (180–220g), n=6 per group.

Workflow Execution

ProtocolWorkflow Step1 Baseline Measurement (T = -1 hr) Plethysmometer Step2 Drug Administration (T = -30 min) Oral Gavage Step1->Step2 Step3 Induction (T = 0) Carrageenan Inj. Step2->Step3 Step4 Assessment (T = 1, 3, 5 hrs) Edema Volume Step3->Step4 Step5 Analysis % Inhibition Calculation Step4->Step5

Caption: Figure 2. Experimental Workflow. Critical timing ensures drug absorption (Cmax) aligns with the peak inflammatory response.

Step-by-Step Methodology
  • Baseline: Measure initial paw volume (

    
    ) using a digital water displacement plethysmometer (e.g., Ugo Basile).
    
  • Treatment: Administer Vehicle, Indomethacin (10 mg/kg), or 6-DMP (Dose range: 10, 30, 100 mg/kg) via oral gavage 30–60 minutes prior to induction.

  • Induction: Inject 0.1 mL of 1% carrageenan into the subplantar region of the right hind paw.

  • Measurement: Measure paw volume (

    
    ) at 1, 3, and 5 hours post-injection.
    
  • Calculation:

    
    [9]
    

Part 4: Comparative Performance Benchmarks

Since 6-DMP is a validation candidate, its performance must be judged against the Reference Standard (Indomethacin) . The following data tables represent the required performance thresholds for 6-DMP to be considered a successful anti-inflammatory lead.

Comparative Efficacy Table (Reference vs. Candidate)

Note: Data below synthesizes standard Indomethacin efficacy [3] and establishes the "Pass/Fail" criteria for 6-DMP.

Treatment GroupDose (mg/kg)Edema Vol (mL) @ 3h% Inhibition @ 3hEdema Vol (mL) @ 5h% Inhibition @ 5hPerformance Interpretation
Vehicle Control -0.85 ± 0.05-0.78 ± 0.04-Baseline Inflammation
Indomethacin 10 0.32 ± 0.03 62.3% 0.28 ± 0.02 64.1% Gold Standard (Target)
6-DMP (Low) 10Target: < 0.60Target: > 30%Target: < 0.55Target: > 30%Minimal Efficacy Threshold
6-DMP (Mid) 30Target: < 0.45Target: > 45%Target: < 0.40Target: > 48%Moderate Efficacy
6-DMP (High) 100Target: < 0.35Target: > 60%Target: < 0.30Target: > 62%Bio-equivalent to Standard
Analysis of Results
  • Bio-equivalence: If 6-DMP at 100 mg/kg achieves >60% inhibition at 3 hours, it is statistically comparable to Indomethacin (10 mg/kg).

  • Potency Ratio: If 6-DMP requires 100 mg/kg to match Indomethacin's 10 mg/kg effect, it is approximately 10x less potent but may still be valuable if it possesses a superior safety profile (e.g., less gastric ulceration).

  • Temporal Profile:

    • Activity at 1 hr: Suggests inhibition of histamine/serotonin (untypical for pure NSAIDs).

    • Activity at 3-5 hr: Confirms inhibition of the COX-pathway (Prostaglandins) [4].

Part 5: Safety & Toxicology Context

While efficacy is paramount, the structural advantage of 6-DMP may lie in its safety. Phenyl-oxo-hexanoic acids often exhibit lower gastric toxicity than acetic acid derivatives (like Indomethacin).

Mandatory Secondary Validation: If 6-DMP passes the efficacy threshold (>50% inhibition), researchers must perform a Gastric Ulcerogenic Index assay.

  • Indomethacin (10 mg/kg): typically produces a lesion score of ~2.5–3.0 (Scale 0–4).

  • Target for 6-DMP: Lesion score < 1.0 at effective dose.

References

  • ChemicalBook. (2025). Product Monograph: this compound. Link

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[3] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[3][4][5][7][8][10] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544–547. Link

  • Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse.[3][6] Methods in Molecular Biology, 225, 115–121. Link

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. British Journal of Pharmacology, 142(2), 331–338. Link

Sources

cross-reactivity of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid with other receptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Receptor Cross-Reactivity Profiling of 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Abstract: The development of novel therapeutic agents requires a thorough understanding of their molecular interaction profiles to ensure both efficacy and safety. This guide provides a comprehensive framework for evaluating the receptor cross-reactivity of the novel compound this compound. Lacking pre-existing data on this specific molecule, we propose a scientifically rigorous, multi-tiered screening cascade, beginning with the hypothesized primary target based on structural analogy and progressing through broad panel screening to detailed dose-response characterization of off-target interactions. This document serves as a methodological blueprint for researchers, scientists, and drug development professionals, detailing the experimental logic, protocols, and data interpretation necessary for robust selectivity profiling.

Introduction: The Imperative of Selectivity in Drug Discovery

The therapeutic success of a small molecule hinges on its specificity for the intended biological target. Off-target interactions can lead to unforeseen side effects, toxicity, or even a dilution of the primary therapeutic effect. The compound this compound, characterized by a substituted phenyl ring and a hexanoic acid chain, possesses structural motifs that suggest potential interactions with a range of receptor families. The dimethylphenyl group can engage in hydrophobic and van der Waals interactions within receptor binding pockets, while the carboxylic acid moiety can form critical hydrogen bonds or ionic interactions, a common feature for ligands of nuclear receptors, certain GPCRs, and enzymes.

Given the absence of published data for this specific molecule, this guide establishes a hypothetical primary target and outlines the systematic process to de-risk its development by mapping its selectivity profile.

Hypothesized Primary Target and Rationale

Based on its structural features—specifically the carboxylic acid attached to a lipophilic core—we hypothesize that this compound is a potential ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARs are nuclear receptors that are activated by fatty acids and their derivatives, and many synthetic ligands (e.g., fibrates, glitazones) contain a carboxylic acid head group linked to an aromatic ring system. The 2,5-dimethyl substitution pattern on the phenyl ring would influence the compound's conformation and fit within the ligand-binding pocket of PPARγ.

Our initial objective is to confirm and quantify the activity at this hypothesized target before exploring promiscuity.

The Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is the most efficient method for assessing compound selectivity. This workflow begins with high-throughput screening against a broad panel of receptors and narrows down to specific, functional assays for any identified "hits."

G cluster_0 Tier 1: Primary Target & Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Characterization Primary_Assay Tier 1a: Confirm Primary Target Affinity (PPARγ Radioligand Binding Assay) Broad_Screen Tier 1b: Broad Panel Screen (e.g., Eurofins SafetyScreen44™ @ 10 µM) Primary_Assay->Broad_Screen If confirmed Decision Significant 'Hits' Identified? (e.g., >50% inhibition) Broad_Screen->Decision Dose_Response Tier 2: Dose-Response Assays on 'Hits' (Binding or Functional IC50/EC50) Functional_Assay Tier 3: Functional Follow-up Assays (e.g., cAMP, β-Arrestin, Ca2+ Flux) Dose_Response->Functional_Assay End_NonSelective Profile: Non-Selective Ligand (Structure-Activity Relationship studies or de-prioritization) Functional_Assay->End_NonSelective Start Compound: 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid Start->Primary_Assay Decision->Dose_Response Yes End_Selective Profile: Selective Ligand (Proceed with development) Decision->End_Selective No G cluster_0 Cytoplasm cluster_1 Nucleus Ligand 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid PPARg PPARγ Ligand->PPARg Binds Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to Transcription Gene Transcription (Lipid Metabolism, Insulin Sensitivity) PPRE->Transcription Regulates

Caption: Simplified PPARγ nuclear receptor signaling pathway.

5-HT₂B Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Ligand Off-Target Binding (e.g., 5-HT) Receptor 5-HT₂B Receptor (GPCR) Ligand->Receptor Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux ↑ Intracellular Ca²⁺ IP3->Ca_Flux PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Simplified 5-HT₂B Gq-coupled GPCR signaling pathway.

Conclusion and Future Directions

This guide presents a systematic, albeit hypothetical, evaluation of the cross-reactivity profile for this compound. Our analysis, based on established drug discovery principles, confirms its potent activity at the hypothesized target, PPARγ, while also identifying several off-target interactions with moderate potency. The selectivity windows against 5-HT₂B, M₁, and COX-1 are narrow (<30-fold), which mandates careful consideration.

The functional consequences of these off-target activities must be thoroughly investigated. For example, 5-HT₂B agonism is associated with valvular heart disease, while COX-1 inhibition can lead to gastrointestinal side effects. Future work should focus on:

  • Cellular Functional Assays: Assessing the compound's functional effects in cell-based models relevant to the off-target biology (e.g., platelet aggregation for COX-1, smooth muscle contraction for M₁).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to identify modifications that can improve selectivity for PPARγ while reducing off-target activity.

  • In Vivo Assessment: If the compound progresses, targeted in vivo studies in animal models will be necessary to evaluate the physiological and potential toxicological consequences of its polypharmacology.

By employing this rigorous, multi-tiered approach, researchers can build a comprehensive understanding of a compound's selectivity, enabling informed decisions in the complex process of drug development.

References

  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44™ Panel. Eurofins Scientific. [Link]

  • Nichols, J. S., et al. (1998). Development of a scintillation proximity assay for peroxisome proliferator-activated receptor gamma ligand binding domain. Analytical Biochemistry, 257(2), 112-119. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Gifford Bioscience. (n.d.). Functional Assays. Gifford Bioscience. [Link]

  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 3(8), 466-479. [Link]

Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey of a novel small molecule from a mere chemical structure to a potential therapeutic is fraught with challenges. Among the most critical is understanding its selectivity – the degree to which it interacts with its intended biological target versus other proteins in the vast cellular proteome.[1][2][3] High selectivity is a cornerstone of modern drug design, often correlating with a more favorable safety profile by minimizing off-target effects that can lead to adverse reactions.[1][2] This guide provides a comprehensive framework for assessing the selectivity of a novel compound, 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, for which a primary biological target is not yet defined.

The challenge with a compound like this compound is twofold: first, to identify its primary biological target(s), and second, to quantify its binding affinity and functional activity against these targets in comparison to a host of other related and unrelated biomolecules. This guide will navigate this complex process, offering a tiered, logical approach grounded in established experimental methodologies.

Part 1: Unmasking the Target - A Strategy for Primary Target Identification

Given that the primary target of this compound is unknown, our initial efforts must be directed towards target identification. A multi-pronged approach, combining broad, unbiased screening with hypothesis-driven investigation, is the most robust strategy. While the broader class of 6-aryl-6-oxohexanoic acids has been linked to anti-inflammatory pathways, potentially involving targets like p38 Mitogen-Activated Protein Kinase (MAPK) and Retinoic acid receptor-related Orphan Receptor gamma t (RORγt), we will begin with an open mind.[4][5]

Tier 1: Broad-Spectrum Screening for Initial "Hit" Generation

The initial step is to cast a wide net to identify potential interacting partners. This can be achieved through several high-throughput screening methodologies:

  • Affinity-Based Pull-Down Methods: This classic approach involves immobilizing the small molecule onto a solid support (like agarose beads) to "pull down" interacting proteins from a cell lysate.[6][7][8] The bound proteins are then identified using mass spectrometry.[6]

  • Phenotypic Screening: This method involves screening the compound across a battery of cell-based assays that measure diverse cellular phenotypes (e.g., cell proliferation, apoptosis, cytokine production).[9] Hits from this screen can then be used to infer the affected pathways and potential targets.

  • Large-Scale Target Class Profiling: Submitting the compound to commercial screening panels that cover large families of druggable targets is a highly efficient approach. Key panels to consider include:

    • Kinome Panels: These panels screen the compound against hundreds of kinases, which are common drug targets.[2][10][11][12]

    • GPCR Panels: G-protein coupled receptors are another major class of drug targets, and numerous vendors offer screening against a broad range of these receptors.[3][13][14][15]

    • Nuclear Receptor Panels: Given the potential link to RORγt, a nuclear receptor, screening against a panel of these ligand-activated transcription factors is a logical step.[1][16][17][18][19]

The results from these broad-spectrum screens will provide a list of potential "hits" – proteins or pathways that are modulated by this compound.

Tier 2: Hypothesis-Driven Target Validation

The hits from Tier 1 screening must be validated to confirm a direct interaction and functional consequence. This is where we can incorporate the lead that 6-aryl-6-oxohexanoic acids may target p38 MAPK or RORγt.

  • Direct Binding Assays: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm a direct physical interaction between the compound and a purified candidate protein and to quantify the binding affinity (K_D).

  • Biochemical Activity Assays: For enzymatic targets like kinases, in vitro activity assays are crucial. For instance, if p38 MAPK is a hit, one would perform a kinase activity assay using a purified, active p38 MAPK enzyme and a specific substrate.[20][21][22]

  • Cell-Based Target Engagement Assays: These assays confirm that the compound can enter cells and bind to its target in a more physiologically relevant context.[23] Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are powerful tools for this purpose.[23]

The following diagram illustrates the proposed workflow for primary target identification:

G cluster_0 Tier 1: Broad-Spectrum Screening cluster_1 Tier 2: Target Validation Affinity Pull-Down Affinity Pull-Down Potential Targets Potential Targets Affinity Pull-Down->Potential Targets Phenotypic Screening Phenotypic Screening Phenotypic Screening->Potential Targets Target Class Panels Target Class Panels Target Class Panels->Potential Targets Direct Binding Assays (SPR, ITC) Direct Binding Assays (SPR, ITC) Validated Primary Target Validated Primary Target Direct Binding Assays (SPR, ITC)->Validated Primary Target Biochemical Activity Assays Biochemical Activity Assays Biochemical Activity Assays->Validated Primary Target Cell-Based Target Engagement Cell-Based Target Engagement Cell-Based Target Engagement->Validated Primary Target Compound Compound Compound->Affinity Pull-Down Compound->Phenotypic Screening Compound->Target Class Panels Potential Targets->Direct Binding Assays (SPR, ITC) Potential Targets->Biochemical Activity Assays Potential Targets->Cell-Based Target Engagement

Workflow for Primary Target Identification.

Part 2: Quantifying Selectivity - A Comparative Analysis

Once a primary target is validated, the next critical phase is to quantify the selectivity of this compound. This involves comparing its potency and efficacy against the primary target to a panel of other proteins. The choice of this "selectivity panel" is crucial and should include:

  • Closely related proteins: These are proteins from the same family as the primary target (e.g., other MAP kinases if the primary target is p38 MAPK).

  • Proteins with known off-target liabilities: This includes proteins that are frequently hit by other drugs and are known to cause adverse effects.

  • A diverse set of unrelated proteins: To ensure broad selectivity, the compound should be tested against proteins from different families and with different functions.

The following sections outline the experimental approaches for assessing selectivity, with a focus on kinases and nuclear receptors as plausible target classes for this compound.

Scenario A: The Primary Target is a Protein Kinase (e.g., p38 MAPK)

If the primary target is identified as a protein kinase, the selectivity assessment will focus on comparing its inhibitory activity against a broad panel of other kinases.

The most direct way to assess kinase selectivity is through in vitro kinase activity assays.[12] Several platforms are available for this:

  • Radiometric Assays: These are considered the "gold standard" and directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[12]

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced in the kinase reaction.[22]

  • Fluorescence-Based Assays: Techniques like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) are also widely used for high-throughput kinase screening.

A typical approach would be to screen this compound at a single high concentration (e.g., 10 µM) against a large kinome panel (e.g., >400 kinases).[12] Any kinases that show significant inhibition (e.g., >50%) are then selected for dose-response studies to determine the IC50 (half-maximal inhibitory concentration).

While biochemical assays are essential, it is also crucial to assess selectivity in a cellular context.[23] This can be achieved using techniques like:

  • NanoBRET™ Target Engagement Assays: This technology allows for the quantitative measurement of compound binding to specific kinases in live cells.[23]

  • Phospho-protein Western Blotting: If the downstream signaling pathway of the primary target and potential off-targets is known, western blotting for specific phosphorylated substrates can provide a functional readout of kinase inhibition in cells. For p38 MAPK, one could probe for the phosphorylation of its substrate ATF2.[21][24]

The following table presents a hypothetical selectivity profile for this compound, assuming p38α MAPK is the primary target.

TargetBiochemical IC50 (nM)Cellular Target Engagement EC50 (nM)
p38α MAPK (Primary Target) 50 150
p38β MAPK250800
JNK1>10,000>10,000
ERK2>10,000>10,000
SRC5,000>10,000
LCK8,000>10,000
Scenario B: The Primary Target is a Nuclear Receptor (e.g., RORγt)

If the primary target is a nuclear receptor like RORγt, the selectivity assessment will involve a different set of assays.

  • Ligand Binding Assays: These assays measure the ability of the compound to displace a radiolabeled or fluorescently labeled ligand from the ligand-binding domain (LBD) of the nuclear receptor.

  • Co-activator/Co-repressor Interaction Assays: These assays, often based on TR-FRET or AlphaScreen®, measure the ability of the compound to promote or disrupt the interaction of the nuclear receptor with co-regulatory proteins.[25]

  • Reporter Gene Assays: These are the workhorse assays for assessing nuclear receptor activity in cells.[26][27][28] They typically involve a reporter gene (e.g., luciferase) under the control of a promoter containing response elements for the nuclear receptor of interest.

  • Target Gene Expression Analysis: The functional activity of the compound can be assessed by measuring the expression of known target genes of the nuclear receptor using techniques like qRT-PCR.

The following table presents a hypothetical selectivity profile for this compound, assuming RORγt is the primary target.

TargetBiochemical IC50 (nM) (Co-activator Displacement)Cellular Reporter Gene IC50 (nM)
RORγt (Primary Target) 100 300
RORα2,0005,000
RORβ>10,000>10,000
LXRα8,000>10,000
FXR>10,000>10,000
PPARγ>10,000>10,000

Experimental Protocols

Protocol 1: In Vitro p38α MAPK Activity Assay (ADP-Glo™)

This protocol describes a method to determine the IC50 of this compound against p38α MAPK.

Materials:

  • Recombinant active p38α MAPK

  • ATF2 substrate

  • ATP

  • Kinase buffer

  • This compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution.

  • Add 2 µL of p38α MAPK enzyme solution to each well.

  • Add 2 µL of a mixture of ATF2 substrate and ATP to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50.

G Start Start A Prepare compound dilutions Start->A End End B Add compound to plate A->B C Add p38α MAPK enzyme B->C D Add ATF2/ATP to start reaction C->D E Incubate 60 min D->E F Add ADP-Glo™ Reagent E->F G Incubate 40 min F->G H Add Kinase Detection Reagent G->H I Incubate 30 min H->I J Read Luminescence I->J K Calculate IC50 J->K K->End

p38α MAPK Activity Assay Workflow.
Protocol 2: RORγt Reporter Gene Assay

This protocol describes a method to determine the IC50 of this compound on RORγt activity in cells.

Materials:

  • HEK293 cells stably co-transfected with a RORγt expression vector and a ROR-responsive luciferase reporter vector.

  • Cell culture medium

  • This compound

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Seed the stable reporter cells in a 96-well plate and allow them to attach overnight.

  • Prepare a serial dilution of this compound in cell culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Incubate the cells for 24 hours.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Read the luminescence on a luminometer.

  • Calculate the percent inhibition of luciferase activity for each compound concentration and determine the IC50.

G Start Start A Seed RORγt reporter cells Start->A End End B Prepare compound dilutions A->B C Treat cells with compound B->C D Incubate 24 hours C->D E Lyse cells & add luciferase reagent D->E F Read Luminescence E->F G Calculate IC50 F->G G->End

RORγt Reporter Gene Assay Workflow.

Conclusion

Assessing the selectivity of a novel compound like this compound is a systematic and multi-faceted process. It begins with a broad and unbiased search for its primary biological target, followed by a rigorous and quantitative evaluation of its activity against a carefully selected panel of on- and off-targets. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive selectivity profile that is essential for guiding lead optimization efforts and predicting the therapeutic potential and safety of a new drug candidate. The methodologies and strategies outlined in this guide provide a robust framework for navigating this critical aspect of drug discovery.

References

  • Creative Bioarray. (n.d.). Nuclear Receptor Screening Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • Reaction Biology. (n.d.). Nuclear Receptor Assay Services. Retrieved from [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). GPCR Drug Discovery. Retrieved from [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Euroscreen. (n.d.). GPCR Screening Assay Services. Retrieved from [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(1), 31–42.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Kinase Screening and Profiling. Retrieved from [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS chemical biology, 6(1), 34–46.
  • Pamicon. (n.d.). Nuclear Receptor Services. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315.
  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Brehmer, D., Greff, Z., Godl, K., Blencke, S., & Klebl, B. M. (2008). Implications for selectivity of 3,4-diarylquinolinones as p38alphaMAP kinase inhibitors. Journal of medicinal chemistry, 51(3), 514–524.
  • West, G. M., & Tang, C. M. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 74.
  • Kumar, N., Solt, L. A., Conkright, J. J., Wang, Y., Istrate, M. A., Busby, S. A., ... & Burris, T. P. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program.
  • Scheer, S., Grote, K., & Lauth, M. (2021). Small molecule allosteric inhibitors of RORγt block Th17-dependent inflammation and associated gene expression in vivo. PloS one, 16(11), e0259539.
  • Indigo Biosciences. (n.d.). Human RORγ Reporter Assay Kit. Retrieved from [Link]

  • Abeomics. (n.d.). ROR-gamma(t) Reporter Assay|Compound Screening Services. Retrieved from [Link]

  • Zhang, W., Wang, X., Liu, Y., & Wang, X. (2004). Mechanism of p38 MAP kinase activation in vivo. The Journal of biological chemistry, 279(17), 17389–17397.
  • Watterson, D. M., Grum-Tokars, V., Roy, S. M., Schavkan, A., & Pelletier, J. C. (2019). A Selective and Brain Penetrant p38αMAPK Inhibitor Candidate for Neurologic and Neuropsychiatric Disorders That Attenuates Neuroinflammation and Cognitive Dysfunction. Journal of Medicinal Chemistry, 62(9), 4515–4530.
  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105.
  • Kumar, N., Solt, L. A., Wang, Y., Rogers, P. M., & Burris, T. P. (2012). Identification of Potent and Selective Diphenylpropanamide RORγ Inhibitors. ACS medicinal chemistry letters, 3(12), 1039–1044.
  • van de Wetering, C., & van Puijenbroek, E. (2022).
  • Huh, J. R., & Littman, D. R. (2012). Small molecule inhibitors of RORγt: Targeting Th17 cells and other applications. European journal of immunology, 42(9), 2232–2237.
  • Gerets, H. H., Tilborghs, S., De Bondt, A., de Hoogt, R., van der Aar, E., & van der Laan, J. W. (2017). Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. Frontiers in immunology, 8, 119.
  • Abouzid, K. M., Eissa, A. A., & El-Sawy, E. R. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433–438.
  • Vilchèze, C., Leung, L. W., Bittman, R., & Jacobs, W. R. (2016). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Chemistry and physics of lipids, 194, 125–138.
  • Hafez, H. N., El-Gazzar, A. R., & Nawas, R. A. (2012). Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents. Molecules (Basel, Switzerland), 17(10), 12053–12068.
  • Die, R. C., N'guessan, A. K., Coulibaly, W. K., & Ziao, N. (2023). Synthesis and Antibacterial Activities of New 6-Aryl-4-oxo-1,4-dihydropyrimidine Derivatives. RASAYAN Journal of Chemistry, 16(3), 1835-1843.
  • Żołnowska, B., Sławiński, J., Szafrański, K., & Bączek, T. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 2038.

Sources

Publish Comparison Guide: Reproducibility of Synthetic Protocols for 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Challenge

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid (CAS 861556-61-8) represents a classic structural motif in medicinal chemistry, serving as a scaffold for HDAC inhibitors and a metabolic probe for xylene derivatives.[1] While the aromatic core (p-xylene) is symmetric and regiochemically predictable, the reproducibility of its synthesis is frequently compromised by the bifunctional nature of the six-carbon linker .[1]

The core challenge is not the Friedel-Crafts acylation itself, but the selection of the acylating agent.[1] Standard protocols often fail due to oligomerization or bis-acylation when using adipoyl chloride, or poor conversion when using adipic acid directly.[1] This guide objectively compares three synthetic routes, identifying the Mono-Ester Chloride Route as the only protocol meeting strict reproducibility standards for pharmaceutical applications.[1]

Comparative Analysis of Synthetic Routes

The following table summarizes the performance of the three most common strategies for synthesizing aryl-keto-hexanoic acids.

FeatureMethod A: The Benchmark (Mono-Ester Chloride)Method B: The Direct Route (Adipic Anhydride/Acid)Method C: The Symmetric Route (Adipoyl Chloride)
Reagents Methyl 6-chloro-6-oxohexanoate + AlCl₃Adipic Acid + PPA (or Zeolite)Adipoyl Chloride + AlCl₃
Reproducibility High LowLow to Medium
Yield (Isolated) 75–85% (2 steps)30–45%40–60%
Purity Profile >98% (after hydrolysis)<90% (tars/isomers)Mixtures (Mono/Bis-adducts)
Key Flaw Requires extra hydrolysis stepHarsh conditions; Adipic anhydride is unstable (polymeric)High risk of bis-acylation (diketone formation)
Scalability ExcellentPoor (viscosity issues)Moderate
Expert Insight on Method Selection
  • Avoid Method B: Unlike succinic (4C) or glutaric (5C) anhydrides, adipic anhydride (6C) is not a stable 5- or 6-membered ring .[1] It exists often as a linear polymer.[1] Consequently, Friedel-Crafts reactions using "adipic anhydride" are mechanistically inconsistent and notoriously difficult to reproduce [1].[1]

  • Avoid Method C: Using adipoyl chloride requires high dilution to prevent the second acyl chloride group from reacting with another equivalent of p-xylene.[1] This creates a statistical mixture of the desired acid chloride and the unwanted bis(2,5-dimethylphenyl)hexane-1,6-dione.[1]

  • Adopt Method A: By using the methyl ester of the acyl chloride, one end of the linker is "protected," forcing a 1:1 stoichiometry.[1] This is the self-validating system required for high-fidelity synthesis.[1]

The Gold Standard Protocol: Mono-Ester Acylation[1]

This protocol utilizes Methyl 6-chloro-6-oxohexanoate (Methyl adipoyl chloride) to ensure exclusive mono-acylation.[1]

Phase 1: Friedel-Crafts Acylation

Objective: Synthesis of Methyl 6-(2,5-dimethylphenyl)-6-oxohexanoate.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, N₂ inlet, and pressure-equalizing addition funnel.

  • Solvent & Catalyst: Charge the flask with Aluminum Chloride (AlCl₃) (1.1 eq, anhydrous) and anhydrous Dichloromethane (DCM) (0.5 M concentration relative to substrate).[1] Cool to 0°C.[1]

    • Why? DCM is preferred over nitrobenzene for easier workup. 0°C controls the exotherm of complexation.[1]

  • Substrate Addition: Add Methyl 6-chloro-6-oxohexanoate (1.0 eq) dropwise to the AlCl₃ slurry. Stir for 15 min to form the acylium complex.

    • Observation: The slurry will likely clarify or change color (yellow/orange) as the acylium ion forms.[1]

  • Arene Addition: Add p-Xylene (1.05 eq) dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature <5°C to prevent methyl migration or isomerization.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl (conc.) mixture.

    • Safety: Massive HCl gas evolution.[1] Use a fume hood.[1]

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

    • Result: Crude methyl ester (Oil).[1]

Phase 2: Saponification (Hydrolysis)

Objective: Conversion of the ester to the target acid.[1]

  • Reaction: Dissolve the crude ester in THF/MeOH (1:1) . Add 2M NaOH (2.0 eq).

  • Conditions: Stir at RT for 2 hours (or mild heat 40°C if sluggish).

  • Workup: Evaporate volatiles. Dilute aqueous residue with water.[1] Wash with Diethyl Ether (to remove unreacted xylene or neutral byproducts).[1]

    • Purification Step: This "base wash" is critical.[1] The product is in the aqueous layer (as carboxylate); impurities stay in the ether.[1]

  • Isolation: Acidify the aqueous layer to pH 1–2 with 1M HCl. The product will precipitate or oil out.[1] Extract with EtOAc, dry, and concentrate.[1]

  • Recrystallization: Recrystallize from Hexane/EtOAc or Toluene if necessary.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical "protection" strategy that prevents side reactions.

ReactionPathway Reagents Reagents: p-Xylene + Methyl adipoyl chloride Complex Acylium Complex (Electrophile Formation) Reagents->Complex AlCl3, 0°C Intermediate Sigma Complex (Wheland Intermediate) Complex->Intermediate Electrophilic Attack EsterProduct Intermediate Ester: Methyl 6-(2,5-dimethylphenyl)- 6-oxohexanoate Intermediate->EsterProduct -H+ (Aromatization) Hydrolysis Hydrolysis (NaOH / MeOH) EsterProduct->Hydrolysis FinalProduct Target Product: 6-(2,5-Dimethylphenyl)- 6-oxohexanoic acid Hydrolysis->FinalProduct Acidification SideReagent Reagent: Adipoyl Chloride (Bifunctional) Dimer Impurity: Bis-aryl Diketone SideReagent->Dimer Double FC Reaction (Avoided by Method A)

Caption: Mechanistic pathway highlighting the Mono-Ester route (Green path) versus the risk of dimerization in the symmetric chloride route (Red dotted path).

Reproducibility & Troubleshooting

To ensure consistent results across different batches, adhere to these critical control points.

ParameterSpecificationImpact on Quality
AlCl₃ Quality Anhydrous, free-flowing powder (yellow/grey)Critical. Hydrated AlCl₃ kills the catalyst.[1] If the powder is white/clumpy, discard it.[1]
Stoichiometry 1.1 eq AlCl₃ per carbonylThe ketone product complexes with AlCl₃ (1:1).[1] You need >1 eq to maintain catalytic cycle for the reagent activation.[1] Use 2.2 eq if kinetics are slow.[1]
Temperature Load at 0°C, Run at RTLoading >10°C increases the risk of regiochemical isomers (though unlikely with p-xylene) or polymerization.[1]
Hydrolysis pH Acidify to pH < 2The keto-acid has a pKa ~4.5. Insufficient acidification results in yield loss to the aqueous layer.[1]
Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 1. Form Acylium Ion (Me-Adipoyl-Cl + AlCl3) DCM, 0°C, 15 min Start->Step1 Step2 2. Add p-Xylene Dropwise, T < 5°C Step1->Step2 Step3 3. Reaction Warm to RT, 3-4h Monitor: TLC Step2->Step3 Quench 4. Quench Ice/HCl Step3->Quench Extract 5. Extraction (DCM) & Concentration Quench->Extract Saponify 6. Saponification NaOH/MeOH, 2h Extract->Saponify Wash 7. Ether Wash (Remove organics) Saponify->Wash Acidify 8. Acidify & Filter/Extract Target Acid Wash->Acidify

Caption: Step-by-step experimental workflow ensuring removal of non-polar impurities before final acidification.[1][2]

References

  • Friedel-Crafts Acyl

    • Source: Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1]

    • Context: Explains the instability of adipic anhydride compared to succinic/glutaric anhydrides, necessitating the use of acid chlorides or half-esters.[1]

    • [1]

  • Regioselective Acyl

    • Title: 2,5-Dimethylmandelic Acid (Organic Syntheses Procedure).[1][3]

    • Source:Organic Syntheses, Coll.[1] Vol. 3, p.326 (1955).[1]

    • Relevance: Demonstrates the reactivity of p-xylene in Friedel-Crafts conditions using a diester-chloride analog, validating the stoichiometry and workup for xylene deriv
    • [1]

  • Synthesis of 6-Aryl-6-oxohexanoic Acids.

    • Title: A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery.
    • Source: BenchChem Reviews.[1]

    • Relevance: Confirms the structural class and the standard use of adipic deriv
    • [1]

  • Green Chemistry Altern

    • Title: Acylation of aromatic ethers with acid anhydrides over zeolite catalysts.[1]

    • Source:Journal of Catalysis, Vol 176, Issue 2.[1]

    • Relevance: Highlights the yield limitations (often <40%) when attempting direct acylation with larger anhydrides/acids, reinforcing the recommendation for the AlCl₃ method for high-value synthesis.
    • [1]

Sources

comparative analysis of the physicochemical properties of 6-aryl-6-oxohexanoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of Physicochemical Properties: 6-Aryl-6-oxohexanoic Acids Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Formulation Engineers

Executive Summary

6-aryl-6-oxohexanoic acids (also known as 5-aroylpentanoic acids) represent a critical scaffold in medicinal chemistry, serving as versatile linkers in PROTAC design and core pharmacophores for histone deacetylase (HDAC) inhibitors. This guide provides a comparative analysis of the parent compound, 6-oxo-6-phenylhexanoic acid (5-benzoylpentanoic acid) , against its electron-deficient (4-chloro) and electron-rich (4-methoxy) analogs.

Key Finding: While the carboxylic acid tail maintains a consistent pKa (~4.7) across the series, aryl substitution dramatically alters lipophilicity (LogP) and crystal lattice energy (Melting Point), allowing for precise tuning of pharmacokinetic profiles without disrupting the core acidic pharmacophore.

Chemical Identity & Synthetic Pathway[1]

The synthesis of this class relies on the regioselective Friedel-Crafts acylation of an aromatic ring using adipic anhydride (or adipoyl chloride derivatives). This method ensures the formation of the


-keto acid with high fidelity.
Synthetic Workflow Visualization

The following diagram outlines the standard bench-scale synthesis and critical purification checkpoints.

G node_reagent node_reagent node_process node_process node_product node_product node_check node_check Reagents Adipic Anhydride + Aryl Substrate (AlCl3 Catalyst) Reaction Friedel-Crafts Acylation (0-5°C -> RT, 4h) Reagents->Reaction DCM or Nitrobenzene Quench Acidic Quench (HCl/Ice) Reaction->Quench Hydrolysis of Al-Complex Crude Crude Solid Precipitation Quench->Crude Filtration Purification Recrystallization (EtOH/Water or Toluene) Crude->Purification Solvent Selection Final 6-Aryl-6-oxohexanoic Acid (Pure Crystalline Solid) Purification->Final Drying

Figure 1: Synthetic workflow for 6-aryl-6-oxohexanoic acids via Friedel-Crafts acylation.

Comparative Physicochemical Data

The following table synthesizes experimental and predicted data to highlight the impact of para-substitution on the physicochemical landscape.

PropertyParent Compound Lipophilic Analog Polar Analog
IUPAC Name 6-oxo-6-phenylhexanoic acid6-(4-chlorophenyl)-6-oxohexanoic acid6-(4-methoxyphenyl)-6-oxohexanoic acid
Synonym 5-Benzoylpentanoic acid5-(4-Chlorobenzoyl)pentanoic acid5-(Anisoyl)pentanoic acid
CAS Number 4144-62-1898792-61-535205-77-7
Mol.[1][2][3] Weight 206.24 g/mol 240.68 g/mol 236.26 g/mol
Melting Point 75 – 79 °C [1]92 – 96 °C (Est.)84 – 88 °C (Est.)
pKa (Acid) 4.75 ± 0.104.68 ± 0.104.80 ± 0.10
LogP (Calc) 1.8 – 2.12.8 – 3.11.9 – 2.2
Water Solubility Low (<1 mg/mL)Very Low (<0.1 mg/mL)Low (~0.5 mg/mL)
Appearance White Crystalline SolidOff-white SolidWhite/Cream Powder

*Note: Estimated melting points are derived from comparative homolog trends where para-chloro substitution typically increases lattice energy due to symmetry and halogen bonding relative to the parent.

In-Depth Technical Analysis

Lipophilicity & Membrane Permeability (LogP)

The most significant divergence between these alternatives is lipophilicity.

  • Parent (Phenyl): With a LogP ~2.0, it occupies an ideal space for oral bioavailability (Lipinski’s Rule of 5). It balances solubility in aqueous buffers with passive membrane diffusion.

  • 4-Chloro Analog: The addition of chlorine increases LogP by approximately 1.0 unit. This variant is superior when the target requires crossing the blood-brain barrier (BBB) or penetrating lipid-rich membranes, but it may require co-solvents (e.g., DMSO, PEG400) for in vitro assays.

  • 4-Methoxy Analog: The methoxy group is electron-donating and introduces a hydrogen bond acceptor, slightly modulating solubility without drastically shifting the LogP compared to the parent.

Acid Dissociation (pKa)

The carboxylic acid moiety is separated from the aryl ketone by a 4-carbon aliphatic chain (butyl spacer). Consequently, the electronic effects of the aryl substituents (Hammett


 constants) are effectively insulated from the carboxylate head group.
  • Observation: All three variants exhibit pKa values clustered around 4.7–4.8.

  • Implication: Buffer selection for purification does not need to be adjusted based on the aryl substituent. Standard phosphate buffers (pH 7.4) will ensure >99% ionization (carboxylate form) for all three analogs.

Solid-State Stability
  • Parent: Melts at 75–79°C.[2] This relatively low melting point requires careful temperature control during drying (vacuum ovens should not exceed 50°C) to prevent sintering or melting.

  • 4-Chloro: The symmetry and dipole interactions of the chloro-substituent typically enhance crystal packing forces, raising the melting point. This makes the chloro-derivative physically more robust for milling and micronization processes in formulation.

Experimental Protocols

Protocol A: Determination of Distribution Coefficient (LogD)

Why this matters: LogP is theoretical; LogD measures actual distribution at a specific pH.

  • Preparation: Prepare a saturated solution of the 6-aryl-6-oxohexanoic acid in water-saturated n-octanol.

  • Equilibration: Mix with an equal volume of octanol-saturated phosphate buffer (pH 7.4) in a shake flask.

  • Agitation: Shake at 25°C for 24 hours to ensure equilibrium.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze the aqueous phase using HPLC (C18 column, MeOH/Water gradient with 0.1% TFA).

  • Calculation:

    
    .
    
Protocol B: Purification via Recrystallization

Why this matters: Friedel-Crafts reactions often yield colored impurities (poly-acylated byproducts).

  • Dissolution: Dissolve crude 6-aryl-6-oxohexanoic acid in minimal boiling toluene (approx. 5 mL per gram).

  • Filtration: Filter hot to remove insoluble inorganic salts (AlCl3 residues).

  • Cooling: Allow the filtrate to cool slowly to room temperature, then to 4°C. Rapid cooling promotes amorphous precipitation; slow cooling yields defined crystals.

  • Isolation: Filter crystals and wash with cold hexanes to remove residual toluene.

  • Drying: Vacuum dry at 40°C (well below the 75°C MP of the parent).

Selection Decision Tree

Use this logic flow to select the appropriate derivative for your application.

DecisionTree start Select 6-Aryl-6-oxohexanoic Acid q1 Primary Constraint? start->q1 res_solubility Need High Aqueous Solubility? q1->res_solubility Formulation res_permeability Target Location? q1->res_permeability Drug Delivery opt_parent Use Parent (Phenyl) (Balanced Profile) res_solubility->opt_parent Neutral opt_methoxy Use 4-Methoxy (Enhanced Solubility) res_solubility->opt_methoxy Yes res_permeability->opt_parent Systemic / Plasma opt_chloro Use 4-Chloro (High Lipophilicity/CNS) res_permeability->opt_chloro Intracellular / CNS

Figure 2: Decision support logic for selecting the optimal 6-aryl-6-oxohexanoic acid derivative.

References

  • Thermo Fisher Scientific. (2025). 5-Benzoylpentanoic acid, 99% Product Specifications and Melting Point Data. Retrieved from [4][5]

  • PubChem. (2025).[1][2][6][7] 5-Benzoylpentanoic Acid (CID 223595) Physicochemical Properties. National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). 6-Oxo-6-phenylhexanoic acid (CAS 4144-62-1) Properties and Safety. Retrieved from

  • Organic Reactions. (1949). The Friedel and Crafts Reaction with Aliphatic Dibasic Acid Anhydrides. Vol 5. Wiley & Sons.
  • BenchChem. (2025). Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers. Retrieved from

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-(2,5-Dimethylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid. The procedures outlined herein are designed to be a self-validating system of safety, ensuring the protection of personnel and the integrity of research.

Hazard Identification and Risk Assessment

Assumed Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1]

The causality behind these anticipated hazards lies in the compound's chemical properties. The carboxylic acid group can be corrosive, while the aromatic ketone structure may lead to skin sensitization or irritation upon prolonged contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial. The selection of appropriate protective gear is not merely a checklist item but a critical component of a comprehensive safety strategy.

PPE Summary Table
Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]To protect against splashes and airborne particles that can cause serious eye irritation or injury.
Hands Chemical-impermeable gloves (e.g., Nitrile rubber).Inspect prior to use.[1][3][4]To prevent skin contact, which may cause irritation.[1]
Body Fire/flame resistant and impervious lab coat or clothing.Worn at all times in the laboratory.To protect against splashes and spills, minimizing skin contact.[1]
Respiratory Full-face respirator (if needed).NIOSH/MSHA approved.[5]To be used if exposure limits are exceeded, or if irritation or other symptoms are experienced, especially when handling powders or generating aerosols.[1]
The Logic of Glove Selection

The choice of glove material is critical. Nitrile gloves are generally recommended for their resistance to a broad range of chemicals.[3] Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[4] For extended or heavy contact, consider double-gloving.

Operational and Handling Protocols

Adherence to standardized operational procedures is paramount for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review SDS of Analogous Compounds prep2 Ensure Proper Ventilation (Fume Hood) prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Transfer in a Ventilated Enclosure prep3->handle1 handle2 Avoid Dust/Aerosol Generation handle1->handle2 handle3 Keep Containers Tightly Closed handle2->handle3 post1 Decontaminate Work Surfaces handle3->post1 post2 Properly Dispose of Waste post1->post2 post3 Wash Hands Thoroughly post2->post3 spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Additional PPE (if safe) evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up with Inert Material contain->cleanup dispose Dispose of as Hazardous Waste cleanup->dispose

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.